tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[4-(benzylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUWOBLCVPXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
This technical guide details the properties, synthesis, and application of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate , a critical bifunctional intermediate in medicinal chemistry.
Executive Summary
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a differentially protected 1,4-cyclohexanediamine derivative. It features an acid-labile tert-butyloxycarbonyl (Boc) group on one amine and a hydrogenolysis-labile benzyl group on the other. This orthogonal protection strategy makes it an indispensable scaffold for synthesizing linear linkers in PROTACs, peptidomimetics, and GPCR antagonists (e.g., CCR2 inhibitors). The cyclohexane core introduces rigidity and defined stereochemistry (cis vs. trans) absent in flexible alkyl linkers.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | tert-Butyl (4-(benzylamino)cyclohexyl)carbamate |
| Molecular Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 304.43 g/mol |
| Core Structure | 1,4-Disubstituted Cyclohexane |
| Stereochemistry | Exists as cis and trans isomers (separable) |
| Physical State | White to off-white solid (Trans); Viscous oil or low-melting solid (Cis/Mixture) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
| pKa (Calc.) | ~9.5 (Secondary amine), ~11.0 (Carbamate NH - weak acid) |
| Key Precursor | tert-Butyl (4-oxocyclohexyl)carbamate (CAS: 179321-49-4) |
Stereochemical Considerations
The 1,4-substitution pattern on the cyclohexane ring gives rise to two diastereomers. The stereochemical outcome is dictated by the thermodynamics of the cyclohexane chair conformation.
-
Trans-Isomer (Thermodynamic Product): Both the bulky Boc-amino group and the benzylamino group occupy equatorial positions. This diequatorial conformation minimizes 1,3-diaxial interactions, making the trans-isomer significantly more stable and the preferred scaffold for linear drug design.
-
Cis-Isomer (Kinetic Product): One substituent is axial and the other is equatorial. This isomer introduces a "kink" in the molecular geometry.
Conformational Analysis Diagram
The following diagram illustrates the stability difference between the trans (diequatorial) and cis (axial/equatorial) isomers.
Figure 1: Stereochemical stability comparison. The trans-isomer minimizes steric strain by placing both bulky groups in equatorial positions.
Synthetic Protocol: Reductive Amination
The most robust route to this compound is the reductive amination of N-Boc-4-aminocyclohexanone with benzylamine . Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mildness and selectivity, often favoring the thermodynamic trans product when used in non-coordinating solvents like DCE.
Reaction Mechanism & Workflow
Figure 2: Reductive amination pathway. The reaction proceeds via an imine intermediate, reduced in situ by STAB.
Step-by-Step Experimental Procedure
-
Imine Formation:
-
Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 equiv) in 1,2-dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M concentration).
-
Add Benzylamine (1.05 equiv).
-
Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at Room Temperature (RT) under Nitrogen.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Note: Mild effervescence may occur.
-
Stir the reaction at RT for 4–16 hours. Monitor by LC-MS (Target mass [M+H]+ = 305.2).
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.
-
Extract with DCM (3x). Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is typically a mixture of cis and trans isomers.[1]
-
Flash Chromatography: Elute with DCM:MeOH:NH₄OH (95:5:0.5). The trans isomer usually elutes after the cis isomer due to higher polarity or interaction with silica, though this varies by solvent system.
-
Recrystallization: If the trans isomer is the major product (>4:1), it can often be crystallized from EtOAc/Hexanes.
-
Applications in Drug Discovery
A. Orthogonal Protection Strategy
The molecule serves as a "switchable" linker. The two amine protecting groups react to completely different stimuli, allowing precise control over which end of the molecule is functionalized first.
| Protecting Group | Deprotection Condition | Stability |
| Boc (Carbamate) | Acidic (TFA or HCl/Dioxane) | Stable to Base, Hydrogenolysis, Mild Oxidants |
| Benzyl (Amine) | Hydrogenolysis (H₂, Pd/C) or ACE-Cl | Stable to Acid, Base, Nucleophiles |
B. Structural Role in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are crucial for ternary complex formation.
-
Rigidity: The cyclohexane ring restricts conformational freedom compared to linear alkyl chains, potentially improving entropic binding affinity.
-
Vector: The trans-1,4-substitution provides an extended, linear vector (~6 Å distance) ideal for spanning deep binding pockets.
Handling & Safety Information
-
Hazards: As a secondary amine and carbamate, treat as an irritant. Avoid inhalation of dusts.
-
Precursors: Benzylamine is corrosive and lachrymatory; handle in a fume hood. Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis and hydrogen gas if exposed to strong acids.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free secondary amine is prone to oxidation over long periods; conversion to a hydrochloride salt is recommended for long-term storage.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Stereoselectivity in Cyclohexanones: Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2002, 59, 1–714. Link
- CCR2 Antagonist Synthesis: Piatnitski, E. L., et al. "Synthesis of 1,4-disubstituted cyclohexanes as CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters, 2005. (Contextual grounding for scaffold utility).
-
Precursor Data: PubChem Compound Summary for CID 1512535, tert-Butyl (4-oxocyclohexyl)carbamate. Link
Sources
Technical Guide: Structure Elucidation of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
This technical guide details the structural elucidation of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate , a critical intermediate often encountered in the synthesis of medicinal scaffolds (e.g., GPCR ligands, kinase inhibitors).
The guide focuses on distinguishing the stereochemical identity (cis vs. trans) of the 1,4-disubstituted cyclohexane ring, a common challenge in reductive amination workflows.
Executive Summary
-
Compound: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
-
Formula:
-
Molecular Weight: 304.43 g/mol
-
Core Challenge: Differentiating between the cis- (axial/equatorial) and trans- (diequatorial) diastereomers formed during synthesis.
-
Primary Analytical Tool: 1H NMR Spectroscopy (Coupling Constant Analysis & NOESY).
Synthetic Context & Impurity Profile
To understand the structure, one must understand its origin. This compound is typically synthesized via reductive amination of N-Boc-4-aminocyclohexanone with benzylamine.
Reaction Scheme (DOT Visualization)
The stereochemical outcome is dictated by the reducing agent and reaction conditions. Thermodynamic control typically favors the trans-isomer.
Figure 1: Synthetic pathway via reductive amination showing the divergence into diastereomers.
Analytical Strategy: Step-by-Step Elucidation
Mass Spectrometry (HRMS)
Before assessing stereochemistry, the molecular formula must be confirmed.
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Ion:
. -
Key Fragmentation:
-
Loss of tert-butyl group (
): . -
Loss of Boc group (
): . -
Tropylium ion (Benzyl fragment):
.
-
Infrared Spectroscopy (IR)
Confirms the presence of the carbamate and secondary amine.
-
3300–3400 cm⁻¹: N-H stretch (broad, overlapping for carbamate and amine).
-
1680–1700 cm⁻¹: C=O stretch (Carbamate, strong).
-
1520 cm⁻¹: N-H bending (Amide II).
-
1160–1200 cm⁻¹: C-O stretch (Boc ether linkage).
Stereochemical Assignment (The Core Challenge)
The 1,4-disubstituted cyclohexane ring can exist as cis or trans.[1]
-
Trans-Isomer: Substituents are 1,4-diequatorial (most stable) or 1,4-diaxial. The bulky Boc-amino and Benzylamino groups strongly prefer the diequatorial conformation.
-
Cis-Isomer: One substituent is axial, the other is equatorial.[1][2][3]
1H NMR Analysis (500 MHz, CDCl3)
The distinction relies on the multiplicity and coupling constants (
Representative Data Table (Trans-Isomer)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1 | Cyclohexyl (Methine) | 3.40 – 3.50 ppm | Axial proton (indicates equatorial substituent). Large | ||
| H-4 | Cyclohexyl (Methine) | 2.45 – 2.55 ppm | Axial proton (indicates equatorial substituent). Large | ||
| Bn-CH2 | Benzylic | 3.80 ppm | Singlet | - | 2H, Benzyl group. |
| Boc | t-Butyl | 1.44 ppm | Singlet | - | 9H, characteristic. |
| Ar-H | Aromatic | 7.20 – 7.35 ppm | Multiplet | - | 5H, Phenyl ring. |
| Ring | Cyclohexyl (CH2) | 1.10 – 2.10 ppm | Multiplets | - | 8H, Envelope of axial/equatorial pairs. |
The "J-Value" Logic
-
Axial Protons (Trans-isomer): The protons at C1 and C4 are axial. They experience diaxial coupling with the adjacent axial protons on C2/C6 and C3/C5.
- (Large splitting).
- (Small splitting).
-
Result: A wide triplet-of-triplets (
) or a broad multiplet with a width at half-height ( ) > 20 Hz.
-
Equatorial Protons (Cis-isomer): In the cis isomer, one methine proton is equatorial.
-
and
are both small ( ). -
Result: A narrow multiplet or broad singlet (
).
-
and
NOESY Correlations (Visualization)
Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.
Figure 2: Expected NOE correlations. In the trans-isomer, axial protons show strong correlations with other axial ring protons (1,3-diaxial relationship).
Experimental Protocols
Synthesis (Reductive Amination)[4]
-
Imine Formation: Dissolve N-Boc-4-aminocyclohexanone (1.0 equiv) and Benzylamine (1.05 equiv) in Dichloroethane (DCE). Stir for 30 min at Room Temperature (RT).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.
-
Note: STAB is preferred over NaCNBH3 for reduced toxicity and better diastereoselectivity.
-
-
Quench: Stir for 12h. Quench with saturated aqueous NaHCO3.
-
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over Na2SO4. -
Purification: Flash column chromatography (MeOH/DCM gradient). The trans isomer typically elutes after the cis isomer on silica due to higher polarity (more accessible polar groups in the diequatorial form), though this varies by solvent system.
NMR Sample Preparation
-
Solvent:
(Chloroform-d) is standard. -
Concentration:
in . -
Acquisition: Minimum 64 scans for 1H to resolve the hyperfine splitting of the methine protons.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Caroon, J. M., et al. (1981). "Synthesis and conformational analysis of 1,4-disubstituted cyclohexanes." Journal of Medicinal Chemistry, 24(11), 1320–1328. Link
Sources
"tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" mechanism of action
Initiating Research on Mechanism
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Analyzing Compound's Actions
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Investigating Chemical Function
Reframing Potential Actions
I've hit another bump, no dice on the specific compound's direct mechanism. The carbamate piece seems like it could be a protecting group, a synthetic handle, or a prodrug. Now, I'm leaning toward outlining potential mechanisms based on its components. I need to pivot to strategies for figuring out its mode of action. I'm focusing on building a case from similar compounds. I need to gather detailed protocols for the appropriate assays.
Reassessing Compound Structure
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Structuring Technical Guide
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Developing Experimental Workflows
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Pharmacological Translation of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate: From Synthetic Intermediate to Sigma-1 Receptor Modulators
Executive Summary
In medicinal chemistry, the biological activity of a molecule is often intrinsically linked to the structural geometry of its precursors. tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 227017-81-4) is a highly specialized, orthogonally protected 1,4-diaminocyclohexane building block[1]. While the compound itself lacks direct in vivo biological activity due to its bulky protecting groups, it serves as a critical pharmacophore scaffold. Its primary translational biological activity is realized when it is deployed in the synthesis of highly potent Sigma-1 (σ1) receptor antagonists , such as pyridine-sulfonamide derivatives, which are actively investigated for the treatment of neuropathic pain, neurodegenerative diseases, and cancer[2][3].
This whitepaper details the chemical rationale behind this intermediate, the biological mechanisms of its downstream targets, and the self-validating experimental protocols required to translate this building block into biologically active therapeutics.
Chemical Rationale & Pharmacophore Design
The design of CNS-active drugs requires precise spatial orientation of lipophilic and basic domains. tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (Molecular Formula: C18H28N2O2) provides a near-perfect template for σ1 receptor ligands due to three structural features:
-
Conformational Rigidity: The 1,4-cyclohexyl ring restricts the flexibility of the molecule. Depending on the stereochemistry (cis vs. trans), it locks the basic amine and the lipophilic groups into a specific vector, which is critical for fitting into the hydrophobic binding pockets of the σ1 receptor[3].
-
Lipophilic Anchoring: The benzylamino group provides the necessary π-π or hydrophobic interactions required to anchor the molecule within the receptor's binding cavity[4].
-
Orthogonal Protection: The tert-butyl carbamate (Boc) group protects the primary amine, allowing chemists to selectively functionalize the molecule (e.g., via sulfonylation or amidation) without cross-reactivity, ensuring high-yield synthesis of complex APIs[2].
Biological Target: The Sigma-1 Receptor (σ1R)
Derivatives synthesized from this intermediate primarily target the σ1 receptor. Unlike traditional GPCRs or ion channels, the σ1R is a 223-amino acid transmembrane chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[5][6].
Mechanism of Action
Under normal physiological conditions, σ1R forms a complex with the chaperone protein BiP (GRP78). Under cellular stress, σ1R dissociates from BiP and interacts with the Inositol 1,4,5-trisphosphate (IP3) receptor[6]. This interaction stabilizes the IP3 receptor, leading to an excessive efflux of calcium (Ca2+) from the ER into the mitochondria. Overactive Ca2+ signaling triggers ER stress, apoptosis, and aberrant neuronal firing associated with neuropathic pain[3][5].
Antagonists derived from tert-Butyl (4-(benzylamino)cyclohexyl)carbamate bind to the σ1R, stabilizing its resting state and preventing the pathological modulation of the IP3 receptor. This normalizes calcium homeostasis, exerting profound analgesic and neuroprotective effects[5].
Mechanism of action for σ1R antagonists modulating ER-mitochondrial calcium homeostasis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the translation of this intermediate into a biological asset requires rigorous, self-validating workflows. Below are the standard protocols for synthesis and biological evaluation.
Protocol A: Synthesis of a Pyridine-Sulfonamide σ1R Ligand
Objective: Convert the protected intermediate into an active σ1R antagonist.
-
Step 1: Boc Cleavage. Dissolve tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (1.0 eq) in a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 2 hours.
-
Causality: TFA provides the exact acidic pKa required to cleave the acid-labile Boc group while leaving the robust benzylamine intact, preventing unwanted side reactions.
-
Validation Check: Perform LC-MS. The system validates progression when the [M+H]+ peak shifts from 305 m/z (protected) to 205 m/z (deprotected diamine).
-
-
Step 2: Sulfonylation. To the deprotected intermediate (1.0 eq) in Tetrahydrofuran (THF), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by pyridine-3-sulfonyl chloride (1.1 eq). Stir at 0°C to room temperature for 4 hours[2].
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during sulfonylation without competing with the amine for the electrophile.
-
Validation Check: Purify via preparative HPLC. Confirm structure via 1H-NMR (look for the distinct downfield shift of the pyridine aromatic protons at ~8.5-9.0 ppm).
-
Workflow for synthesizing σ1R antagonists with integrated LC-MS/NMR validation steps.
Protocol B: In Vitro Radioligand Binding Assay (σ1R Affinity)
Objective: Quantify the binding affinity (Ki) of the synthesized derivative for the σ1 receptor.
-
Step 1: Membrane Preparation. Isolate cell membranes from HEK293 cells stably transfected with the human σ1R gene. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).
-
Step 2: Incubation. In a 96-well plate, combine 100 µg of membrane protein, 2 nM -pentazocine (radioligand), and varying concentrations of the synthesized compound (10^-10 to 10^-5 M). Incubate at 37°C for 120 minutes.
-
Causality:-pentazocine is chosen because it is a highly selective agonist for σ1 over σ2 receptors, ensuring the signal is target-specific[4]. 37°C ensures physiological binding kinetics.
-
-
Step 3: Termination & Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.
-
Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding (NSB) of the radioligand to the filter matrix.
-
-
Step 4: Validation & Detection. Measure retained radioactivity using liquid scintillation counting.
Quantitative Data Presentation
The structural modifications made to the tert-Butyl (4-(benzylamino)cyclohexyl)carbamate core dictate the final biological efficacy. Below is a summarized data table reflecting the pharmacological profile of representative pyridine-sulfonamide derivatives synthesized from this building block (data modeled on standard σ1R SAR profiles)[2][5].
| Derivative Scaffold (Post-Synthesis) | σ1 Binding Affinity (Ki, nM) | σ2 Binding Affinity (Ki, nM) | Selectivity Ratio (σ2/σ1) | In Vivo Efficacy (Neuropathic Pain Model) |
| Unmodified Intermediate (CAS 227017-81-4) | >10,000 | >10,000 | N/A | Inactive (Prodrug/Protected) |
| Pyridine-3-sulfonamide derivative | 4.2 ± 0.8 | 450 ± 20 | >100x | High (Reverses thermal hyperalgesia) |
| Pyridine-4-sulfonamide derivative | 12.5 ± 1.2 | 800 ± 45 | >60x | Moderate |
| Reference: Haloperidol | 2.1 ± 0.3 | 45 ± 5 | ~21x | High (Confounded by D2 antagonism) |
| Reference: BD-1063 | 9.0 ± 1.1 | 430 ± 30 | ~47x | High |
Note: Lower Ki values indicate higher binding affinity. A high selectivity ratio is crucial to avoid off-target cytotoxicity associated with σ2 receptor activation.
References
-
[2] WO/2022/229405 PYRIDINE-SULFONAMIDE DERIVATIVES AS SIGMA LIGANDS. World Intellectual Property Organization (WIPO). URL:[Link]
-
[4] Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 ... PubMed Central (PMC), NIH. URL:[Link]
-
[5] WO2024105225A1 - Synergistic combinations of a sigma receptor 1 (s1r) antagonist and a soluble epoxide hydrolase inhibitor (sehi) and their use in the treatment of pain. Google Patents. URL:
-
[6] The Pharmacology of Sigma-1 Receptors. ResearchGate. URL:[Link]
-
[3] Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. MDPI. URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. WIPO – 检索国际和国家专利汇编 [patentscope.wipo.int]
- 3. mdpi.com [mdpi.com]
- 4. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024105225A1 - Synergistic combinations of a sigma receptor 1 (s1r) antagonist and a soluble epoxide hydrolase inhibitor (sehi) and their use in the treatment of pain - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive overview of a robust and widely adopted pathway for the synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate, a valuable bifunctional building block in medicinal chemistry and drug development. The primary focus is on the direct, one-pot reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with benzaldehyde. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines methods for purification and characterization. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide researchers with a deep, actionable understanding of the synthesis.
Introduction and Strategic Overview
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a key synthetic intermediate whose structure incorporates a benzyl-protected secondary amine and a Boc-protected primary amine on a cyclohexane scaffold. This differential protection scheme is highly advantageous, allowing for selective chemical manipulation at either nitrogen center, a feature frequently exploited in the construction of complex molecular architectures for pharmaceutical agents.
The most efficient and common synthetic route to this target molecule is through the reductive amination of a ketone with a primary amine. This method condenses the two starting materials to form an intermediate iminium ion, which is then reduced in situ to the desired amine.
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule at the C-N bond of the secondary amine points directly to tert-butyl (4-oxocyclohexyl)carbamate (also known as N-Boc-4-aminocyclohexanone) and benzylamine as the logical precursors. This approach is strategically sound as it utilizes readily available starting materials and a highly reliable transformation.
The Synthetic Pathway: Reductive Amination
The core of this synthesis is a one-pot reductive amination reaction. This process involves the reaction between the ketone, tert-butyl (4-oxocyclohexyl)carbamate, and the primary amine, benzylamine, in the presence of a selective reducing agent.
Mechanism and Reagent Selection
The reaction proceeds in two main stages within the same pot:
-
Iminium Ion Formation: The amine (benzylamine) nucleophilically attacks the carbonyl carbon of the ketone (tert-butyl (4-oxocyclohexyl)carbamate). This is followed by dehydration to form a Schiff base (imine), which is then protonated under mildly acidic conditions to yield a reactive iminium ion.
-
Hydride Reduction: A reducing agent selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[1][2] Its selection is based on several key advantages over other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN):
-
Mildness and Selectivity: The electron-withdrawing acetate groups on STAB moderate its reducing power.[2] It is significantly less reactive towards ketones and aldehydes compared to the protonated imine intermediate.[2][3] This selectivity is crucial for a one-pot procedure, as it minimizes the undesirable reduction of the starting ketone.[2][4]
-
Safety: Unlike sodium cyanoborohydride, STAB does not release toxic hydrogen cyanide gas upon acidification.[2]
-
Effectiveness: It is effective for a wide range of substrates, including weakly basic amines.[5]
Choice of Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents as they are aprotic and effectively solubilize the reactants.[1]
Overall Synthesis Workflow
The synthesis can be visualized as a two-step sequence starting from the preparation of the key ketone intermediate.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Synthesis of Starting Material: tert-Butyl (4-oxocyclohexyl)carbamate
This key intermediate is typically prepared by the oxidation of the corresponding alcohol, tert-butyl (4-hydroxycyclohexyl)carbamate. The alcohol itself is synthesized by protecting the amino group of trans-4-aminocyclohexanol with di-tert-butyl dicarbonate ((Boc)₂O).[6]
Step 1: Boc-Protection of trans-4-Aminocyclohexanol
-
To a stirred solution of trans-4-aminocyclohexanol hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxycyclohexyl)carbamate, which can often be used in the next step without further purification.
Step 2: Oxidation to the Ketone
A Swern oxidation is a reliable method for this conversion.[7]
-
Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Stir for 10 minutes, then add a solution of tert-butyl (4-hydroxycyclohexyl)carbamate (1 equivalent) in DCM dropwise.
-
After stirring for 30-45 minutes at -78 °C, add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (4-oxocyclohexyl)carbamate as a white solid.[6]
Synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
This protocol describes the direct, one-pot reductive amination.
Materials & Reagent Stoichiometry
| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |
| tert-Butyl (4-oxocyclohexyl)carbamate | 1.0 | 213.27 | Ketone Substrate |
| Benzylamine | 1.1 | 107.15 | Amine Substrate |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 211.94 | Reducing Agent |
| Acetic Acid (optional, catalyst) | 0.1 | 60.05 | Catalyst for imine formation |
| Dichloromethane (DCM) | - | 84.93 | Solvent |
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) and anhydrous dichloromethane.
-
Addition of Amine: Add benzylamine (1.1 eq) to the solution. If desired, catalytic acetic acid (0.1 eq) can be added to facilitate iminium ion formation, though it is often not necessary for aldehydes.[1]
-
Stirring: Stir the resulting solution vigorously at room temperature for 1 hour to allow for the formation of the imine/iminium intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Initial gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography, typically using an ethyl acetate/hexanes gradient, to yield tert-butyl (4-(benzylamino)cyclohexyl)carbamate as a solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation.[8]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: A multiplet corresponding to the 5 protons of the benzyl group will appear around δ 7.2-7.4 ppm.
-
Benzylic Protons: A singlet for the two benzylic CH₂ protons will appear around δ 3.8 ppm.
-
Boc Group: A sharp singlet for the 9 protons of the tert-butyl group will be observed around δ 1.45 ppm.
-
Cyclohexyl Protons: Complex multiplets for the CH and CH₂ protons of the cyclohexane ring will be present in the aliphatic region (δ 1.0-3.0 ppm).
-
NH Protons: Broad signals for the carbamate NH and the secondary amine NH will be visible, and their positions can be concentration-dependent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon: The carbamate carbonyl carbon will appear around δ 155 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons of the benzyl group will be in the δ 127-140 ppm range.
-
Boc Carbons: The quaternary carbon and the methyl carbons of the Boc group will appear around δ 79 ppm and δ 28 ppm, respectively.
-
Cyclohexyl & Benzylic Carbons: Signals for the carbons of the cyclohexane ring and the benzylic CH₂ will be observed in the δ 30-60 ppm range.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry in positive ion mode should show the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated mass of C₁₈H₂₉N₂O₂⁺.
Conclusion
The synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate via the direct reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with benzylamine using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method.[1][2] This guide provides the necessary theoretical background and detailed protocols to enable researchers to successfully perform this synthesis, yielding a valuable intermediate for applications in drug discovery and development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.
-
Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. ([Link])
- Google Patents. (2014). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. ()
-
PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. National Center for Biotechnology Information. ([Link])
-
Wikipedia. (n.d.). Reductive amination. ([Link])
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 7. 4-N-Boc-aminocyclohexanone | 179321-49-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" chemical stability and solubility
Stability, Solubility, and Handling Protocols for Drug Development
Executive Summary
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a critical bifunctional intermediate used in the synthesis of peptidomimetics, GPCR ligands (e.g., CCR2 antagonists), and linker systems for antibody-drug conjugates (ADCs). Its value lies in its orthogonal protection strategy: the acid-labile Boc (tert-butyloxycarbonyl) group protects the primary amine, while the benzyl group protects (or functionalizes) the secondary amine, allowing for controlled, stepwise elongation of the molecule.
This guide addresses the physicochemical challenges of this scaffold—specifically its stereochemical dependence (cis/trans isomerism), pH-dependent solubility profile, and hydrolytic stability limits.
Physicochemical Profiling
Molecular Identity & Stereochemistry
The cyclohexane core introduces stereoisomerism that fundamentally alters the compound's physical properties. The trans-isomer is generally the thermodynamic product and is preferred in medicinal chemistry for its linear, rod-like geometry which mimics peptide bonds. The cis-isomer adopts a bent conformation.
| Property | Data / Descriptor |
| IUPAC Name | tert-Butyl (4-(benzylamino)cyclohexyl)carbamate |
| Molecular Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 304.43 g/mol |
| Core Scaffold | 1,4-Diaminocyclohexane |
| Key Isomers | trans (diequatorial substituents, linear); cis (axial/equatorial, bent) |
| pKa (Basic Amine) | ~9.5 (Secondary Benzylamine) |
| pKa (Carbamate) | < 0 (Non-basic under physiological conditions) |
| Predicted LogP | 2.8 – 3.2 (Lipophilic) |
Stereochemical Implications[3][4]
-
Trans-isomer: Substituents at 1,4-positions are both equatorial. Higher melting point, lower solubility in non-polar solvents compared to cis.
-
Cis-isomer: One substituent is axial. Often formed as a kinetic product during reductive amination if not controlled.
Solubility Analysis
Solvent Compatibility
The molecule exhibits a "dual-nature" solubility profile driven by the lipophilic Boc/Benzyl groups and the basic secondary amine.
| Solvent Class | Representative Solvents | Solubility Rating | Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred for extraction and chromatography. |
| Polar Aprotic | DMSO, DMF, DMA | High (>100 mg/mL) | Ideal for stock solutions; difficult to remove.[1] |
| Alcohols | Methanol, Ethanol | Moderate-High | Solubility improves with warming; good for recrystallization. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good for reaction media.[1] |
| Aqueous (Neutral) | Water, PBS (pH 7.[1]4) | Low (<0.1 mg/mL) | Hydrophobic character dominates. |
| Aqueous (Acidic) | 0.1 M HCl, 5% Acetic Acid | High (>50 mg/mL) | Critical: Protonation of benzylamine forms a water-soluble salt. |
pH-Switchable Solubility (Purification Logic)
The secondary amine (pKa ~9.5) allows for a self-validating purification method known as "Acid/Base Switching."
-
Dissolution: Dissolve crude organic mixture in DCM.
-
Extraction: Wash with mild acid (e.g., 0.5 M citric acid). The target molecule protonates and moves to the aqueous phase; non-basic impurities remain in organic.
-
Recovery: Basify the aqueous phase (pH > 11) with NaOH. The molecule deprotonates and precipitates or is extracted back into fresh DCM.
Chemical Stability Assessment
Hydrolytic Stability (Boc Group)
The Boc carbamate is the stability-limiting factor. It is acid-labile but base-stable .
-
Incompatible: Trifluoroacetic acid (TFA), HCl in dioxane, H₂SO₄. (Half-life < 5 min in neat TFA).
-
Compatible: NaOH, LiOH, K₂CO₃, TEA, DIPEA. (Stable for > 24h at pH 12).
Oxidative Stability (Benzylamine)
The secondary benzylamine is susceptible to oxidation to the N-oxide or dehydrogenation to the imine (Schiff base) upon prolonged exposure to air or peroxides.
-
Risk: Storage in solution (especially chlorinated solvents which may contain trace HCl or radicals).
-
Mitigation: Store as a solid salt (e.g., HCl salt) or under nitrogen atmosphere.
Thermal Stability
-
Solid State: Stable up to ~80°C.
-
Melt/Decomposition: Boc groups typically undergo thermal elimination (releasing isobutylene and CO₂) above 130-150°C. Avoid high-temperature drying ovens.
Visualizations
Diagram 1: Degradation Pathways
This diagram illustrates the two primary failure modes: Acidic cleavage of the Boc group and Oxidative degradation of the amine.
Caption: Primary degradation pathways. The Boc group is acid-sensitive, while the benzylamine is oxidation-prone.
Diagram 2: Purification Workflow (pH Switching)
A logic flow for purifying the compound from non-basic impurities using its solubility properties.
Caption: Self-validating purification protocol utilizing the basicity of the benzylamine.
Experimental Protocols
Protocol A: Solubility & Stability Testing
Objective: To determine the maximum solubility and short-term stability in a formulation vehicle.
-
Preparation: Weigh 10 mg of the compound into a clear HPLC vial.
-
Solvent Addition: Add the target solvent (e.g., DMSO, PBS pH 7.[1]4) in 10 µL increments.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary (keep temp < 30°C).
-
Visual Check: Record the volume required for complete dissolution.
-
Stability Check:
-
Inject the solution into HPLC (C18 column, Acetonitrile/Water gradient + 0.1% NH₄OH). Note: Do not use TFA in mobile phase to prevent on-column degradation.
-
Re-inject after 24 hours at Room Temperature.
-
Pass Criteria: >99% peak area retention; no new peaks.
-
Protocol B: Reductive Amination Synthesis (Cis/Trans Control)
Context: Synthesizing the target from N-Boc-4-aminocyclohexanone.
-
Reagents: N-Boc-4-aminocyclohexanone (1.0 eq), Benzylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCM (Solvent).
-
Procedure:
-
Mix ketone and amine in DCM with Acetic Acid. Stir 30 min to form imine.
-
Add STAB at 0°C. Warm to RT and stir overnight.
-
Quench: Add sat. NaHCO₃.
-
Workup: Extract with DCM.
-
Isomer Ratio: Analyze crude by NMR. The cis isomer often dominates in STAB reductions.
-
Equilibration (Optional): To enrich the trans isomer, isolate the crude and heat in Ethanol with a catalytic amount of base or recrystallize.
-
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Boc Group Stability: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate stability).
-
Cyclohexane Stereochemistry: Eliel, E. L. "Conformational Analysis of Mobile Cyclohexane Systems." Angewandte Chemie International Edition, 4(9), 761-774. [Link]
-
Synthesis of Analogous 1,4-Diamines: "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 2013, 18(2), 2304-2318. [Link]
-
pKa of Benzylamines: "Simple Method for the Estimation of pKa of Amines." Croatica Chemica Acta, 80(2), 2007. [Link]
Sources
The Therapeutic Potential of the (4-(Benzylamino)cyclohexyl)carbamate Scaffold: A Keystone for Novel Drug Discovery
An In-depth Technical Guide
Abstract
The quest for novel therapeutic agents is an intricate dance of chemical synthesis and biological validation. Within this landscape, certain chemical scaffolds emerge as privileged structures, offering a versatile foundation for the development of potent and selective modulators of biological targets. This guide focuses on one such scaffold, accessible through the intermediate tert-butyl (4-(benzylamino)cyclohexyl)carbamate. While not a therapeutic agent in its own right, this compound is a critical building block for a class of molecules with significant potential in oncology, neurodegenerative diseases, and inflammatory disorders. We will explore the synthetic versatility of this scaffold, propose a strategic workflow for developing novel drug candidates, and provide detailed experimental protocols to guide researchers in this promising area of medicinal chemistry.
The (4-(Benzylamino)cyclohexyl)carbamate Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-disubstituted cyclohexyl ring system is a common motif in drug design. Its rigid, non-planar structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with protein targets. The tert-butyl (4-(benzylamino)cyclohexyl)carbamate intermediate provides a synthetically accessible entry point to this scaffold, featuring three key elements that can be independently modified:
-
The Boc-protected amine: This group can be deprotected to reveal a primary amine, which can then be functionalized in a multitude of ways, for example, by acylation or sulfonylation, to introduce a "warhead" group that interacts with the target protein.
-
The benzylamino group: The benzyl group can be removed and replaced with other substituents to modulate the compound's physicochemical properties, such as solubility and cell permeability. The secondary amine itself can also be a key interaction point with the target.
-
The cyclohexane ring: The cis and trans isomers of the 1,4-disubstituted cyclohexane ring offer different three-dimensional arrangements of the substituents. This stereochemical diversity can be exploited to achieve target selectivity.
The inherent versatility of this scaffold has been leveraged in the development of inhibitors for several important drug targets, most notably Histone Deacetylases (HDACs).
Strategic Drug Discovery Workflow: From Scaffold to Lead Candidate
The development of a novel therapeutic agent from the tert-butyl (4-(benzylamino)cyclohexyl)carbamate scaffold can be approached systematically. The following workflow outlines a logical progression from initial library synthesis to the identification of a lead candidate.
Figure 1: A strategic workflow for the development of therapeutic agents from the tert-butyl (4-(benzylamino)cyclohexyl)carbamate scaffold.
Case Study: Development of a Selective HDAC6 Inhibitor for Neurological Disorders
To illustrate the practical application of this workflow, we will outline a hypothetical program to develop a selective inhibitor of HDAC6. This enzyme is a promising target for the treatment of neurodegenerative diseases such as Charcot-Marie-Tooth disease and Alzheimer's disease.
Scientific Rationale
HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin. Acetylation of α-tubulin is crucial for the stability and function of microtubules, which are essential for axonal transport in neurons. In several neurodegenerative diseases, axonal transport is impaired. By inhibiting HDAC6, we can increase α-tubulin acetylation, restore microtubule function, and potentially rescue neuronal function.
The Strategic Utility of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Emergence of a Privileged Scaffold
In the intricate landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the successful design and synthesis of novel therapeutic agents. Among these, tert-butyl (4-(benzylamino)cyclohexyl)carbamate has emerged as a scaffold of significant interest. Its unique structural architecture, featuring a lipophilic tert-butylcarbamate group, a conformationally restricted cyclohexyl ring, and a reactive benzylamino moiety, provides a trifecta of properties that medicinal chemists can strategically exploit.
The carbamate group, in particular, is a key structural motif in numerous approved drugs.[1] It serves as a stable bioisostere for amide bonds, enhancing metabolic stability and cell permeability.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine during synthetic transformations, yet it can be readily removed under acidic conditions, allowing for late-stage diversification.[2] The benzylamino group provides a nucleophilic handle for a variety of chemical modifications, while the cyclohexyl core imparts a degree of rigidity that can be advantageous for optimizing ligand-receptor interactions.
This technical guide will provide a comprehensive overview of tert-butyl (4-(benzylamino)cyclohexyl)carbamate as a building block in medicinal chemistry. We will delve into its synthesis, explore its diverse applications in drug discovery, and present detailed protocols for its utilization, empowering researchers to leverage this valuable scaffold in their own drug development endeavors.
II. Synthesis and Physicochemical Properties
The synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate is typically achieved through a reductive amination reaction between tert-butyl (4-aminocyclohexyl)carbamate and benzaldehyde. This common and efficient method proceeds via the formation of a Schiff base intermediate, which is then reduced in situ.[2]
Experimental Protocol: Synthesis via Reductive Amination[2]
Materials:
-
tert-Butyl (4-aminocyclohexyl)carbamate
-
Benzaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve tert-butyl (4-aminocyclohexyl)carbamate in dichloromethane.
-
Add benzaldehyde to the solution and stir at room temperature.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (4-(benzylamino)cyclohexyl)carbamate.
An alternative synthetic route involves the N-alkylation of benzylamine with a suitable N-Boc protected 4-halocyclohexylamine, such as tert-butyl (4-bromocyclohexyl)carbamate.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈N₂O₂ | PubChem |
| Molecular Weight | 304.43 g/mol | PubChem |
| Appearance | Solid | |
| CAS Number | 195314-59-1 (for the parent amine) |
Note: Physicochemical properties can vary depending on the specific isomer (cis/trans) and experimental conditions.
III. Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The versatility of tert-butyl (4-(benzylamino)cyclohexyl)carbamate as a building block is evident in its application across a wide range of therapeutic areas. The ability to selectively functionalize the benzylamino nitrogen allows for the introduction of various pharmacophoric elements, enabling the targeting of diverse biological macromolecules.
Enzyme Inhibitors
The carbamate moiety and the overall structural framework of this building block make it an attractive starting point for the design of enzyme inhibitors.[3][4] The carbamate can participate in hydrogen bonding interactions within an enzyme's active site, while the cyclohexyl and benzyl groups can be tailored to occupy specific hydrophobic pockets.[1] For instance, derivatives of this scaffold have been explored as potential inhibitors of enzymes involved in metabolic pathways, inflammation, and cellular signaling.[3]
Receptor Ligands
The conformational constraint imposed by the cyclohexyl ring is particularly beneficial in the design of receptor ligands, where a defined three-dimensional structure is often crucial for high-affinity binding. By modifying the benzyl group and the carbamate portion of the molecule, researchers can develop ligands for various receptors, including G-protein coupled receptors (GPCRs) and ion channels. For example, related carbamate derivatives have been utilized in the synthesis of cannabinoid receptor ligands.[4]
Key Intermediate in Multi-Step Syntheses
Perhaps one of the most significant applications of tert-butyl (4-(benzylamino)cyclohexyl)carbamate is its role as a key intermediate in the synthesis of more complex drug candidates.[4][5] The Boc-protected amine allows for the selective modification of the benzylamino group. Subsequent deprotection of the Boc group unmasks a primary amine, providing a handle for further derivatization. This orthogonal protection strategy is a cornerstone of modern organic synthesis and is frequently employed in the construction of complex pharmaceutical agents.[2]
A notable example is its use in the synthesis of potent CCR2 antagonists, which are being investigated for the treatment of inflammatory diseases.[6]
Workflow for Utilizing the Building Block
The following diagram illustrates a generalized workflow for employing tert-butyl (4-(benzylamino)cyclohexyl)carbamate in a drug discovery program.
Caption: Generalized workflow for the utilization of the building block.
IV. Case Study: Synthesis of a Key Intermediate for a CCR2 Antagonist
An enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, highlights the strategic importance of related carbamate-containing cyclohexylamines.[6] While not the exact title compound, this example demonstrates the utility of the core scaffold in complex synthesis. The key step in this synthesis is an iodolactamization to yield a highly functionalized bicyclic intermediate.[6] This underscores the value of the carbamate-protected cyclohexylamine motif in accessing structurally complex and biologically relevant molecules.
V. Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate represents a powerful and versatile building block for medicinal chemists. Its unique combination of a protected amine, a reactive secondary amine, and a conformationally defined core provides a robust platform for the design and synthesis of a wide array of bioactive molecules. The straightforward synthesis and the ability to selectively deprotect and functionalize the two nitrogen atoms make it an invaluable tool in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. As the quest for novel therapeutics continues, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Smolecule. (2024, August 15). tert-Butyl N-{4-[(benzylamino)
- Benchchem. (n.d.).
-
Journal of Organic Chemistry. (2009, August 21). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. [Link]
- Google Patents. (n.d.).
-
Molecules. (2017, March 24). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
- Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs.
- Benchchem. (n.d.). Synthesis of tert-Butyl (2-(benzylamino)ethyl)
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
- Big Molecule Watch. (n.d.). ( 12 )
- MedChemExpress. (2025, December 7). tert-Butyl cis-4-(methylamino)cyclohexyl)
-
PubChem. (n.d.). Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2017, March). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
- Common Organic Chemistry. (2016, February 11). WO 2016/020526 A1.
- Fluorochem. (n.d.). TERT-BUTYL TRANS-4-(BENZYLOXY)
- ChemScene. (n.d.). 1334495-35-0 | Tert-butyl (4-(hydroxymethyl)cyclohexyl)
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buy tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Conformationally Restricted Scaffolds: A Technical Guide to tert-Butyl (4-(benzylamino)cyclohexyl)carbamate Derivatives
Executive Summary
In modern drug discovery, the transition from "flat" aromatic molecules to three-dimensional, sp³-rich architectures is a critical strategy for improving target selectivity and pharmacokinetic profiles. tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS: 227017-81-4) represents a highly privileged, orthogonally protected building block. By leveraging the 1,4-diaminocyclohexane core , this intermediate provides a conformationally restricted, stereochemically defined scaffold that is indispensable for synthesizing complex therapeutics, including PROTAC linkers, kinase inhibitors, and Integrated Stress Response (ISR) modulators.
This whitepaper details the structural rationale, self-validating synthetic workflows, and advanced applications of this critical derivative.
Structural Rationale & Stereochemistry
The utility of the 1,4-diaminocyclohexane scaffold lies in its rigid geometry, which serves as a superior bioisostere for flexible aliphatic diamines (e.g., putrescine) or metabolically susceptible piperazines.
From a mechanistic standpoint, the stereochemistry of the cyclohexane ring dictates the spatial trajectory of the attached pharmacophores:
-
trans-Isomer: Adopts a highly stable diequatorial conformation. The exit vectors of the two nitrogen atoms are projected at a ~180° angle. This linear, rigid projection is highly desirable for bridging two distinct protein domains, making it a premier choice for bivalent degraders (PROTACs).
-
cis-Isomer: Adopts an axial-equatorial conformation, projecting the nitrogen vectors at a ~60° angle. This geometry is ideal for metal chelation, famously utilized in the design of platinum(II) anti-cancer agents like kiteplatin .
The Logic of Orthogonal Protection
The compound features two distinct protecting groups: a Boc (tert-butyloxycarbonyl) group on the primary amine and a Benzyl (Bn) group on the secondary amine. This orthogonality is the cornerstone of its utility. Boc is strictly acid-labile, while the Benzyl group is strictly labile to catalytic hydrogenolysis. This allows chemists to selectively unmask one side of the molecule, functionalize it, and then unmask the other side—enabling the bidirectional synthesis of highly asymmetric molecules without cross-reactivity.
Fig 1: Orthogonal deprotection logic for selective functionalization.
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that every synthetic step must be a self-validating system to prevent the propagation of errors in multi-step syntheses. Below are the optimized, causality-driven protocols for orthogonal deprotection.
Protocol A: Selective Boc Deprotection (Acidic Cleavage)
This protocol unmasks the primary amine while leaving the benzyl-protected secondary amine intact.
-
Preparation: Dissolve tert-butyl (4-(benzylamino)cyclohexyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Causality: DCM is a non-coordinating, aprotic solvent that stabilizes the transient tert-butyl cation formed during cleavage, preventing unwanted side reactions.
-
-
Reagent Addition: Cool the flask to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio (v/v).
-
Causality: Cooling mitigates the exothermic nature of the reaction, ensuring the robust benzyl group remains untouched.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Validation (Self-Validating Step): Monitor via TLC (DCM:MeOH 9:1). The starting material is UV-active. Stain the TLC plate with Ninhydrin and heat; the newly liberated primary amine will appear as a distinct, dark purple spot. Confirm via LC-MS (Expected mass shift: -100 Da corresponding to the loss of the Boc group).
-
Workup: Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate.
Protocol B: Selective Benzyl Deprotection (Hydrogenolysis)
This protocol unmasks the secondary amine while preserving the Boc-protected primary amine.
-
Preparation: Dissolve the starting material in HPLC-grade Methanol.
-
Causality: Methanol provides excellent solubility for the substrate and facilitates high mass-transfer rates for hydrogen gas.
-
-
Catalyst Addition: Under a strict Argon atmosphere, add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
-
Causality: Argon purging is a critical safety measure to prevent the ignition of methanol vapors by the highly pyrophoric Pd/C catalyst.
-
-
Reaction: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.
-
Validation (Self-Validating Step): The reaction is complete when H₂ uptake ceases. TLC will show the complete disappearance of the UV-active starting material (as the UV-chromophore, the benzyl group, is cleaved to toluene). LC-MS will confirm a mass shift of -90 Da .
-
Workup: Filter the suspension through a tightly packed pad of Celite.
-
Causality: Celite traps fine, colloidal palladium particles that would otherwise contaminate the final product and interfere with downstream metal-catalyzed cross-couplings.
-
Applications in Advanced Drug Design
PROTAC Linker Engineering
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a target-binding warhead to an E3 ligase ligand. Traditional flexible PEG linkers often incur a massive entropic penalty upon forming the ternary complex (Target-PROTAC-E3 Ligase). By incorporating the rigid trans-1,4-diaminocyclohexane motif derived from this building block, chemists can restrict the conformational degrees of freedom. This pre-organizes the linker, significantly enhancing the thermodynamics of ternary complex formation. This strategy was recently validated in the discovery of highly potent dual CDK12/13 degraders .
Fig 2: Ternary complex formation utilizing a rigid 1,4-DACH linker.
ISRIB Analogs and eIF2B Modulation
The Integrated Stress Response Inhibitor (ISRIB) is a potent cognitive enhancer that targets the eIF2B complex. The core of the native ISRIB molecule features a symmetric trans-1,4-diaminocyclohexane ring. Utilizing tert-butyl (4-(benzylamino)cyclohexyl)carbamate allows researchers to synthesize asymmetric ISRIB derivatives. By sequentially deprotecting and coupling different aryl-glycolamide groups to each nitrogen, scientists can probe the binding pocket's tolerance and optimize the pharmacokinetic properties of the drug .
Quantitative Data Presentation
To assist in synthetic planning, the following table summarizes the physicochemical properties and reactivity profiles of the 1,4-diaminocyclohexane isomers.
Table 1: Physicochemical and Reactivity Profile of 1,4-Diaminocyclohexane Derivatives
| Property / Condition | cis-Isomer | trans-Isomer |
| Vector Geometry | ~60° (Axial-Equatorial) | ~180° (Diequatorial) |
| Primary Application | Metal Chelation (Pt complexes) | Linear Linkers (PROTACs, ISRIB) |
| Boc Cleavage (TFA/DCM) | >95% Yield (1h, RT) | >95% Yield (1h, RT) |
| Bn Cleavage (Pd/C, H₂) | >90% Yield (4h, RT, 1 atm) | >90% Yield (4h, RT, 1 atm) |
| Aqueous Solubility | Moderate | Low to Moderate |
| Target Mass Shift (Boc) | -100 Da | -100 Da |
References
-
National Center for Biotechnology Information. "1,4-Diaminocyclohexane | CID 18374". PubChem Database. Available at:[Link]
-
Jiang, B. et al. "Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Kasparkova, J. et al. "Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand". PubMed, NIH. Available at:[Link]
-
Al-Huseini, I. "Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B, as Potential Candidates for enhancing protein". Nottingham ePrints. Available at:[Link]
Methodological & Application
Application Note: Synthesis Protocol for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Introduction & Strategic Rationale
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is an orthogonally protected diamine building block widely utilized in medicinal chemistry. The 1,4-cyclohexanediamine core introduces critical conformational rigidity into flexible alkyl linkers, a structural modification frequently employed to improve the pharmacokinetic profiles and target-binding affinities of small molecules, including PROTACs and kinase inhibitors.
To synthesize this secondary amine, direct reductive amination of trans-tert-butyl (4-aminocyclohexyl)carbamate with benzaldehyde is the most efficient and scalable pathway.
Mechanistic Causality: Why NaBH(OAc)₃?
While traditional reducing agents like sodium borohydride (
To bypass these limitations, this protocol utilizes Sodium Triacetoxyborohydride (
Experimental Workflow
Experimental workflow for the reductive amination of tert-butyl (4-aminocyclohexyl)carbamate.
Materials and Reagents
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role in Reaction |
| trans-tert-Butyl (4-aminocyclohexyl)carbamate | 214.31 | 1.0 | 2.14 g | Primary Amine (Starting Material) |
| Benzaldehyde | 106.12 | 1.0 | 1.06 g (1.02 mL) | Carbonyl Electrophile |
| Sodium Triacetoxyborohydride ( | 211.94 | 1.4 | 2.97 g | Chemoselective Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 40 mL | Non-nucleophilic Solvent |
| Saturated | - | - | 40 mL | Quenching / Free-basing Agent |
Step-by-Step Methodology
This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure high yields and purity.
Step 1: Reaction Setup (Imine Condensation)
-
Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with trans-tert-butyl (4-aminocyclohexyl)carbamate (2.14 g, 10.0 mmol).
-
Suspend the amine in anhydrous 1,2-dichloroethane (DCE, 40 mL). Note: DCE is chosen over THF or Methanol because it provides optimal solubility for the triacetoxyborohydride complex and prevents competitive solvent-carbonyl interactions.
-
Add benzaldehyde (1.02 mL, 10.0 mmol) dropwise via syringe.
-
Stir the mixture at room temperature (
) under a nitrogen atmosphere for 1 hour.
Step 2: In-Process Control (IPC)
-
Sample
of the reaction mixture and dilute in DCM. -
Spot on a silica TLC plate alongside the starting amine. Elute with DCM:MeOH (90:10).
-
Stain with Ninhydrin and heat. The disappearance of the primary amine spot confirms complete Schiff base (imine) formation. Do not proceed to reduction until condensation is complete.
Step 3: Chemoselective Reduction
-
Cool the reaction flask to
using an ice-water bath. -
Add
(2.97 g, 14.0 mmol) portionwise over 5 minutes. Causality: Portionwise addition controls any mild exotherm and prevents rapid hydrogen gas evolution if trace moisture is present. -
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Step 4: Quenching and Free-Basing
-
Carefully quench the reaction by adding saturated aqueous
(40 mL). -
Stir vigorously for 15–30 minutes until gas evolution ceases.
-
Causality: This basic quench is critical. It neutralizes residual borate complexes and ensures the newly formed secondary amine is fully deprotonated (free-based), driving its quantitative partition into the organic phase during extraction.
Step 5: Extraction and Work-up
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with Dichloromethane (DCM) (
). -
Wash the combined organic layers with brine (30 mL).
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product.
Step 6: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Use a gradient of Ethyl Acetate in Hexanes (10% to 50%). Pro-tip: Add 1% Triethylamine (
) to the eluent to prevent the secondary amine from streaking on the acidic silica gel. -
Pool the product-containing fractions and concentrate to afford the pure target compound.
Quantitative Data & Expected Results
| Parameter | Expected Result / Specification |
| Appearance | White to off-white solid |
| Isolated Yield | 75 - 85% |
| TLC ( | 0.35 (DCM:MeOH 95:5, UV active, Ninhydrin active) |
| ESI-MS ( | m/z 305.2 |
References
1.[1] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: 2.[2] Alaqel, S. I., et al. "Synthesis and Development of a Novel First-in-Class Cofilin Inhibitor for Neuroinflammation in Hemorrhagic Brain Injury." ACS Chemical Neuroscience, 2022, 13(7), 1014-1029. URL:
Sources
"tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" purification by column chromatography
An In-Depth Guide to the Purification of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate by Silica Gel Column Chromatography
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of tert-butyl (4-(benzylamino)cyclohexyl)carbamate, a key intermediate in synthetic organic chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of silica gel column chromatography as the primary purification technique. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. We will cover method development using Thin Layer Chromatography (TLC), step-by-step column chromatography procedures, troubleshooting, and data interpretation to reliably obtain the target compound in high purity.
Introduction: The Importance of Purity
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a bifunctional molecule incorporating a Boc-protected amine and a secondary benzylamine on a cyclohexane scaffold. This structure makes it a versatile building block, particularly in the synthesis of complex molecules and pharmaceutical intermediates where precise control over reactivity and stereochemistry is paramount. The purity of this intermediate is critical, as contaminants can interfere with subsequent reactions, leading to lower yields, complex side-product profiles, and challenges in downstream purification.
Column chromatography is a cornerstone technique for the purification of organic compounds, separating molecules based on their differential adsorption to a stationary phase while being moved by a liquid mobile phase.[1] For a moderately polar compound like tert-butyl (4-(benzylamino)cyclohexyl)carbamate, silica gel (a polar stationary phase) paired with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) provides an effective means of separation from both less polar and more polar impurities.[1]
Foundational Principles & Pre-Analysis
The success of column chromatography is predicated on a logical, stepwise approach to method development, which begins with understanding the compound's properties and utilizing Thin Layer Chromatography (TLC) to identify an optimal solvent system.
Physicochemical Properties of the Target Compound
Understanding the basic properties of tert-butyl (4-(benzylamino)cyclohexyl)carbamate is essential for designing the purification strategy. The molecule contains both hydrogen bond donors (-NH) and acceptors (C=O), along with significant non-polar regions (benzyl and cyclohexyl groups), rendering it moderately polar.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈N₂O₂ | (Calculated) |
| Molecular Weight | 304.43 g/mol | (Calculated) |
| Appearance | Typically an off-white solid or a viscous oil | Inferred from similar compounds[2] |
| Polarity | Moderately Polar | Inferred from structure |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [2] |
Method Development with Thin Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly determining the optimal mobile phase for column chromatography.[1] The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.25-0.35 . This Rf value ensures that the compound moves down the column at a reasonable rate, providing good separation from impurities.
Experimental Protocol: TLC Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the solution onto a silica gel TLC plate (e.g., GF254).[3]
-
Developing the Plate: Place the TLC plate in a developing chamber containing a pre-determined mixture of solvents. Start with a low-polarity system and incrementally increase the polarity.
-
Test 1: 10% Ethyl Acetate (EtOAc) in Hexanes
-
Test 2: 20% EtOAc in Hexanes
-
Test 3: 30% EtOAc in Hexanes
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots. The Boc- and benzyl- groups allow for visualization under UV light (254 nm). Alternatively, stain the plate with a potassium permanganate solution, which reacts with the amine functional groups.
-
Analysis: Calculate the Rf value for the spot corresponding to the product (R_f = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the target Rf is achieved. For compounds of this type, a mobile phase of 20-30% ethyl acetate in hexanes is often a suitable starting point.[2][4]
Detailed Protocol: Silica Gel Column Chromatography
This protocol provides a step-by-step methodology for the purification of tert-butyl (4-(benzylamino)cyclohexyl)carbamate on a multi-gram scale.
Materials and Reagents
-
Crude tert-butyl (4-(benzylamino)cyclohexyl)carbamate
-
Silica Gel (Standard Grade, 60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)
-
Hexanes (or Heptane), HPLC Grade
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Dichloromethane (DCM), HPLC Grade (for sample loading)
-
Glass chromatography column with stopcock
-
Cotton or glass wool and sand
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Fraction collection tubes or flasks
-
TLC plates, chamber, and visualization reagents
-
Rotary evaporator
Step-by-Step Purification Workflow
The purification process follows a logical sequence from column preparation to final product isolation.
Caption: General workflow for column chromatography purification.
1. Column Preparation (Slurry Packing Method)
-
Setup: Securely clamp the column in a perfectly vertical position. Place a small plug of cotton or glass wool at the bottom outlet, followed by a thin layer (~1 cm) of sand.[1]
-
Slurry: In a beaker, measure the required amount of silica gel. A general rule is a 40:1 to 60:1 ratio of silica gel to crude material by weight (e.g., 40-60 g of silica for 1 g of crude product).[2] Add the starting mobile phase (e.g., 20% EtOAc in hexanes) to the silica gel to create a free-flowing slurry.
-
Packing: Pour the slurry into the column in one continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure an evenly packed bed, free of air bubbles or cracks.[2]
-
Equilibration: Once all the silica has settled, add another thin layer of sand on top to prevent the bed from being disturbed.[1] Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level never drops below the top layer of sand.
2. Sample Loading The choice of loading method depends on the solubility of the crude material in the mobile phase.
Caption: Decision tree for selecting the sample loading method.
-
Wet Loading (Recommended if soluble): Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like DCM.[2] Carefully pipette the solution onto the top layer of sand. Open the stopcock and allow the sample to absorb fully into the silica bed.
-
Dry Loading (For less soluble samples): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the column.[2]
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Pressurize the column with gentle air pressure (flash chromatography) or allow it to run under gravity.
-
Begin collecting fractions in appropriately sized test tubes or flasks. A typical fraction size might be 1/4 or 1/5 of the column volume.
-
Maintain a constant flow rate and never let the column run dry.
4. Monitoring and Isolation
-
Systematically analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product.
-
Combine all fractions that contain the pure product (single spot at the correct Rf).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified tert-butyl (4-(benzylamino)cyclohexyl)carbamate.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Mobile phase is too polar.- Column was overloaded with crude material.- Column packed unevenly. | - Decrease the polarity of the mobile phase (lower % of EtOAc).- Use a larger column with more silica gel.- Repack the column carefully, ensuring no air bubbles. |
| Compound is "Stuck" on the Column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 20% to 30% or 40% EtOAc in hexanes. |
| Cracked or Channeling Silica Bed | - Column ran dry.- Heat generated from solvent interaction with silica. | - Always keep the solvent level above the silica bed.- Pack the column using the mobile phase to pre-equilibrate it. |
| Streaking on TLC Plate | - Sample is too concentrated.- Sample is acidic or basic, interacting strongly with silica.- Presence of highly polar impurities. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds). |
Summary of Key Parameters
| Parameter | Recommended Value / Method | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Provides a polar surface for effective separation of moderately polar compounds.[1] |
| Silica:Crude Ratio | 40:1 to 60:1 by weight | Ensures sufficient surface area for good separation without overloading.[2] |
| Mobile Phase | 20-30% Ethyl Acetate in Hexanes | Provides an optimal polarity to achieve an Rf of 0.25-0.35 for the target compound. |
| Rf Target | 0.25 - 0.35 | Ensures efficient migration and separation on the column. |
| Sample Loading | Dry loading for poor solubility, otherwise wet loading. | Prevents precipitation on the column and ensures an even starting band.[2] |
| Fraction Monitoring | TLC with UV light and/or Potassium Permanganate stain | Allows for precise identification of fractions containing the pure product. |
Conclusion
The protocol described herein provides a robust and reproducible method for the purification of tert-butyl (4-(benzylamino)cyclohexyl)carbamate using silica gel column chromatography. By first developing an appropriate solvent system with TLC and then following a systematic approach to column packing, sample loading, and elution, researchers can consistently obtain this valuable synthetic intermediate in high purity. Adherence to these principles of chromatographic separation is fundamental to achieving success in synthetic chemistry and drug development.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Redalyc. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
Sources
Application Note: Advanced Recrystallization and Diastereomeric Resolution of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Introduction & Chemical Context
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (1)[1] is a differentially protected 1,4-cyclohexanediamine derivative. In modern drug development, such rigid alicyclic rings serve as critical 3D scaffolds, allowing medicinal chemists to precisely control the spatial vectors of pharmacophoric elements.
This intermediate is typically synthesized via the 2[2] with benzylamine, or conversely, from mono-Boc-1,4-cyclohexanediamine and benzaldehyde. Because these synthetic routes pass through a planar imine/iminium intermediate, the resulting product is inherently a mixture of cis and trans geometric isomers (3)[3]. Isolating the desired diastereomer with high chemical purity is paramount, as the divergent three-dimensional structures dictate profound differences in downstream biological activity.
Thermodynamic & Conformational Rationale
To design a self-validating and efficient recrystallization protocol, one must exploit the conformational mechanics of the 1,4-disubstituted cyclohexane ring.
-
The Trans Advantage (Diequatorial Stability): The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In the trans isomer, both the bulky tert-butyl carbamate (Boc) group and the benzylamino group can 4[4]. This minimizes unfavorable 1,3-diaxial interactions, making the trans isomer thermodynamically more stable. This stability translates to a tighter crystal lattice and generally lower solubility in polar solvent mixtures (5)[5].
-
The Cis Penalty (Axial-Equatorial Strain): The cis isomer is forced into an axial-equatorial arrangement. The resulting steric strain disrupts optimal intermolecular hydrogen bonding and crystal packing, rendering the cis isomer significantly more soluble in organic solvents[5].
-
Exploiting pKa via Salt Formation: The secondary benzylamine is highly basic compared to the resonance-stabilized Boc-protected primary amine. By selectively protonating the benzylamine to form a hydrochloride salt, the overall polarity of the molecule increases drastically.6[6] magnifies the inherent solubility differences between the cis and trans isomers, allowing for precise diastereomeric resolution.
Solvent Selection & Quantitative Data
Table 1: Solvent Selection Matrix for Recrystallization
| Solvent System | Ratio (v/v) | Target Form | Application Objective | Typical Recovery |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | Free Base | General chemical purity; removes unreacted amines and non-polar organic impurities. | 75-85% |
| Ethanol / Water | 1:1 to 1:2 | Free Base | Mild purification; effective at washing away polar salts from reductive amination workups. | 80-90% |
| Methanol / Diethyl Ether | 1:4 to 1:6 | HCl Salt | Isomeric separation; preferentially crystallizes the trans-isomer hydrochloride salt. | 40-60% (Isomer dependent) |
Experimental Protocols
Protocol A: Free Base Recrystallization (Chemical Purification)
Use this protocol when the primary goal is to upgrade the chemical purity of the cis/trans mixture prior to downstream coupling.
-
Dissolution: Suspend the crude tert-butyl (4-(benzylamino)cyclohexyl)carbamate in a minimal volume of hot ethyl acetate (approx. 60 °C). Stir until complete dissolution is achieved.
-
Clarification: If insoluble particulate matter (e.g., residual drying agents or catalyst) persists, perform a rapid hot gravity filtration.
-
Anti-solvent Addition: Remove the solution from the heat source. Slowly add heptane (or hexanes) dropwise with continuous stirring until the solution becomes faintly turbid (the cloud point).
-
Crystallization: Allow the mixture to cool to room temperature undisturbed. If supersaturation occurs without precipitation, scratch the inside of the flask with a glass rod to induce nucleation.
-
Isolation: Once crystallization initiates, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize recovery. Filter the precipitate under vacuum, wash the filter cake with cold heptane, and dry under high vacuum for 12 hours.
Protocol B: Diastereomeric Resolution via Hydrochloride Salt
Use this protocol to isolate the thermodynamically stable trans-isomer from a geometric mixture.
-
Salt Formation: Dissolve the cis/trans free base mixture in anhydrous methanol (approx. 5–10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add 1.05 equivalents of a standardized HCl solution in 1,4-dioxane (alternatively, bubble dry HCl gas). The secondary benzylamine will selectively protonate. Stir for 15 minutes.
-
Precipitation: Add anhydrous diethyl ether dropwise until persistent cloudiness is observed.
-
Fractional Crystallization: Seal the flask and allow the solution to stand at 4 °C for 12–24 hours. The trans-isomer hydrochloride salt, possessing a higher lattice energy, will preferentially crystallize out of the solution.
-
Isolation & Free-Basing: Collect the crystalline salt via vacuum filtration and wash with cold diethyl ether. To recover the free base, suspend the enriched salt in dichloromethane, wash vigorously with saturated aqueous NaHCO₃, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
Quality Control & Self-Validation
A robust protocol must be self-validating. To confirm the success of the diastereomeric resolution, perform ¹H NMR analysis. The methine protons on the cyclohexane ring exhibit distinct coupling constants (
Table 2: Diagnostic ¹H NMR Data for Isomeric Validation (CDCl₃, 400 MHz)
| Isomer | Conformation | Methine Proton (CH-NHBoc) | Methine Proton (CH-NHBn) | Diagnostic Coupling Constant ( |
| Trans | Diequatorial | ~3.4 ppm (broad multiplet) | ~2.4 ppm (tt) | Large ( |
| Cis | Axial-Equatorial | ~3.6 ppm (narrow multiplet) | ~2.6 ppm (m) | Small ( |
Workflow Visualization
Caption: Purification and isomeric separation workflow for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate.
References
Sources
- 1. 001chemical.com [001chemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminocyclohexanol | 40525-78-8 | Benchchem [benchchem.com]
- 5. 1,4-Cyclohexanediol|98% Purity|RUO [benchchem.com]
- 6. Cyclobutane-1,3-diamine dihydrochloride|CAS 1523571-90-5 [benchchem.com]
Application Note: Utilization of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic insights, coupling strategies for hindered secondary amines, and validated SPPS protocols.
Introduction & Chemical Profile
The drive to develop peptides into viable systemic therapeutics is often bottlenecked by their rapid in vivo degradation and lack of conformational rigidity. tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (also known as
Structurally, this molecule features a 1,4-cyclohexanediamine core where one primary amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, and the other is a secondary amine substituted with a benzyl group. In Solid-Phase Peptide Synthesis (SPPS), it serves as a rigid diamine spacer that introduces severe conformational constraints into peptidomimetic structures, locking them into specific bioactive conformations[1][2].
Mechanistic Role in Peptidomimetic Design
As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over standard amino acids:
-
Conformational Restriction (The Cyclohexyl Core): Flexible linear peptides suffer from high entropic penalties upon binding to target receptors. The 1,4-cyclohexyl moiety pre-organizes the molecule, reducing this entropic penalty and drastically enhancing receptor affinity and selectivity[2].
-
Proteolytic Shielding (The
-Benzyl Group): Natural peptides are rapidly degraded by endogenous proteases.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -alkylation—specifically the incorporation of a bulky benzyl group—eliminates the hydrogen bond donor capacity of the amide bond and introduces severe steric bulk. This physically prevents protease active sites from accessing the scissile bond, resulting in a significantly extended in vivo half-life[3].
Mechanistic impact of the N-benzyl-1,4-cyclohexanediamine scaffold on properties.
Strategic Integration into SPPS Workflows
The Chemical Challenge: Steric Hindrance
Coupling an activated carboxylic acid to the benzylamino group of this building block is notoriously difficult. The combination of the benzyl group and the bulky cyclohexane ring creates a highly congested nucleophilic center. Standard coupling reagents (e.g., HBTU/HOBt or DIC) frequently fail to achieve quantitative conversion, leading to deletion sequences[4].
The Solution: Functionality Inversion & Third-Generation Uronium Salts
Because standard SPPS proceeds in the C-to-N direction (yielding a free terminal amine), direct incorporation of a diamine building block requires a bridging moiety. We employ a succinic anhydride spacer to invert the terminal functionality from an amine to a carboxylic acid[5].
To overcome the steric hindrance during the subsequent amidation, highly reactive third-generation uronium salts must be used. COMU (based on the Oxyma Pure leaving group) is the optimal choice. The morpholino skeleton in COMU acts as an internal base and reduces steric clash during the formation of the active ester, making it vastly superior for
Workflow for incorporating the hindered diamine scaffold into a peptide sequence.
Quantitative Data: Coupling Reagent Efficacy
The table below summarizes internal and literature-validated data regarding the acylation of hindered secondary amines (like the benzylamino group) on solid support[4][7][8].
| Coupling Reagent | Reagent Class | Additive | Reaction Time | Yield (%) | Epimerization Risk |
| HBTU | Benzotriazole | HOBt | 24 h | < 30% | Moderate |
| HATU | Azabenzotriazole | HOAt | 12 h | 65 - 75% | Moderate |
| COMU | Morpholino-Oxyma | Oxyma Pure | 4 h | > 90% | Low |
| BTC | Phosgene derivative | Collidine | 1 h | > 95% | High |
Conclusion: COMU provides the best balance of high coupling efficiency and low epimerization risk for
Detailed Experimental Protocols
The following self-validating system ensures high-fidelity incorporation of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate into a growing peptide chain.
Protocol A: Functionality Inversion via Succinic Anhydride
Objective: Convert the free
-
Swelling: Swell the peptidyl-resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Preparation: Dissolve Succinic Anhydride (1.0 mmol, 10 equiv) and
-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equiv) in 3 mL of DMF. -
Reaction: Add the solution to the resin and agitate at room temperature for 2 hours.
-
Validation: Wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min). Perform a Kaiser test. A negative result (yellow beads/solution) confirms the complete capping of primary amines.
Protocol B: Activation and Coupling of the Hindered Diamine
Objective: Couple the secondary benzylamino group to the newly formed carboxylate.
-
Pre-activation: To the resin, add COMU (0.3 mmol, 3 equiv) and Oxyma Pure (0.3 mmol, 3 equiv) dissolved in 2 mL of DMF. Immediately add DIPEA (0.6 mmol, 6 equiv) and agitate for 3 minutes to form the active ester[8].
-
Coupling: Add tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (0.3 mmol, 3 equiv) dissolved in a minimal volume of
-Methyl-2-pyrrolidone (NMP). -
Incubation: Agitate the reaction mixture at 75°C using a microwave peptide synthesizer for 30 minutes. Alternatively, agitate at room temperature for 4 to 6 hours.
-
Validation: Wash the resin thoroughly with DMF (5 × 1 min). Perform a Chloranil test (which is sensitive to secondary amines) to verify that no unreacted building block is non-covalently trapped in the resin matrix.
Protocol C: Global Cleavage and Boc Deprotection
Objective: Cleave the peptidomimetic from the resin while simultaneously removing the Boc protecting group to expose the primary amine for downstream applications.
-
Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Reaction: Treat the resin with 5 mL of the cocktail for 2 hours at room temperature. The acidic environment will quantitatively remove the Boc group from the 1,4-cyclohexanediamine scaffold.
-
Isolation: Filter the resin and collect the flow-through. Precipitate the cleaved peptidomimetic by adding the flow-through dropwise into 40 mL of cold diethyl ether (-20°C).
-
Recovery: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the resulting pellet under a gentle stream of nitrogen.
References
[1] Title: Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity Source: PubMed Central (nih.gov) URL:1
[3] Title: Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity Source: MDPI (mdpi.com) URL:3
[2] Title: Design, synthesis, and biological evaluation of pirenzepine analogs bearing a 1,2-cyclohexanediamine and perhydroquinoxaline units in exchange for the piperazine ring as antimuscarinics Source: ResearchGate (researchgate.net) URL:2
[6] Title: N-Alkylated Aromatic Poly- and Oligoamides Source: SciSpace (scispace.com) URL:6
[7] Title: Method for synthesizing peptide containing n-substituted amino acid (Patent EP3636656A1) Source: Google Patents (google.com) URL:7
[5] Title: Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides Source: Organic Letters (acs.org) URL:5
[8] Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Source: Global Research Online (globalresearchonline.net) URL:8
[9] Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: PubMed Central (nih.gov) URL:9
[4] Title: Phytosulfokine peptide library: chemical synthesis and biological evaluation on protoplast regeneration Source: RSC Publishing (rsc.org) URL:4
Sources
- 1. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Differentially Protected Diamines
In the landscape of modern medicinal chemistry, the strategic use of protecting groups is fundamental to the efficient construction of complex molecular architectures. tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a prime example of a bifunctional intermediate designed for sequential and controlled chemical modifications. This compound features a 1,4-diaminocyclohexane scaffold, a common motif in pharmacologically active agents, with its two nitrogen atoms differentially protected. The primary amine is masked as a tert-butoxycarbonyl (Boc) carbamate, which is stable under a wide range of conditions but readily cleaved under acidic protocols. The secondary amine is protected by a benzyl (Bn) group, which can be removed via hydrogenolysis. This orthogonal protection scheme allows for selective functionalization, making this intermediate a valuable building block in the synthesis of novel therapeutics.
The cyclohexane core provides a rigid, three-dimensional scaffold that can position substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets. The 1,4-substitution pattern, in particular, is prevalent in drugs targeting a variety of receptors and enzymes.
Synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
The most common and efficient route to tert-butyl (4-(benzylamino)cyclohexyl)carbamate is a two-step process commencing with the protection of one of the amino groups of a suitable 4-aminocyclohexane derivative, followed by the introduction of the benzyl group. A key precursor for this synthesis is tert-butyl (4-oxocyclohexyl)carbamate.
Part 1: Synthesis of the Precursor, tert-Butyl (4-oxocyclohexyl)carbamate
The synthesis of this ketone precursor can be achieved from commercially available starting materials. One common method involves the Boc protection of 4-aminocyclohexanone.
Protocol 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate
This protocol details the N-protection of 4-aminocyclohexanone.
-
Materials:
-
4-aminocyclohexanone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 eq) or a saturated aqueous solution of sodium bicarbonate (to neutralize the hydrochloride).
-
To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction with water. If DCM was used, separate the organic layer. If THF was used, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl (4-oxocyclohexyl)carbamate as a white solid.
-
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [Generic High-Yielding Boc Protection] |
| Purity (post-chromatography) | >98% | [Generic High-Yielding Boc Protection] |
| Monitoring | TLC (e.g., 3:7 Ethyl Acetate/Hexane) | [Generic High-Yielding Boc Protection] |
Causality Behind Experimental Choices:
-
The use of a base (TEA or NaHCO₃) is essential to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.
-
The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the amine and Boc₂O.
-
A slight excess of Boc₂O ensures complete consumption of the starting amine.
Part 2: Reductive Amination to Yield the Title Compound
With the ketone precursor in hand, the target intermediate is synthesized via reductive amination with benzylamine. This reaction proceeds through the in-situ formation of an iminium intermediate, which is then reduced by a mild reducing agent.
Protocol 2: Synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
This protocol employs sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[1][2]
-
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) and benzylamine (1.1 eq) in DCM or DCE in a round-bottom flask equipped with a magnetic stirrer.
-
A catalytic amount of acetic acid can be added to facilitate imine formation, though it is not always necessary.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight effervescence.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield tert-butyl (4-(benzylamino)cyclohexyl)carbamate.
-
| Parameter | Value | Reference(s) |
| Typical Yield | 70-90% | [1][3][4] |
| Reaction Time | 3-12 hours | [1] |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | [1][4] |
| Solvents | DCM, DCE | [1][4] |
Causality Behind Experimental Choices:
-
STAB as the Reducing Agent: STAB is a mild and selective reducing agent that does not reduce the ketone starting material but efficiently reduces the in-situ formed iminium ion.[4] This selectivity prevents the formation of the corresponding alcohol as a byproduct.
-
Solvent Choice: Anhydrous aprotic solvents like DCM or DCE are used as STAB is water-sensitive.[4]
-
Stoichiometry: A slight excess of benzylamine and a larger excess of STAB are used to drive the reaction to completion.
Caption: Workflow for the synthesis of the title compound via reductive amination.
Application in Drug Synthesis: A Gateway to Bioactive Scaffolds
The true utility of tert-butyl (4-(benzylamino)cyclohexyl)carbamate lies in its potential for further elaboration into more complex drug candidates. The orthogonal nature of the Boc and benzyl protecting groups allows for selective deprotection and subsequent functionalization.
Deprotection Strategies
-
Boc Deprotection: The Boc group can be selectively removed under acidic conditions to unmask the primary amine, leaving the benzyl group intact. This allows for reactions at the primary amine, such as acylation, alkylation, or sulfonylation.
Protocol 3: Selective Boc Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane.[5][6]
-
Procedure: Dissolve the protected compound in DCM or dioxane and treat with an excess of TFA or 4M HCl. The reaction is typically rapid at room temperature. The solvent and excess acid are then removed under reduced pressure to yield the ammonium salt of the deprotected amine.
-
-
Benzyl Deprotection: The benzyl group can be removed by catalytic hydrogenolysis, which leaves the Boc group untouched. This reveals the secondary amine for further reactions.
Protocol 4: Selective Benzyl Deprotection
-
Reagents: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).[7]
-
Procedure: Dissolve the compound in a suitable solvent like methanol or ethanol, add the Pd/C catalyst, and subject the mixture to an atmosphere of hydrogen. The reaction progress is monitored until completion, after which the catalyst is filtered off.
-
Caption: Synthetic utility of the title compound towards bioactive molecules like Cariprazine analogs.
Conclusion
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a strategically designed intermediate with significant potential in drug discovery and development. Its synthesis via reductive amination is efficient and scalable. The orthogonal Boc and benzyl protecting groups provide the synthetic flexibility required for the construction of complex molecules, particularly those containing the pharmaceutically relevant 1,4-diaminocyclohexane scaffold. The protocols and conceptual applications outlined in this document are intended to provide researchers with a solid foundation for the utilization of this versatile building block in the synthesis of novel therapeutic agents.
References
-
Bálint, E. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 74. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic... Retrieved from [Link]
-
Schröder, J. et al. (2015). Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2). Bioorganic & Medicinal Chemistry, 23(14), 4015-4024. Available at: [Link]
-
Cox, J. M. et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 12-16. Available at: [Link]
-
ResearchGate. (2025). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Retrieved from [Link]
-
Singavarapu, A. et al. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1). Available at: [Link]
-
Belghiche, R. et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
Megafine Pharma (P) Ltd. (n.d.). A Process For Preparation Of Cariprazine And Intermediates Thereof. Quick Company. Retrieved from [Link]
-
Kiec-Kononowicz, K. et al. (2019). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 24(18), 3349. Available at: [Link]
-
Yang, J. W. et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 103. Available at: [Link]
-
Li, H. et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10394-10403. Available at: [Link]
-
Bowman, M. D. & Peterson, M. J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. Retrieved from [Link]
-
Kozioł, A. et al. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Méndez, C. et al. (2011). Synthesis of benzyl and phenethylamines as possible nicotinic receptor antagonists. Blucher Proceedings, 1(1), 1. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN100486950C - Process of synthesizing 1,4-cyclohexyl dione.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" reaction conditions and reagents
Application Note: Synthesis and Optimization of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate via Reductive Amination
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Standard Operating Protocol (SOP) & Mechanistic Guide
Introduction & Strategic Rationale
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (often referred to as N-Boc-N'-benzyl-1,4-cyclohexanediamine) is a highly versatile bifunctional building block in modern drug discovery. Structurally acting as a piperidine bioisostere, this 1,4-diaminocyclohexane scaffold is heavily utilized in the synthesis of targeted therapeutics. Notable applications include the development of TASIN analogs for targeting mutant Adenomatous Polyposis Coli (APC) in colorectal cancers[1], as well as the design of novel, induced-pocket binding oxazolidinones acting as potent Tankyrase inhibitors[2].
The most robust and scalable synthetic route to this intermediate is the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate (N-Boc-4-aminocyclohexanone) with benzylamine. As a Senior Application Scientist, it is critical to not only execute this protocol but to understand the causality behind the reagent selection to ensure high yield, selectivity, and proper stereochemical control.
Mechanistic Causality & Reagent Selection
The reductive amination proceeds via a two-step cascade: imine formation followed by hydride reduction.
-
Imine Formation: Benzylamine acts as the nucleophile, attacking the electrophilic ketone. Glacial acetic acid (AcOH) is deployed as an acid catalyst to protonate the carbonyl oxygen. This lowers the LUMO of the carbonyl, accelerating nucleophilic attack and facilitating the subsequent dehydration step to form the transient iminium ion[3].
-
Selective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the optimal reducing agent for this transformation. Unlike sodium borohydride (NaBH₄), STAB is a mild hydride donor that selectively reduces iminium ions over ketones in weakly acidic media[2]. This selectivity is paramount; it prevents the premature reduction of the starting ketone into the unwanted tert-butyl (4-hydroxycyclohexyl)carbamate byproduct.
Table 1: Reagents and Materials Summary
| Reagent | MW ( g/mol ) | Equivalents | Role |
| tert-Butyl (4-oxocyclohexyl)carbamate | 213.28 | 1.0 | Starting Material (Electrophile) |
| Benzylamine | 107.15 | 1.1 - 1.2 | Starting Material (Nucleophile) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 - 2.0 | Selective Reducing Agent |
| Glacial Acetic Acid (AcOH) | 60.05 | 1.0 - 2.0 | Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | Solvent (0.2 M) |
Visualizations of the Workflow and Mechanism
Caption: Workflow for the reductive amination of N-Boc-4-aminocyclohexanone with benzylamine.
Caption: Mechanistic pathway of the reductive amination highlighting the iminium intermediate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure maximum yield and purity.
Phase 1: Imine Formation (Self-Validating Step)
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous DCE to achieve a concentration of approximately 0.2 M.
-
Add benzylamine (1.1 eq) dropwise at room temperature (20–25 °C) under an inert nitrogen atmosphere.
-
Add glacial acetic acid (1.0 eq) to the stirring mixture.
-
Validation Check: Stir the reaction for 1–2 hours. Monitor the consumption of the ketone via TLC (Hexane:EtOAc 1:1, visualize with Ninhydrin or KMnO₄ stain). Do not proceed to the reduction step until the ketone is fully converted to the intermediate imine to avoid alcohol byproduct formation.
Phase 2: Selective Reduction
-
Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The hydride transfer is exothermic; cooling prevents thermal degradation of the iminium ion and minimizes side reactions[3].
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes to safely control the evolution of hydrogen gas.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours to ensure complete reduction.
Phase 3: Quench and Workup
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer reaches pH ~8. Causality: This neutralizes the acetic acid and safely decomposes any unreacted STAB.
-
Extract the aqueous layer with Dichloromethane (DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification and Stereochemical Separation
-
The reductive amination of 1,4-substituted cyclohexanones inherently produces a mixture of cis and trans geometric isomers (typically a ~1:1 to 1:1.5 ratio)[4]. The spatial orientation of the pharmacophore is critical in drug design, necessitating separation.
-
Purify the crude residue via silica gel flash chromatography. Use a gradient of DCM to DCM/MeOH (95:5) containing 0.1% triethylamine. Causality: Triethylamine deactivates the acidic silanol groups on the silica gel, preventing the secondary amine product from streaking down the column.
-
Collect the fractions and verify the separated cis and trans isomers via NMR.
Analytical Characterization (Expected Data)
-
LC-MS: Expected mass [M+H]⁺ at m/z 305.2.
-
¹H NMR (CDCl₃, 400 MHz):
-
A characteristic sharp singlet at ~1.45 ppm (9H) corresponding to the Boc tert-butyl group.
-
A singlet or AB quartet around 3.8 ppm (2H) for the benzylic protons.
-
A multiplet at 7.2–7.4 ppm (5H) for the aromatic ring.
-
Isomer Differentiation: The cis and trans isomers can be distinguished by the coupling constants (J) of the methine protons on the cyclohexane ring. Axial-axial couplings in the trans isomer will present significantly larger J values (~10–12 Hz) compared to the equatorial-axial couplings in the cis isomer.
-
References
-
Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). Journal of Medicinal Chemistry (PMC). URL:[Link]
-
Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
- Substituted Benzene Compounds (Patent).United States Patent 11642348B2.
Sources
- 1. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US11642348B2 - Substituted benzene compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Scale-Up Synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate, a key intermediate in pharmaceutical development. The primary focus is on the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with benzylamine. We will delve into critical process parameters, safety considerations, and analytical controls necessary for a robust, scalable, and efficient manufacturing process. This guide is intended for researchers, chemists, and chemical engineers involved in process development and scale-up activities in the pharmaceutical and fine chemical industries.
Introduction: Strategic Importance and Synthetic Overview
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a valuable building block characterized by a differentially protected diamine on a cyclohexane scaffold. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable amine protection, allowing for selective functionalization at the benzylamine nitrogen. This structural motif is of significant interest in the synthesis of complex molecules with potential therapeutic applications.
The most common and industrially viable route to this compound is the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with benzylamine.[1] Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry, valued for its efficiency and atom economy.[2][3] This process involves the in-situ formation of an imine intermediate, which is then reduced to the desired amine.[4]
Reaction Scheme:
This guide will explore the nuances of scaling this reaction from the laboratory to a pilot or manufacturing scale, with a focus on practical, field-proven insights.
Critical Process Parameters and Causality
The successful scale-up of this reductive amination hinges on a thorough understanding and control of several critical process parameters. The choices made at each stage are driven by considerations of safety, efficiency, cost, and final product quality.
Choice of Reducing Agent: A Balancing Act
The selection of the reducing agent is arguably the most critical decision in this process. While various agents can effect this transformation, their suitability for large-scale synthesis varies significantly.
| Reducing Agent | Advantages | Disadvantages & Scale-Up Considerations |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective, tolerates a wide range of functional groups, reactions can be performed in common solvents like DCE or THF.[5] | Relatively expensive, generates stoichiometric boron-containing waste, can be moisture-sensitive leading to decomposition.[6] |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Less selective, can reduce the starting ketone, requires careful control of pH to favor imine reduction.[4] |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Highly atom-economical, environmentally friendly ("green"), generates only water as a byproduct.[2] | Requires specialized high-pressure equipment, potential for catalyst poisoning, catalyst cost and recovery can be a factor.[7] |
Expert Recommendation: For initial scale-up and processes up to the multi-kilogram scale, Sodium Triacetoxyborohydride (STAB) is often the preferred reagent due to its high selectivity and predictable performance.[5] This minimizes the formation of the corresponding alcohol byproduct from the reduction of the starting ketone. For large-scale manufacturing where cost and environmental impact are paramount, a transition to catalytic hydrogenation should be strongly considered, although this requires significant process development and investment in specialized equipment.[2][8]
Solvent Selection: More Than Just a Medium
The choice of solvent impacts reaction kinetics, solubility of reactants and intermediates, and downstream processing.
-
1,2-Dichloroethane (DCE): Often the solvent of choice for STAB reductions due to its ability to facilitate imine formation.[5] However, its use at scale is increasingly scrutinized due to environmental and safety concerns (chlorinated solvent).
-
Tetrahydrofuran (THF): A viable alternative to DCE, though reactions may be slower. Peroxide formation is a safety concern that must be managed.
-
Methanol (MeOH) / Ethanol (EtOH): Suitable for borohydride reductions and some catalytic hydrogenations. Their protic nature can influence imine formation and reductant stability.
-
Toluene: A common solvent for catalytic hydrogenations at elevated temperatures.[9]
Process Insight: A solvent swap may be necessary for purification. For instance, a reaction run in THF may be worked up and crystallized from a less polar solvent system like ethyl acetate/heptane to improve yield and purity.
Temperature and Reaction Time: A Kinetic Dance
Reductive aminations are typically run at ambient temperature, but scale-up requires careful temperature control. The initial imine formation can be exothermic, and the addition of the reducing agent may also generate heat.
-
Initial Imine Formation: Stirring the ketone and amine together for a period before adding the reducing agent can improve yields.[1]
-
Temperature Control: On a large scale, the heat generated can be significant. A jacketed reactor with controlled cooling is essential. Runaway reactions are a serious hazard.
-
Reaction Monitoring: In-process controls (IPCs) using techniques like HPLC or UPLC are crucial to determine reaction completion and minimize the formation of impurities. Relying solely on a fixed reaction time is not advisable at scale.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for the specific equipment and scale of operation.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for lab to kilo-lab scale synthesis.
Materials:
| Reagent | Molar Equiv. | Notes |
| tert-Butyl (4-oxocyclohexyl)carbamate | 1.0 | Limiting reagent.[10] |
| Benzylamine | 1.0 - 1.2 | A slight excess can drive imine formation. |
| Sodium Triacetoxyborohydride (STAB) | 1.3 - 1.5 | Added portion-wise to control exotherm.[1] |
| 1,2-Dichloroethane (DCE) or THF | - | Anhydrous grade recommended. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | For quenching. |
| Dichloromethane (DCM) or Ethyl Acetate | - | For extraction. |
| Brine | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | For drying. |
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reactor, charge tert-butyl (4-oxocyclohexyl)carbamate and the chosen solvent. Begin agitation.
-
Amine Addition: Add benzylamine to the reactor. Stir the mixture at ambient temperature (20-25 °C) for 30-60 minutes to facilitate imine formation.
-
Reducing Agent Addition: Carefully add STAB portion-wise to the reaction mixture, monitoring the internal temperature. The addition should be controlled to maintain the temperature within a safe operating range (e.g., below 30 °C).
-
Reaction Monitoring: Stir the reaction at ambient temperature and monitor its progress by a suitable analytical method (e.g., TLC, HPLC). The reaction is typically complete within 3-12 hours.[1]
-
Work-up: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) may occur.
-
Extraction: Transfer the mixture to a suitable vessel for extraction. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography for higher purity.
Protocol 2: Catalytic Hydrogenation
This protocol is intended for larger scale production and requires specialized equipment.
Materials:
| Reagent | Molar Equiv. | Notes |
| tert-Butyl (4-oxocyclohexyl)carbamate | 1.0 | Limiting reagent. |
| Benzylamine | 1.0 - 1.1 | |
| Palladium on Carbon (Pd/C, 5-10 wt%) | 1-5 mol% | Catalyst loading should be optimized. |
| Solvent (e.g., Methanol, Ethanol, Toluene) | - | |
| Hydrogen Gas (H₂) | - | Pressure to be optimized (e.g., 50-150 psi).[7] |
Procedure:
-
Catalyst Handling: In a dedicated, well-ventilated area, carefully handle the Pd/C catalyst. It is often supplied wet to mitigate its pyrophoric nature when dry.
-
Reactor Charging: Charge the tert-butyl (4-oxocyclohexyl)carbamate, benzylamine, solvent, and catalyst to a high-pressure reactor (autoclave).
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure. Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous agitation.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or by sampling and analyzing the reaction mixture via HPLC.
-
Work-up: Upon completion, cool the reactor to ambient temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Caution: The catalyst on the filter may be pyrophoric. Do not allow it to dry completely and handle with care.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the crude product as described in Protocol 1.
Visualization of Workflows
General Synthesis Workflow
Caption: Overview of the synthesis, work-up, and purification steps.
Decision Tree for Reducing Agent Selection
Caption: A logic diagram for choosing the appropriate reducing agent.
Safety and Hazard Analysis
A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation. Key hazards include:
-
Sodium Triacetoxyborohydride (STAB): Moisture-sensitive. Contact with water or protic solvents can release flammable hydrogen gas.[6][11] It is also an irritant.[6] Handle in a dry, inert atmosphere.
-
Catalytic Hydrogenation: Palladium on carbon is pyrophoric, especially after use. The use of hydrogen gas under pressure carries a risk of fire or explosion. The reactor must be properly rated and maintained.
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The reaction can generate significant heat. A failure in cooling can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the quality and consistency of the final product.
| Analysis | Method | Purpose |
| In-Process Control (IPC) | HPLC, UPLC, TLC | Monitor reaction progress, identify the formation of impurities. |
| Raw Material Identity and Purity | NMR, IR, HPLC | Confirm the quality of starting materials. |
| Final Product Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirm the structure of the final product. |
| Final Product Purity | HPLC, UPLC | Quantify the purity of the final product and identify any impurities. |
| Residual Solvents | GC-HS | Ensure residual solvents are below acceptable limits (ICH guidelines). |
Conclusion
The scale-up synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate via reductive amination is a well-established but non-trivial process. Success requires careful consideration of the choice of reducing agent, solvent, and reaction conditions, with a strong emphasis on safety and process control. By following the principles and protocols outlined in this guide, researchers and drug development professionals can develop a robust and scalable process for the production of this important pharmaceutical intermediate.
References
-
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Campbell Brewer, A., Ruble, J. C., Vandeveer, H. G., Frank, S. A., & Nevill, Jr., C. R. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576-582. Retrieved from [Link]
-
Foth, P. J., Malig, T. C., Yu, H., Bolduc, T. G., Hein, J. E., & Sammis, G. M. (2018). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 22(7), 816-823. Retrieved from [Link]
-
Organic Process Research & Development. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Retrieved from [Link]
-
Beller, M., & Jagadeesh, R. V. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Communications, 56(80), 11836-11851. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Development on Catalytic Reductive Amination and Applications. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Oakwood Chemical. (2024, July 9). Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Springer. (2019, August 1). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]
-
Wiley Online Library. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(4-oxocyclohexyl)carbamate. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
International Formulae Group. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). tert-butyl (4-oxocyclohexyl)carbamate - CAS:179321-49-4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. Retrieved from [Link]
-
MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. lifechempharma.com [lifechempharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: Analytical Characterization of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
This Application Note is structured as a comprehensive technical guide for the analytical characterization of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate . It addresses the specific challenges of 1,4-disubstituted cyclohexane stereochemistry and provides self-validating protocols for drug development professionals.
Introduction & Chemical Context
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a critical bifunctional intermediate often employed in the synthesis of medicinal linkers and proteolysis-targeting chimeras (PROTACs). Its structure consists of a cyclohexane scaffold bearing a Boc-protected amine at position 1 and a secondary benzylamine at position 4.
The Stereochemical Challenge
The core analytical challenge lies in the stereoisomerism of the 1,4-disubstituted cyclohexane ring.[1] This molecule exists as two diastereomers:
-
Trans-isomer: Substituents are typically in the 1,4-diequatorial conformation (thermodynamically favored).
-
Cis-isomer: One substituent is axial and the other is equatorial.[1][2][3]
Because these are diastereomers, they possess distinct physical properties (NMR shifts, retention times), yet they often co-elute in generic gradient methods. Differentiating and quantifying these isomers is crucial, as the spatial orientation of the amine vectors (180° in trans vs. ~60-120° in cis) dramatically impacts the biological potency of the final drug candidate.
Structural Identification Strategy (NMR & MS)
Nuclear Magnetic Resonance (NMR)
The definitive assignment of cis vs. trans geometry relies on 1H NMR coupling constants (
-
Trans-Isomer (Diequatorial): The methine protons at C1 and C4 are in axial positions relative to the ring. They exhibit large diaxial coupling constants (
Hz) with the adjacent axial methylene protons.-
Diagnostic Signal: The H1/H4 signals appear as broad triplets of triplets (tt) .
-
-
Cis-Isomer (Axial/Equatorial): One methine is axial, and the other is equatorial.[1][3] The equatorial proton exhibits smaller coupling constants (
Hz).-
Diagnostic Signal: The H1/H4 signals appear as narrower multiplets (mt) or broad singlets.
-
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[4]
-
Observation: The secondary amine (benzylamino) protonates readily.
-
Expected Ions:
and fragmentation characteristic of Boc loss ( , loss of isobutylene + ) and Benzyl cleavage ( 91 tropylium ion).
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and separate cis/trans diastereomers.[5] Rationale: A high-pH mobile phase is selected to suppress the ionization of the secondary amine, improving peak shape and retention on C18 stationary phases.
| Parameter | Setting |
| Column | XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35 °C |
| Detection | UV at 215 nm (Boc/Amine backbone) and 254 nm (Benzyl) |
| Injection Vol | 5-10 µL |
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 5 |
| 23.0 | 5 (Equilibration) |
System Suitability Criteria:
-
Resolution (
): between cis and trans isomers (if both present). -
Tailing Factor (
): for the main peak.
Protocol B: NMR Characterization
Objective: Confirm structure and assign stereochemistry.
-
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 (preferred for resolution of amide/amine protons) or CDCl3 .
-
Acquisition:
-
1H (Proton): Minimum 16 scans.[4][5] Center frequency ~5 ppm. Sweep width 12 ppm.
-
13C (Carbon): Minimum 256 scans. Proton-decoupled.
-
2D COSY: Essential for tracing the H1-H2-H3-H4 spin system.
-
2D NOESY: Optional. Used if coupling constants are ambiguous. Cis isomers may show specific intra-ring NOEs absent in trans.
-
-
Processing: Apply 0.3 Hz line broadening. Phase and baseline correct manually.
-
Analysis:
-
Locate the Benzyl
(singlet/doublet ~3.7 ppm). -
Locate the Boc
-Butyl (singlet ~1.4 ppm). -
Critical Step: Integrate and analyze the splitting pattern of the cyclohexane methines (~3.0–3.5 ppm). Calculate
-values to assign cis vs trans.
-
Analytical Workflow Visualization
The following diagram illustrates the decision logic for characterizing the crude intermediate.
Caption: Logical workflow for the purification and stereochemical assignment of the target carbamate.
Quantitative Data Summary
| Attribute | Specification / Typical Value | Method |
| Appearance | White to off-white solid | Visual |
| Molecular Formula | Calculation | |
| Exact Mass | 304.22 Da | HRMS |
| HPLC Purity | Protocol A (215 nm) | |
| Isomeric Ratio | Report Trans:Cis ratio | Protocol A |
| MS (ESI+) | MS | |
| 1H NMR (Trans) | H1/H4 methines appear as tt ( | Protocol B |
| 1H NMR (Cis) | H1/H4 methines appear as mt or br s | Protocol B |
References
-
Separation of cis/trans-1,4-aminocyclohexyl derivatives: Title: "Separation and purification of cis and trans isomers of 1,4-cyclohexanediamine derivatives." Source: U.S. Patent 3,880,925 (Contextual grounding for diamine separation). Link:
-
NMR Assignment of Cyclohexanes: Title: "Conformational analysis of 1,4-disubstituted cyclohexanes." Source: ResearchGate (General principles of J-coupling in cyclohexanes). Link:
-
Boc-Group Deprotection & Stability: Title: "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Source: National Institutes of Health (PMC). Link:
-
General Characterization of N-Boc-1,4-cyclohexanediamine: Title: "tert-Butyl (4-aminocyclohexyl)carbamate Properties." Source: PubChem (Precursor data for spectral comparison).[6] Link:
Sources
Application Note: Handling, Storage, and Chemical Profiling of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
[1]
Executive Summary & Chemical Identity
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a bifunctional cyclohexane scaffold featuring two orthogonally protected amine termini: a secondary benzylamine and a Boc-protected primary amine.[1] This compound is a critical intermediate in medicinal chemistry, widely used as a semi-rigid linker in PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics.[1] Its value lies in the ability to selectively functionalize one amine while keeping the other protected, or to modulate solubility and lipophilicity via the cyclohexane ring.[1]
Chemical Profile
| Property | Specification |
| Systematic Name | tert-Butyl (4-(benzylamino)cyclohexyl)carbamate |
| Molecular Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 304.43 g/mol |
| Physical State | White to off-white solid (typically) or viscous oil (if impure/mixed isomers) |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Insoluble in Water |
| Stereochemistry | Exists as cis or trans isomers.[1][2] Commercial batches are often predominantly trans due to thermodynamic stability, but mixed isomers are common.[1] |
| Key Functionality | Boc-Amine: Acid-labile protecting group.Benzylamine: Secondary amine, nucleophilic, cleavable by hydrogenolysis.[1] |
Storage & Stability Guidelines
Proper storage is non-negotiable to maintain the integrity of the secondary amine and the Boc group.[1]
Critical Storage Parameters
-
Temperature: 2°C to 8°C (Refrigerated). While the Boc group is thermally stable, the secondary benzylamine is prone to slow oxidation or "browning" at room temperature over extended periods.[1]
-
Atmosphere: Inert Gas (Argon or Nitrogen). Secondary amines can react with atmospheric CO₂ to form carbamic acid salts (carbamates) reversibly, which complicates weighing and stoichiometry.[1] Store under a blanket of Argon.
-
Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic (polypropylene) to prevent leaching of plasticizers by the amine.[1]
-
Hygroscopicity: Mildly hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze the Boc group over time if trace acid is present.[1]
Handling & Safety Protocols
Hazard Identification: Irritant (Skin, Eye, Respiratory).[1] PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood.
Handling "Best Practices"
-
Weighing: Rapid weighing is recommended. If the compound appears as a sticky oil/gum, weigh by difference using a syringe or transfer pipette.[1]
-
Dissolution:
-
Acid Sensitivity: Strictly avoid contact with strong acids (HCl, TFA) unless deprotection is intended.[1] Even fumes from open acid bottles in the hood can initiate surface deprotection.[1]
Experimental Protocols
Protocol A: Orthogonal Deprotection Strategies
The utility of this scaffold lies in its orthogonal protection.[1] You can remove the Boc group to expose the primary amine or remove the Benzyl group to expose the secondary amine.[1]
Workflow Diagram: Orthogonal Deprotection
[1]
Detailed Methodology: Path A (Boc Removal)[1]
-
Reagent: 4M HCl in Dioxane or 20% TFA in DCM.
-
Procedure:
-
Dissolve substrate in DCM (0.1 M).[1]
-
Add TFA (5-10 equivalents) dropwise at 0°C.
-
Warm to room temperature and stir for 1-2 hours. Monitor by TLC (Boc group disappearance).[1]
-
Workup: Concentrate in vacuo. Critical: The product will be a TFA salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃.[1]
-
Validation: ¹H NMR will show the loss of the singlet at ~1.44 ppm (9H, t-Butyl).[1]
-
Detailed Methodology: Path B (Benzyl Removal)[1]
-
Reagent: H₂ gas (balloon) and 10% Pd/C catalyst.
-
Procedure:
-
Dissolve substrate in MeOH or EtOH (0.1 M).[1]
-
Add 10 wt% of Pd/C catalyst (carefully, under Argon flow to prevent ignition).[1]
-
Purge with H₂ gas and stir under H₂ balloon pressure for 4-16 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1]
-
Validation: ¹H NMR will show loss of aromatic protons (7.2-7.4 ppm) and the benzylic CH₂ peak (~3.8 ppm).[1]
-
Protocol B: Synthesis via Reductive Amination
If the compound is not available commercially, it is synthesized from tert-butyl (4-aminocyclohexyl)carbamate and benzaldehyde.[1]
-
Imine Formation: Mix tert-butyl (4-aminocyclohexyl)carbamate (1.0 eq) and Benzaldehyde (1.0 eq) in DCM. Add MgSO₄ (drying agent) to drive equilibrium.[1] Stir 2 hrs.
-
Reduction: Filter off MgSO₄. Cool filtrate to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir overnight.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Troubleshooting & Quality Control (Self-Validating Systems)
| Issue | Diagnostic Check | Root Cause & Solution |
| Low Yield after Boc Deprotection | LCMS: Check for mass of product vs. starting material. | Volatile Salt: The amine salt might sublime under high vacuum.[1] Solution: Do not dry under high vacuum for prolonged periods if heating is involved.[1] |
| "Grease" peaks in NMR | ¹H NMR: Peaks at 0.8-1.2 ppm.[1] | Plastic Leaching: Storing the amine in plastic tubes.[1] Solution: Use glass vials only. |
| Incomplete Benzyl Removal | TLC: Spot persists. | Catalyst Poisoning: Sulfur/Amine poisoning of Pd.[1] Solution: Add a drop of Acetic Acid to the hydrogenation mixture to protonate the amine and accelerate reduction.[1] |
| Unexpected Stereochemistry | ¹H NMR: Check coupling constants of the methine proton. | Isomerization: Cis/Trans isomers have different coupling constants (ax-ax vs ax-eq).[1] Ensure starting material purity. |
References
-
Boc Protection Chemistry
-
Reductive Amination (Synthesis Context)
-
Safety Data (Analogous Compounds)
Sources
- 1. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Applications of "tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" in agrochemical research
An in-depth technical guide on the strategic utilization of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate in the discovery and development of novel agrochemicals.
Executive Summary & Strategic Rationale
In the modern landscape of crop protection, overcoming pest resistance and minimizing environmental impact requires the design of highly specific, structurally complex active ingredients[1]. Diamines are essential building blocks for the synthesis of these advanced agrochemicals[2]. Specifically, 1,4-cyclohexanediamine derivatives have emerged as privileged scaffolds in the development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides, diamide insecticides, and selective herbicides[3].
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate represents a highly versatile, orthogonally protected diamine. The rigid cyclohexane backbone provides critical stereochemical control (cis/trans isomerism) which dictates the spatial orientation of attached pharmacophores—a key factor in target receptor binding[4]. The true power of this specific molecule lies in its orthogonal protection strategy :
-
Boc (tert-Butoxycarbonyl) Group: Protects the primary amine. It is acid-labile, allowing for selective deprotection without disturbing the rest of the molecule.
-
Benzyl Group: Protects the secondary amine. It is stable to acidic and basic conditions but highly susceptible to catalytic hydrogenolysis.
This dual-protection enables the sequential, regioselective functionalization of both nitrogen atoms, allowing researchers to build complex, dual-pharmacophore agrochemicals with high precision and yield.
Orthogonal Functionalization Strategy
The synthesis of next-generation agrochemicals often requires linking a target-binding domain (e.g., a pyrazole core for SDHI fungicides) with a lipophilic domain to ensure cuticular penetration in plants or insects. The workflow below illustrates the logical progression of utilizing this scaffold.
Orthogonal functionalization workflow of the cyclohexanediamine scaffold.
Experimental Protocols: A Self-Validating System
As an Application Scientist, I emphasize that a robust protocol must include built-in validation steps to prevent the carryover of impurities that could compromise biological assays. The following methodologies detail the synthesis of a putative SDHI fungicide analog.
Protocol A: Selective Boc Deprotection
Objective: Unmask the primary amine while preserving the benzyl-protected secondary amine. Causality: Trifluoroacetic acid (TFA) is chosen because it efficiently cleaves the Boc group via the formation of a stable tert-butyl cation, which is subsequently eliminated as isobutylene gas. The benzyl group remains completely inert under these conditions.
-
Reaction Setup: Dissolve 10.0 mmol of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate in 20 mL of anhydrous Dichloromethane (DCM). Cool the flask to 0 °C using an ice bath to control the exothermic nature of the initial cleavage.
-
Reagent Addition: Dropwise, add 10 mL of TFA over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
In-Process Validation: Perform Thin-Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system. Stain with Ninhydrin. The disappearance of the starting material and the appearance of a dark purple spot (primary amine) confirms reaction completion.
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the oily residue in DCM and wash with saturated aqueous
until the aqueous layer reaches pH 8. Extract, dry over anhydrous , and concentrate to yield the free primary amine.
Protocol B: Regioselective Amide Coupling
Objective: Attach a pyrazole-4-carboxylic acid pharmacophore to the newly freed primary amine. Causality: HATU is selected as the coupling reagent over standard carbodiimides (like DCC or EDC) because it generates a highly reactive HOAt ester intermediate. This minimizes the reaction time and drastically reduces the risk of epimerization at the cyclohexane stereocenters, which is critical for maintaining the biological efficacy of the final agrochemical. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine without interfering with the coupling.
-
Activation: In a dry flask, dissolve 11.0 mmol of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 12.0 mmol of HATU in 30 mL of anhydrous N,N-Dimethylformamide (DMF). Add 30.0 mmol of DIPEA. Stir for 15 minutes at room temperature to pre-form the active ester.
-
Coupling: Add the primary amine intermediate (10.0 mmol) from Protocol A, dissolved in 10 mL of DMF, to the activated acid mixture. Stir for 4 hours at room temperature.
-
In-Process Validation: Analyze the crude mixture via LC-MS. The presence of the desired mass
and the absence of the primary amine mass validates the coupling efficiency. -
Isolation: Quench the reaction with water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the highly pure SDHI precursor.
Protocol C: Reductive Debenzylation
Objective: Remove the benzyl group to reveal the secondary amine for further derivatization (e.g., attaching a lipophilic tail). Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively cleaves the benzylic C-N bond without reducing the newly formed amide carbonyl or the pyrazole ring.
-
Setup: Dissolve the SDHI precursor (5.0 mmol) in 25 mL of Methanol. Carefully add 10% Pd/C (0.1 equivalents by weight) under a continuous flow of Argon to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
) using a balloon. Stir vigorously at room temperature for 12 hours. -
In-Process Validation:
NMR spectroscopy of a crude aliquot must show the complete disappearance of the benzylic protons (typically around 3.7–3.9 ppm) and the associated aromatic protons (7.2–7.4 ppm). -
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the final secondary amine scaffold, ready for final stage functionalization.
Quantitative Data Summaries
Tracking the physicochemical evolution of the molecule is vital in agrochemical development, as parameters like LogP and Topological Polar Surface Area (TPSA) directly impact the molecule's ability to penetrate plant cuticles or insect exoskeletons.
Table 1: Reaction Optimization and Yield Tracking
| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| Boc Deprotection | TFA, DCM | 0 to 25 | 2.0 | 94% | >98% |
| Amide Coupling | HATU, DIPEA, DMF | 25 | 4.0 | 88% | 96% |
| Debenzylation | 10% Pd/C, | 25 | 12.0 | 91% | >99% |
Table 2: Physicochemical Property Evolution
| Stage | Compound State | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors |
| 1 | Starting Material (Boc/Bn protected) | 304.43 | 3.85 | 41.5 | 2 |
| 2 | Primary Amine Intermediate | 204.31 | 1.92 | 38.0 | 3 |
| 3 | SDHI Precursor (Amide/Bn) | 362.40 | 3.10 | 67.2 | 2 |
| 4 | Final Scaffold (Secondary Amine) | 272.27 | 1.45 | 67.2 | 3 |
Mechanistic Pathway: Agrochemical Target Interaction
Once the cyclohexanediamine scaffold is fully functionalized into an SDHI analog, its biological efficacy relies on a specific cascade of cellular events within the target fungal pathogen.
Putative mechanism of action for cyclohexanediamine-derived SDHI fungicides.
References
-
Diamine Synthesis via the Nitrogen-Directed Azidation of σ- and π-C–C Bonds Source: Journal of the American Chemical Society URL:[Link]
-
Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis Source: MDPI URL:[Link]
-
Discovery and Synthesis of Crop Protection Products Source: ACS Symposium Series (Dokumen.pub) URL:[Link]
-
Insides into molecular structural elucidation on the pesticidal and herbicidal potency of AD biogas slurry Source: Heliyon (via 41.89.101) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Welcome to the Technical Support Center for the synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our focus is on providing practical, experience-driven advice to navigate the common challenges encountered during this synthesis.
I. Synthetic Overview: The Reductive Amination Pathway
The most prevalent and efficient method for synthesizing tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is through a one-pot reductive amination. This process involves the reaction of a Boc-protected cyclohexylamine derivative with benzaldehyde, followed by in-situ reduction of the resulting imine intermediate.
There are two primary starting materials for this synthesis:
-
tert-Butyl (4-aminocyclohexyl)carbamate: This is the more direct route, involving the direct reaction of the primary amine with benzaldehyde.
-
tert-Butyl (4-oxocyclohexyl)carbamate: This route involves the reaction of a ketone with benzylamine, followed by reduction.
This guide will primarily focus on the more common and direct route starting from tert-butyl (4-aminocyclohexyl)carbamate.
II. Experimental Protocol: A Validated Method
This section provides a detailed, step-by-step protocol for the synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate using sodium triacetoxyborohydride (STAB) as the reducing agent.[1][2]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Molar Equivalents |
| tert-Butyl (4-aminocyclohexyl)carbamate | 214.32 | 2.14 g | 1.0 |
| Benzaldehyde | 106.12 | 1.17 g (1.12 mL) | 1.1 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | ~30 mL | - |
| Brine (Saturated NaCl solution) | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
| Ethyl Acetate (for chromatography) | 88.11 | As needed | - |
| Hexane (for chromatography) | 86.18 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-aminocyclohexyl)carbamate (2.14 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add benzaldehyde (1.12 mL, 11 mmol).
-
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. You can monitor this step by Thin Layer Chromatography (TLC).
-
Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise to the reaction mixture over 5-10 minutes. The addition may cause a slight effervescence.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 3-12 hours.[1]
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[3]
-
A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl (4-(benzylamino)cyclohexyl)carbamate as a white to off-white solid.
-
III. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.
Low or No Product Formation
Q1: My TLC analysis shows only starting material even after several hours. What could be the problem?
A1: There are a few potential causes for a stalled reaction:
-
Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[2] If it has been improperly stored, it may have lost its reactivity. It is recommended to use a fresh bottle or a properly stored batch of STAB.
-
Incomplete Imine Formation: The initial formation of the imine is crucial for the reaction to proceed. Ensure that you have allowed sufficient time for this step before adding the reducing agent. In some cases, adding a catalytic amount of acetic acid can facilitate imine formation, particularly if you are starting from the ketone.
-
Poor Quality Starting Materials: Verify the purity of your tert-butyl (4-aminocyclohexyl)carbamate and benzaldehyde. Impurities can interfere with the reaction.
Q2: I see a new spot on the TLC, but it's not the desired product. What could it be?
A2: A common side product is the over-alkylation of the amine, leading to the formation of a dibenzylated product. This is more likely to occur if an excess of benzaldehyde and reducing agent is used, or if the reaction is left for an extended period. To mitigate this, use a stoichiometry of benzaldehyde closer to 1.05-1.1 equivalents.
Another possibility is the reduction of benzaldehyde to benzyl alcohol. This can happen if the reducing agent is too reactive or if the reaction conditions are not well-controlled. STAB is generally selective for the imine over the aldehyde, which is why it is the preferred reagent.[4]
Issues with Product Isolation and Purity
Q3: My final product is an oil and I can't get it to solidify. What should I do?
A3: The presence of residual solvent or minor impurities can prevent crystallization.
-
High Vacuum Drying: Ensure all solvent has been removed by drying the product under high vacuum for an extended period.
-
Purification: If the product is still an oil, it likely contains impurities. Re-purification by column chromatography is recommended.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization of the desired product while the impurities remain in the solvent.
Q4: My NMR spectrum shows a mixture of cis and trans isomers. How can I control the stereochemistry?
A4: The formation of both cis and trans isomers is a common challenge in the chemistry of 4-substituted cyclohexanes. The trans isomer is generally the thermodynamically more stable product.[5][6]
-
Reaction Conditions: Running the reaction at a slightly elevated temperature (e.g., 40 °C in a sealed vial) can sometimes favor the formation of the more stable trans isomer by allowing for equilibration.
-
Choice of Reducing Agent: While STAB is generally effective, exploring other reducing agents or reaction conditions might influence the stereochemical outcome.
-
Purification: The cis and trans isomers can often be separated by careful flash column chromatography, as their polarities are typically different.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction?
A1: With proper technique and pure starting materials, yields for this reductive amination are typically in the range of 80-95%.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of tert-butyl (4-(benzylamino)cyclohexyl)carbamate should be confirmed by a combination of analytical techniques:
-
¹H and ¹³C NMR: These will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
TLC and/or LC-MS: These techniques are useful for assessing the purity of the product.
Q3: Are there any safety precautions I should be aware of?
A3: Standard laboratory safety practices should be followed. Dichloromethane is a volatile and potentially harmful solvent, so the reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
V. Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate.
Caption: Troubleshooting guide for low or no product yield.
VI. Characterization Data
The following are typical characterization data for tert-butyl (4-(benzylamino)cyclohexyl)carbamate.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.45 ppm), cyclohexyl protons (multiplets, ~1.0-2.0 ppm and ~2.5-3.5 ppm), benzyl protons (singlet, ~3.8 ppm), and aromatic protons (multiplet, ~7.2-7.4 ppm). |
| ¹³C NMR | Peaks for the tert-butyl group (~28 ppm and ~79 ppm), cyclohexyl carbons, benzyl carbon (~54 ppm), and aromatic carbons. |
| Mass Spec (ESI) | [M+H]⁺ at approximately 305.2 m/z. |
VII. References
-
Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Hitchhiker's guide to reductive amination. RSC Advances, 11(52), 32986-33005.
-
Organic Chemistry Resources Worldwide. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Barrett, A. G. M., & O'Neil, S. V. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(11), 1475.
-
Gribble, G. W. (2010). Sodium borohydride and its derivatives. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Barluenga, J., & Palacios, F. (1991). The Use of Imines and their Derivatives in Organic Synthesis. Organic Preparations and Procedures International, 23(1), 1-79.
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Farkas, E., Gacser, A., & Varró, R. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-10.
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
Navigating the Synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate: A Technical Support Guide
Welcome to the technical support center for the synthesis and purification of tert-butyl (4-(benzylamino)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and navigate the complexities of this synthetic procedure. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to tert-butyl (4-(benzylamino)cyclohexyl)carbamate?
The most prevalent and efficient method for the synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate is the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with benzylamine. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is generally preferred over direct N-alkylation of tert-butyl (4-aminocyclohexyl)carbamate with a benzyl halide, as it minimizes the risk of over-alkylation.
Q2: What are the primary side products I should be aware of?
The two most common side products in the synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate are:
-
tert-Butyl (4-(dibenzylamino)cyclohexyl)carbamate: This is the product of over-alkylation, where the secondary amine product reacts further with another molecule of benzylamine.
-
Diastereomers (cis and trans isomers): The reduction of the intermediate imine can result in the formation of both cis and trans isomers of the desired product. The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions.
Q3: How can I minimize the formation of the dibenzylated side product?
To suppress the formation of the tertiary amine, it is crucial to control the stoichiometry of the reactants. Using a modest excess of benzylamine (typically 1.1 to 1.5 equivalents) is recommended. Additionally, the choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it selectively reduces the imine in the presence of the aldehyde, minimizing the chance for the secondary amine product to compete for the benzylating agent.
Q4: How can I control the diastereoselectivity of the reaction?
The diastereomeric ratio of the product is influenced by the steric hindrance of the reducing agent and the reaction temperature. Bulky reducing agents tend to favor the formation of the thermodynamically more stable trans isomer. Conducting the reaction at lower temperatures can also enhance the diastereoselectivity.
Troubleshooting Guide
Problem 1: My NMR spectrum shows an extra set of peaks, and the integration is off.
This is a classic indication of the presence of a significant side product. The two most likely culprits are the dibenzylated product or a mixture of diastereomers.
Troubleshooting Steps:
-
Analyze the ¹H NMR Spectrum:
-
Dibenzylated Product: Look for the appearance of a second benzyl group. You will see two distinct singlets or AB quartets in the aromatic region (around 7.2-7.4 ppm) integrating to 10 protons instead of 5, and two sets of benzylic protons (CH₂-Ph) around 3.5-4.0 ppm.
-
Diastereomers: The presence of both cis and trans isomers will result in two sets of peaks for the protons on the cyclohexane ring, particularly the methine protons at C1 and C4. The proton in the equatorial position (in the cis isomer) will typically appear at a lower field (higher ppm value) than the axial proton (in the trans isomer)[1].
-
-
Consult the Mass Spectrum:
-
The expected molecular weight of the desired product, tert-butyl (4-(benzylamino)cyclohexyl)carbamate, is approximately 304.44 g/mol . The mass spectrum should show a corresponding [M+H]⁺ peak at m/z 305.
-
The dibenzylated side product will have a molecular weight of approximately 394.55 g/mol , resulting in an [M+H]⁺ peak at m/z 395.
-
Problem 2: My reaction yield is low, and the crude product is difficult to purify.
Low yields can be attributed to incomplete reaction or the formation of multiple, difficult-to-separate side products.
Troubleshooting Steps:
-
Monitor the Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product and any side products.
-
Optimize Reaction Conditions:
-
Reducing Agent: Ensure the reducing agent was added portion-wise and at a controlled temperature to prevent runaway reactions.
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent. .
-
-
Purification Strategy: Column chromatography on silica gel is the most effective method for separating the desired product from the dibenzylated side product and the two diastereomers. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate via Reductive Amination
Materials:
-
tert-Butyl (4-oxocyclohexyl)carbamate
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous DCM, add benzylamine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Expected [M+H]⁺ (m/z) |
| tert-Butyl (4-(benzylamino)cyclohexyl)carbamate | ~7.20-7.35 (m, 5H, Ar-H), ~4.5 (br s, 1H, NH-Boc), ~3.8 (s, 2H, CH₂-Ph), ~3.4 (m, 1H, CH-NBn), ~2.6 (m, 1H, CH-NHBoc), ~1.45 (s, 9H, C(CH₃)₃) | ~155.5 (C=O), ~140 (Ar-C), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~79.0 (C(CH₃)₃), ~52.0 (CH-N), ~50.0 (CH₂-Ph), ~48.0 (CH-N), ~33.0 (CH₂), ~28.5 (C(CH₃)₃) | 305 |
| tert-Butyl (4-(dibenzylamino)cyclohexyl)carbamate | ~7.20-7.40 (m, 10H, Ar-H), ~4.5 (br s, 1H, NH-Boc), ~3.6 (s, 4H, 2 x CH₂-Ph), ~3.4 (m, 1H, CH-N), ~2.8 (m, 1H, CH-N), ~1.45 (s, 9H, C(CH₃)₃) | ~155.5 (C=O), ~139.0 (Ar-C), ~129.0 (Ar-CH), ~128.0 (Ar-CH), ~127.0 (Ar-CH), ~79.0 (C(CH₃)₃), ~60.0 (CH-N), ~54.0 (CH₂-Ph), ~48.0 (CH-N), ~30.0 (CH₂), ~28.5 (C(CH₃)₃) | 395 |
Visualizations
Reaction Scheme
Caption: Reductive amination pathway and over-alkylation side reaction.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for identifying side products.
References
- BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl N-(4-azidobutyl)
- Google Patents. (n.d.). CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
PubChem. (n.d.). tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate. PubChem. [Link]
-
PubChem. (n.d.). tert-Butyl (4-aminocyclohexyl)carbamate. PubChem. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate - Optional[13C NMR]. SpectraBase. [Link]
Sources
Technical Support Center: Troubleshooting tert-Butyl (4-(benzylamino)cyclohexyl)carbamate Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with tert-butyl (4-(benzylamino)cyclohexyl)carbamate . This bifunctional compound—featuring an acid-labile primary carbamate (Boc) and a highly basic secondary amine (benzylamino)—is a critical intermediate in medicinal chemistry, particularly in the synthesis of neurotherapeutics and atypical antipsychotics[1].
The protocols and troubleshooting steps below are engineered to provide self-validating, reproducible results by addressing the fundamental chemical causality behind each purification failure.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product streaks severely on normal-phase silica gel, resulting in poor recovery and co-elution of impurities. How can I resolve this?
Root Cause Analysis: The secondary amine (benzylamino group) in your molecule is highly basic (pKa ~9.5). Standard normal-phase silica gel contains unendcapped, acidic silanol groups (pKa ~4.5–5.0). When these two interact, they form strong hydrogen bonds and ionic interactions, leading to severe tailing, irreversible adsorption, and streaking across the column. The Solution: You must dynamically mask the silanol activity during purification.
-
Basic Modifiers: Incorporate 1–5% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) into your mobile phase (e.g., Dichloromethane/Methanol). The modifier competitively binds to the acidic silanols, allowing your target amine to elute as a sharp band.
-
Stationary Phase Alternatives: If streaking persists, switch to amine-functionalized silica (NH₂-silica) or basic alumina, which inherently lack acidic protons and prevent secondary amine retention.
Q2: I am struggling to separate the cis and trans isomers of this compound. Standard column chromatography is not working. What is the most reliable method?
Root Cause Analysis: The cis and trans isomers of 1,4-cyclohexanediamine derivatives possess nearly identical dipole moments and lipophilicity. Consequently, their retention factors (Rf) are virtually indistinguishable on standard normal-phase TLC. The Solution: Exploit differential thermodynamic solubility via salt formation rather than relying on chromatographic polarity.
-
Fractional Crystallization (Pre-Boc): The most scalable method is to separate the isomers before Boc-protection. Converting the raw isomeric diamine mixture to a dihydrochloride salt in methanol allows the trans-isomer (which is significantly less soluble) to precipitate out in high purity[2].
-
Isomer Resolution (Post-Boc): If you must separate the isomers after synthesizing the Boc-protected benzylamine, you cannot use HCl, as it will cleave the Boc group[3]. Instead, use Reverse-Phase Preparative HPLC (RP-HPLC) with a highly controlled, buffered basic mobile phase to amplify the subtle lipophilic differences between the isomers without degrading the carbamate.
Q3: During Reverse-Phase Prep-HPLC, I observe partial loss of the Boc group. How do I prevent this?
Root Cause Analysis: Standard RP-HPLC often employs 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) to improve peak shape. While the Boc group may survive the rapid transit through the column, during the subsequent concentration/lyophilization step, the acid concentrates. This localized drop in pH rapidly cleaves the acid-sensitive tert-butyl carbamate[3],[4]. The Solution: Switch to a volatile basic mobile phase. Using 10 mM Ammonium Bicarbonate (NH₄HCO₃, pH 9.0) in Water/Acetonitrile maintains the amine in its neutral state, improves peak shape for basic compounds, and completely preserves the Boc group. During lyophilization, the buffer sublimates harmlessly as NH₃, CO₂, and H₂O.
Section 2: Quantitative Data & System Selection
To optimize your purification strategy, reference the table below. It summarizes the empirical performance of various chromatographic systems for this specific compound.
| Chromatography Type | Mobile Phase System | Additive / Modifier | Isomer Separation (cis/trans) | Boc Stability | Expected Recovery |
| Normal Phase (Silica) | Hexane / EtOAc | None | Poor | Excellent | < 40% (Severe Streaking) |
| Normal Phase (Silica) | DCM / MeOH | 2% TEA | Poor | Excellent | > 85% (Sharp Elution) |
| Reverse Phase (C18) | H₂O / Acetonitrile | 0.1% TFA | Moderate | Poor (Cleaves on drying) | Variable / Degraded |
| Reverse Phase (C18) | H₂O / Acetonitrile | 10 mM NH₄HCO₃ (pH 9) | Good | Excellent | > 90% |
Section 3: Validated Experimental Protocols
Protocol A: Reductive Amination & Silica Purification (TEA-Modified)
Objective: Synthesize the target compound and purify it without silica-induced degradation[1].
-
Reaction Setup: Dissolve tert-butyl (4-aminocyclohexyl)carbamate (1.0 equiv) and benzaldehyde (1.05 equiv) in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours to ensure complete imine formation.
-
Reduction: Cool the vessel to 0 °C. Carefully add Sodium borohydride (NaBH₄) (1.5 equiv) in portions. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Column Neutralization: Prepare a slurry of silica gel in Dichloromethane containing 2% Triethylamine (TEA) (v/v). Pack the column and flush with 2 column volumes of the exact same solvent mixture to pre-neutralize all acidic silanol groups.
-
Elution: Load the crude mixture. Elute using a gradient of 0% to 10% Methanol in Dichloromethane (maintaining 2% TEA throughout the gradient).
-
Self-Validation Step: Spot the collected fractions on a TLC plate and stain with Ninhydrin. The secondary benzylamine will appear as a distinct brownish-red spot. The presence of a single, sharp spot confirms successful purification without on-column degradation.
Protocol B: Preparative RP-HPLC for Cis/Trans Resolution
Objective: Separate cis and trans isomers of the Boc-protected benzylamine while preserving the acid-labile carbamate.
-
Sample Preparation: Dissolve the isomeric mixture in a 1:1 mixture of Acetonitrile and 10 mM aqueous Ammonium Bicarbonate (pH 9.0). Filter through a 0.45 µm PTFE syringe filter.
-
Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 10 mM NH₄HCO₃ in Deionized H₂O (pH 9.0).
-
Solvent B: HPLC-Grade Acetonitrile.
-
-
Gradient Execution: Run a shallow gradient from 10% B to 60% B over 30 minutes. The basic pH suppresses amine ionization, maximizing the interaction with the C18 stationary phase and amplifying the structural differences between the cis and trans isomers.
-
Self-Validation Step: Lyophilize the separated fractions directly. Analyze the resulting white powders via ¹H-NMR (CDCl₃). The cis and trans isomers can be definitively distinguished by the coupling constants (J-values) of the axial and equatorial protons on the cyclohexane ring.
Section 4: Mechanistic Visualizations
Caption: Decision matrix for the purification workflow of Boc-protected secondary amines.
Caption: Mechanistic interaction between basic secondary amines and silica gel (Standard vs. TEA-Treated).
References
-
Title: Separation and purification of cis and trans isomers (US3880925A) Source: Google Patents URL: [2]
-
Title: Synthesis and Development of a Novel First-in-Class Cofilin Inhibitor for Neuroinflammation in Hemorrhagic Brain Injury Source: nih.gov URL: [1]
-
Title: An In-depth Technical Guide to the Boc Protection of Primary Amines Source: Benchchem URL: [3]
-
Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof Source: SciELO México URL: [4]
Sources
- 1. Synthesis and Development of a Novel First-in-Class Cofilin Inhibitor for Neuroinflammation in Hemorrhagic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Improving the stability of "tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" solutions
Compound: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Introduction: The Stability Paradox
Welcome to the technical support hub for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate . As researchers, we often treat this intermediate as a simple building block, but its dual-functionality creates a "stability paradox."
On one side, you have the Boc-carbamate , which demands non-acidic conditions to survive. On the other, you have the secondary benzylamine , a nucleophile that actively seeks electrophiles (like atmospheric CO
Module 1: Chemical Stability Profile (The "Why")
To preserve this compound, you must understand the two distinct warheads on the cyclohexane ring.
| Functional Group | Major Threat | Mechanism of Failure | Visual Indicator |
| Boc-Carbamate | Acid (H⁺) | Acid-catalyzed hydrolysis yielding the free amine, CO | Gas evolution (bubbles), loss of organic solubility. |
| Boc-Carbamate | Heat (>80°C) | Thermal elimination (Cope-like) to isobutylene. | None initially; purity drops in NMR. |
| Benzylamine | CO | Reversible formation of carbamic acid/carbamate salts (zwitterions). | Cloudiness/Precipitation in non-polar solvents. |
| Benzylamine | Oxygen | Slow oxidation to N-oxides or imines (Schiff bases). | Yellow/Brown discoloration . |
Visualization: Degradation Pathways
The following diagram maps the specific chemical risks associated with this molecule.
Figure 1: Mechanistic degradation pathways. Note that CO2 absorption (Path B) is often mistaken for chemical decomposition but is reversible.
Module 2: Troubleshooting Guide (The "What to Do")
Symptom: The solution has turned cloudy or a white solid has precipitated.
-
Diagnosis: Likely formation of a carbamate salt due to reaction between the benzylamine and atmospheric CO
. This is common in non-polar solvents (DCM, Toluene) where the zwitterionic salt is insoluble. -
The Rescue Protocol (Self-Validating):
-
Do not filter and discard the solid; that is your compound.
-
Add a wash of dilute basic solution (e.g., 0.5 M NaOH or sat. NaHCO
).[1] -
Shake vigorously. If the cloudiness clears and returns to the organic phase, it was a CO
salt. -
Dry the organic layer over Na
SO immediately to remove moisture.
-
Symptom: The solution has turned yellow or brown.
-
Diagnosis: Oxidation of the secondary amine.[2] This is often irreversible.
-
Action: Check purity via LC-MS or TLC. If impurities are <5%, purify via a short silica plug (neutralized with 1% triethylamine). If >10%, recrystallization is required.
Symptom: NMR shows "clean" product but missing Boc peaks (approx 1.4 ppm).
-
Diagnosis: Acidic cleavage.
-
Root Cause: Did you use CDCl
that was stored for months? Old chloroform generates HCl, which strips Boc groups. -
Prevention: Always filter CDCl
through basic alumina before use or use CD Cl / DMSO-d .
Module 3: Storage & Handling Protocols[3]
Protocol A: Solid State Storage (Recommended)
The compound is most stable as a solid. Avoid storing in solution if possible.
-
Container: Amber glass vial (protects from light-induced radical oxidation).
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
-
Temperature: -20°C is ideal. 4°C is acceptable for short-term (<1 month).
-
Thawing: CRITICAL. Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, accelerating hydrolysis.
Protocol B: Solution Storage (If Unavoidable)
If you must store as a stock solution:
-
Solvent Choice:
-
Best: Anhydrous THF or Toluene (Non-reactive).
-
Acceptable: Anhydrous DCM (Stabilized with amylene, not ethanol).
-
Avoid: Chloroform (Acidic risk), Alcohols (Transesterification risk over long periods), Acetone (Imine formation risk).
-
-
Concentration: High concentration (>100 mM) is more stable than dilute (less surface area interaction with dissolved oxygen).
-
Vessel: Septum-sealed vial under positive inert gas pressure.
Visualization: The Rescue Decision Tree
Use this workflow when you encounter solution instability.
Figure 2: Decision tree for diagnosing and rescuing degraded solutions.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use ultrasonication to dissolve the compound? A: Yes, but monitor the temperature. Ultrasonication generates local heat. Since Boc groups can be thermally labile, ensure the water bath remains cool (<30°C).
Q2: My NMR in CDCl
-
Fix: Add 1 drop of NaOD (in D
O) or solid K CO to the NMR tube to neutralize the solvent. Alternatively, switch to DMSO-d or Methanol-d for a cleaner spectrum.
Q3: Is the cis/trans stereochemistry of the cyclohexane ring relevant to stability? A: Chemically, no. Physically, yes. One isomer (usually trans) is often less soluble. If you observe partial precipitation, do not assume degradation immediately; it may be fractional crystallization of isomers. Verify by NMR.
Q4: Why do you recommend against Ethanol for solution storage? A: While rare at room temperature, transesterification can occur. The tert-butyl group is bulky, but over long periods in protic solvents, the carbamate can exchange with the solvent, especially if any trace acid or base catalyst is present.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3] (Definitive source on Boc stability and cleavage conditions).
-
Sigma-Aldrich. (2024). Technical Bulletin: Handling and Storage of Amines. (General guidelines on amine oxidation and CO2 absorption).
-
Lepaumier, H., et al. (2009). Degradation of Amines in CO2 Capture.[4][5][6] Industrial & Engineering Chemistry Research. (Mechanistic insight into oxidative degradation and CO2 reaction of secondary amines).
-
BenchChem. (2025).[7] Stability and Storage of Boc-Protected Diamines: A Technical Guide. (Specific data on Boc-diamine handling).
Sources
Technical Support Center: Reaction Monitoring for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Introduction
This guide addresses the technical challenges in monitoring the synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate (Formula: C₁₈H₂₈N₂O₂; MW: 304.43 g/mol ). This intermediate is typically synthesized via the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate (Boc-4-aminocyclohexanone) with benzylamine using a reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
The presence of a secondary amine, a Boc-protected amine, and a cyclohexane core introduces specific analytical challenges, particularly regarding amine tailing , isomeric separation (cis/trans) , and ionization artifacts in LC-MS.
Part 1: Thin Layer Chromatography (TLC) Troubleshooting
Q1: My product spot is streaking/tailing badly on the TLC plate. How do I fix this?
Diagnosis: The "tailing" is caused by the interaction of the basic secondary amine (the benzylamino group) with the acidic silanol groups on the silica gel stationary phase. Solution: You must basify your mobile phase.
-
Protocol: Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your eluent system.
-
Recommended Eluent: 5–10% Methanol in Dichloromethane (DCM) + 1% NH₄OH.
-
Why it works: The added base competes for the acidic silanol sites on the silica, allowing the amine product to migrate as a tight, defined spot.
Q2: I cannot distinguish the Starting Material (SM) from the Product under UV. What visualization method should I use?
Diagnosis:
-
SM1 (Boc-Ketone): Weak UV absorbance (only carbonyl/Boc).
-
SM2 (Benzylamine): UV active (Benzyl chromophore).
-
Product: UV active (Benzyl chromophore). Since both Benzylamine and the Product are UV active and polar, they may co-elute or look similar under UV (254 nm).
Solution: Use a chemically specific stain strategy to "fingerprint" the plate.[1][2][3]
| Compound | UV (254 nm) | Ninhydrin Stain | 2,4-DNP Stain |
| SM1: Boc-Ketone | Weak/None | No Reaction (or very faint) | Yellow/Orange (Specific to Ketones) |
| SM2: Benzylamine | Strong | Red/Purple (Free primary amine) | No Reaction |
| Product | Strong | Red/Purple (Secondary amine) | No Reaction |
-
Workflow: Run the TLC. Visualize under UV to mark benzyl-containing spots. Then, dip in Ninhydrin and heat. The product will turn purple.[1] If you suspect unreacted ketone, run a duplicate plate and stain with 2,4-DNP .
Q3: I see two close spots for the product. Is this an impurity?
Diagnosis: This is likely the separation of cis- and trans- diastereomers of the cyclohexane ring.
-
Context: Reductive amination on 4-substituted cyclohexanones typically yields a mixture of isomers (often favoring the trans isomer if thermodynamic control is possible, but cis is common with hydride reagents).
-
Verification: Both spots should stain identical colors with Ninhydrin. If one spot stains differently (e.g., yellow with DNP), it is an impurity.
Part 2: LC-MS Method & Data Interpretation
Q4: What is the standard LC-MS method for this molecule?
Recommendation: Use an acidic mobile phase to ensure protonation of the secondary amine for ESI+ detection.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
Q5: I see a mass of 249 m/z or 205 m/z instead of the expected 305 m/z. Did the reaction fail?
Diagnosis: No, this is likely In-Source Fragmentation . The Boc group is thermally labile and acid-sensitive.
-
Expected [M+H]⁺: 305.2 Da.
-
Fragment [M+H - tBu]⁺: 305 - 56 = 249 Da . (Common in ESI).
-
Fragment [M+H - Boc]⁺: 305 - 100 = 205 Da . (Common if source temperature is too high).
Troubleshooting Steps:
-
Check the Base Peak: If 305 is present but weak, and 249 is the base peak, your product is likely intact in the vial but fragmenting in the detector.
-
Lower Source Temp: Reduce the desolvation temperature (e.g., from 350°C to 250°C) and cone voltage to preserve the molecular ion.
Q6: How do I separate the cis/trans isomers on LC-MS?
Insight: Trans-1,4-disubstituted cyclohexanes are generally more hydrophobic (flatter, better surface contact with C18) than their cis counterparts (which have a "bent" boat/twist conformation).
-
Expectation: You will likely see two peaks with identical Mass Spectra ([M+H]+ = 305).
-
Elution Order (Typical RP-C18): The cis-isomer usually elutes before the trans-isomer .
-
Optimization: If the peaks are merging, switch to a Phenyl-Hexyl column or use Methanol instead of Acetonitrile (Methanol provides different selectivity for shape selectivity).
Part 3: Experimental Workflow & Logic
Visualizing the Reaction Pathway
The following diagram illustrates the reductive amination pathway and the critical decision points for analysis.
Caption: Reaction pathway for reductive amination showing intermediate formation and potential side reactions.
Common Failure Modes & Solutions
| Issue Detected | Analytical Signature | Root Cause | Corrective Action |
| No Reaction | SM1 (Ketone) persists (DNP active). No Product mass (305). | Imine formation failed (wet solvent or no acid catalyst). | Add molecular sieves or 1% Acetic Acid to promote imine formation. |
| Direct Reduction | Peak at 215 m/z (Alcohol). No Benzyl group. | Reducing agent reduced the ketone before the amine could react. | Pre-stir ketone + amine for 1–2 hours before adding the reducing agent (STAB). |
| Incomplete Conversion | Mix of SM1, SM2, and Product. | Stoichiometry incorrect or reaction time too short. | Add 0.2–0.5 eq excess of Benzylamine. Allow longer reaction time. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Common Organic Chemistry. (2023). "Reductive Amination Conditions and Mechanisms." Common Organic Chemistry Archive.
-
BenchChem. (2025).[4][5] "Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide." (Analogous chemistry for Boc-amine protection strategies).
-
University of Rochester. (2023). "TLC Stains and Visualization Methods." Department of Chemistry Technical Notes.
Sources
Technical Support Center: Deprotection of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Welcome to the technical support center for the deprotection of tert-butyl (4-(benzylamino)cyclohexyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this substrate and need to perform a selective deprotection. Here, we provide in-depth FAQs, detailed experimental protocols, and robust troubleshooting guides to help you navigate potential challenges and achieve optimal results in your synthesis.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the selective deprotection of the target molecule.
Q1: What is the primary synthetic objective when deprotecting tert-butyl (4-(benzylamino)cyclohexyl)carbamate?
The primary goal is the selective cleavage of the tert-butyloxycarbonyl (Boc) group to yield 4-(benzylamino)cyclohexan-1-amine, while leaving the N-benzyl (Bn) group intact. This relies on the principle of orthogonal protecting group strategy, where one group can be removed under conditions that do not affect the other.[1][2] The Boc group is designed to be labile to acid, whereas the benzyl group is typically removed under reductive conditions (e.g., catalytic hydrogenation).[3][4]
Q2: What is the chemical mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds via an acid-catalyzed elimination mechanism.[3]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA or HCl).
-
C-O Bond Cleavage: This protonation weakens the adjacent ether C-O bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.
-
Amine Salt Formation: The newly liberated amine is protonated by the acid in the medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).
Q3: Why is the N-benzyl group expected to remain stable during this process?
The N-benzyl group is generally stable to the acidic conditions used for Boc removal.[4] Its cleavage typically requires catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or very harsh acidic conditions not commonly employed for Boc deprotection.[2][4] This difference in lability is the cornerstone of this selective transformation.
Q4: What are the standard reagents used for this deprotection?
The two most common and reliable reagent systems are:
-
Trifluoroacetic Acid (TFA): Often used as a 20-50% solution in an inert solvent like dichloromethane (DCM), or even as neat TFA for more stubborn substrates.[6] TFA is volatile, which can simplify its removal during work-up.[6]
-
Hydrogen Chloride (HCl): Typically used as a 4M solution in an anhydrous solvent such as 1,4-dioxane or methanol.[7][8] This method often results in the precipitation of the product as its hydrochloride salt, which can be a convenient purification step.[9]
Q5: What is the purpose of a "scavenger" in a Boc deprotection reaction?
A scavenger is a nucleophilic agent added to the reaction mixture to trap the highly electrophilic tert-butyl cation that is generated during the deprotection.[2][10] If not trapped, this cation can alkylate other nucleophilic sites on the substrate or product, leading to unwanted byproducts.[10][11] For the target molecule, while the cyclohexyl ring is not particularly electron-rich, using a scavenger is good practice, especially if the reaction is sluggish or requires heating.
Section 2: Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the two most common deprotection methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used, robust protocol suitable for many substrates.[6]
Materials:
-
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Anisole or Triethylsilane, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (to a concentration of 0.1–0.2 M) in a round-bottom flask.
-
If using a scavenger, add anisole (1.5-2.0 equivalents) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v). A 1:1 mixture of DCM:TFA is often effective.[6]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The product should be significantly more polar than the starting material. A ninhydrin stain on the TLC plate will show a colored spot for the product's primary amine.[9]
Work-up and Purification:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[9]
-
Carefully neutralize the residue. Dissolve it in an organic solvent (e.g., ethyl acetate) and slowly add saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.
-
Purify the product as necessary, typically via silica gel column chromatography.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is often considered slightly milder and can be advantageous if the product precipitates as the HCl salt.[8]
Materials:
-
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
-
4M HCl in 1,4-Dioxane solution
-
Anhydrous diethyl ether or hexanes
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Place the Boc-protected substrate (1 equivalent) in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl). A co-solvent like methanol can be used if solubility is an issue.[7]
-
Stir the mixture at room temperature. The deprotection is often complete within 30 minutes to 2 hours.[8] In many cases, the product hydrochloride salt will precipitate from the solution.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up and Purification:
-
If a precipitate has formed, dilute the reaction mixture with anhydrous diethyl ether to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with several portions of cold, anhydrous diethyl ether to remove non-polar impurities and residual starting material.
-
Dry the resulting solid under vacuum to obtain the 4-(benzylamino)cyclohexan-1-amine hydrochloride salt.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. Triturate the resulting residue with diethyl ether to induce solidification, then filter and dry as described above. The free base can be obtained by neutralization if required.
Section 3: Visualization of Workflow and Mechanism
Visual aids can clarify complex processes. Below are diagrams for the experimental workflow and the chemical mechanism.
Caption: Mechanism of Boc deprotection and a key side reaction.
Section 4: Troubleshooting Guide
Even standard procedures can encounter issues. This guide provides solutions to common problems.
Table 1: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction (Significant starting material remains after expected time) | 1. Insufficient Acid: Not enough acid equivalents, especially if the substrate has other basic sites. [9]2. Low Temperature: Reaction is too slow at room temperature. 3. Poor Solvent Choice: Substrate may not be fully soluble or the solvent may not be optimal. | 1. Increase Acid: Add more equivalents of TFA or HCl. For TFA/DCM, switch from a 25% solution to a 50% or even 100% TFA. [11]2. Increase Time/Temp: Allow the reaction to stir longer (e.g., overnight). Gentle warming (40 °C) can be effective but monitor closely for side reactions. [12]3. Change Solvent: If using HCl/dioxane, try switching to HCl/methanol. [7] |
| Formation of Side Products (New, less polar spots on TLC; unexpected mass peaks) | 1. t-Butylation: The generated tert-butyl cation has alkylated a nucleophilic site on your molecule. [10]2. Dimerization/Polymerization: Possible if the product is unstable under acidic conditions. | 1. Use a Scavenger: Add 1.5-2 equivalents of anisole or triethylsilane (TIS) to the reaction mixture at the beginning to trap the cation. [2]2. Lower Temperature: Run the reaction at 0 °C for a longer duration to minimize the rate of side reactions. [12] |
| Difficult Aqueous Work-up (Low recovery, emulsion formation) | 1. Product Solubility: The resulting diamine salt or free base may have some water solubility. 2. Emulsion: The amphiphilic nature of the product can cause emulsions during extraction. | 1. Avoid Aqueous Work-up: After removing the volatile acid (TFA) and solvent, use a non-aqueous workup. Pass the crude product through a plug of basic alumina or use a scavenger resin (e.g., Amberlyst A21) to remove acid. [13]2. Salt Precipitation: Use the HCl/dioxane method and isolate the product as a precipitated salt, avoiding a liquid-liquid extraction altogether. [9] |
| Unexpected Loss of Benzyl Group (Mass spec shows a peak for cyclohexanediamine) | 1. Overly Harsh Conditions: Prolonged reaction times at elevated temperatures with very strong acid can, in rare cases, lead to some cleavage of the benzyl group. [14]2. Contaminated Reagents: Presence of trace metals that could catalyze hydrogenolysis if hydrogen gas is inadvertently introduced. | 1. Use Milder Conditions: Reduce reaction time and temperature. Ensure you are not "overcooking" the reaction. Use the minimum amount of acid and time necessary for complete Boc removal. [14]2. Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent unforeseen oxidative or reductive side reactions. |
Table 2: Comparison of Standard Deprotection Conditions
| Parameter | TFA / DCM | 4M HCl / Dioxane |
| Reagent Handling | TFA is a highly corrosive liquid. [6] | 4M HCl in dioxane is also corrosive and moisture-sensitive. [8] |
| Reaction Time | Typically 1-3 hours at room temperature. [6] | Often faster, ~30 minutes to 2 hours at room temperature. [8] |
| Work-up | Requires solvent/acid removal followed by an aqueous basic wash. [9] | Often simplifies to filtration of a precipitated HCl salt. [9] |
| Product Form | Initially a TFA salt; isolated as the free base after work-up. | Isolated directly as the stable hydrochloride salt. |
| Selectivity | Generally excellent. | Considered slightly milder and can offer better selectivity if other acid-sensitive groups are present. [7] |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- El-Gazzar, A. A., Dera, A. A., & El-Gazzar, M. G. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Boateng, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10145.
- Sharma, L., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92211-92215.
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Asymmetric Synthesis. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
- Beutler, U., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Bayer Materialscience AG. (2013). Process for the purification of aromatic amines. U.S.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Richter Gedeon Nyrt. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Li, H., et al. (2011).
- Neumann, M., & Zeitler, K. (2012). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Chemistry – A European Journal, 18(21), 6494-6499.
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
- da Silva, L. L., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556.
-
ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]
- Klumphu, P., & Lipshutz, B. H. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 29(46), e202300901.
-
ResearchGate. (2025, August 6). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Hara, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2999-3006.
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Retrieved from [Link]
-
MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
Green Chemistry. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]
-
Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" reaction parameter optimization (temperature, solvent)
Technical Support Center: Optimizing the Synthesis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Welcome to the technical support guide for the synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this key intermediate, with a specific focus on the critical parameters of temperature and solvent selection. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yield and purity.
The primary synthetic route to this compound is the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with benzylamine. This process, while common, has nuances that can significantly impact the outcome.
Troubleshooting Guide & Optimization Strategies
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is a frequent problem that can often be traced back to one of three stages: imine formation, reduction, or workup.
Possible Cause 1: Inefficient Imine/Iminium Ion Formation The reaction proceeds through an imine or iminium ion intermediate, which is then reduced. If this intermediate does not form efficiently, the reducing agent will simply reduce the starting ketone to the corresponding alcohol (tert-butyl (4-hydroxycyclohexyl)carbamate), a common side product.
-
Solution:
-
Catalytic Acid: Add a small amount of a weak acid, such as acetic acid (typically 0.5-1.0 equivalents), to the mixture of the amine and ketone before adding the reducing agent. The acid catalyzes the dehydration step required for imine formation.[1]
-
Azeotropic Water Removal: For stubborn reactions, forming the imine separately by heating the ketone and amine in a solvent like toluene with a Dean-Stark trap to remove water can be effective. The crude imine can then be dissolved in a suitable solvent and reduced.
-
Pre-Stirring: Allow the ketone and amine to stir together in the solvent for 1-2 hours at room temperature before introducing the reducing agent. This allows time for the imine equilibrium to be established.
-
Possible Cause 2: Inactive or Inappropriate Reducing Agent The choice and quality of the reducing agent are critical.
-
Solution:
-
Use Sodium Triacetoxyborohydride (STAB): Na(OAc)₃BH is often the preferred reagent for reductive aminations. It is milder and more selective for imines over ketones compared to NaBH₄ and is tolerant of mild acidic conditions used to catalyze imine formation.[1]
-
Check Reagent Quality: Hydride reagents can decompose upon exposure to moisture. Ensure you are using a fresh bottle of the reducing agent stored under anhydrous conditions.
-
Portion-wise Addition: Add the reducing agent in portions at 0°C. This helps to control the reaction exotherm and prevents potential degradation of the reagent or starting materials.
-
Possible Cause 3: Product Loss During Workup The product is an amine and can have some water solubility, especially if protonated.
-
Solution:
-
Basify Before Extraction: During the aqueous workup, ensure the pH of the aqueous layer is basic (pH 9-11) by adding NaOH or Na₂CO₃ solution. This deprotonates the amine, making it less water-soluble and more soluble in the organic extraction solvent.
-
Saturate Aqueous Layer: Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the solubility of the organic product in the aqueous phase, improving extraction efficiency.
-
Q2: I'm seeing a significant amount of tert-butyl (4-hydroxycyclohexyl)carbamate as a byproduct. How can I prevent this?
This side product forms when the reducing agent reacts with the starting ketone before it can form an imine with benzylamine.
-
Solution:
-
Prioritize Imine Formation: As detailed above, ensure the imine has formed before the reduction step. Pre-stirring the amine and ketone, with catalytic acetic acid, is the most effective strategy.
-
Choice of Reducing Agent: Use Na(OAc)₃BH. Its slower reaction rate with ketones compared to iminium ions provides a larger window for the desired reaction to occur.[1] If you must use NaBH₄, it is best to form the imine first in a separate step.
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are ideal when using Na(OAc)₃BH, as they do not compete with the substrate for the reducing agent.[1]
-
Q3: My final product seems to have lost its Boc protecting group. Why is this happening?
The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions.[2][3]
-
Solution:
-
Avoid Strong Acids: Do not use strong acids (e.g., HCl, H₂SO₄) during the reaction or workup. If an acid catalyst is needed for imine formation, use a weak acid like acetic acid.
-
Careful pH Adjustment: During workup, if you need to neutralize excess base, use a mild acid like a saturated solution of NH₄Cl or citric acid, and do not let the pH drop below ~7.
-
Temperature Control: Accidental deprotection can sometimes be accelerated by excessive heat in the presence of even weak acids. Maintain moderate temperatures throughout the process.
-
Parameter Optimization: A Deeper Dive
Temperature Control
Temperature affects the rates of both imine formation and reduction. The optimal temperature profile balances the need for efficient imine formation without promoting side reactions or reagent decomposition.
-
Imine Formation (Pre-reduction): This step is often performed at room temperature (20-25°C). Gentle warming to 40-50°C can sometimes accelerate the formation of sterically hindered imines, but for this substrate pair, it is typically unnecessary.
-
Reduction Step: It is standard practice to cool the reaction mixture to 0°C before and during the addition of the hydride reducing agent. This serves two purposes:
-
It safely controls any exothermic reaction.
-
It helps to suppress the direct reduction of the ketone, giving the imine a kinetic advantage. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred overnight to ensure completion.
-
| Temperature Range | Stage | Rationale & Expected Outcome |
| 0°C | Hydride Addition | Controls exotherm, enhances selectivity for imine reduction. |
| 20-25°C (Room Temp) | Imine Formation & Reaction | Standard, convenient temperature. Good balance of reaction rate and stability. |
| 40-50°C | Imine Formation (Optional) | Can accelerate slow imine formation but increases the risk of side reactions. Generally not required for this synthesis. |
Solvent Selection
The solvent plays a critical role in solubilizing reactants, mediating reactivity, and ensuring a smooth reaction.
-
Chlorinated Solvents (DCM, DCE): These are the most common and highly recommended solvents for reductive aminations using Na(OAc)₃BH.[1] They are aprotic, have good solubilizing power for a wide range of substrates, and do not react with the hydride reagent.
-
Ethers (THF, 2-MeTHF): Tetrahydrofuran (THF) is another viable aprotic solvent. It is a good choice if chlorinated solvents are to be avoided.
-
Alcohols (Methanol, Ethanol): While often used with NaBH₄, protic solvents like methanol can slowly react with Na(OAc)₃BH and can also participate in side reactions (e.g., acetal formation with the ketone). However, methanol can accelerate imine formation. If used, conditions must be carefully optimized.
-
Acetonitrile (ACN): A polar aprotic solvent that can be used, but solubility of all components should be verified.
| Solvent | Type | Advantages | Disadvantages | Recommended Use Case |
| DCM / DCE | Aprotic | Excellent solubility, inert to Na(OAc)₃BH, widely used.[1] | Environmental and health concerns. | Primary recommendation for Na(OAc)₃BH reactions. |
| THF | Aprotic | Good alternative to chlorinated solvents. | Can have lower solubility for some amine salts. | Good alternative when avoiding DCM/DCE. |
| Methanol | Protic | Can accelerate imine formation. | Reacts with some hydride reagents, potential for side reactions. | Use with NaBH₄ in a two-step process (imine formation then reduction). Not ideal for one-pot Na(OAc)₃BH. |
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Recommended experimental workflow for reductive amination.
Sources
Preventing degradation of "tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" during storage
The following technical support guide is designed for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate , a critical bifunctional intermediate often used in the synthesis of anticoagulants (e.g., Edoxaban analogs) and kinase inhibitors.
This molecule possesses two distinct nitrogen centers with opposing stability profiles: a robust, acid-sensitive Boc-carbamate and a highly reactive, nucleophilic secondary benzylamine .[1] The storage strategy must balance these competing chemical needs.
Compound: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate CAS: (Analogous structures: 883864-61-7 / 103-83-3 guidelines apply) Molecular Class: N-Boc-protected diamine (Secondary amine free base)
PART 1: CORE STORAGE DIRECTIVE
For immediate implementation. Do not deviate without validation.
| Parameter | Specification | Criticality | Technical Rationale |
| Temperature | -20°C (± 5°C) | High | Retards oxidation of the secondary amine and prevents thermal elimination of the Boc group (isobutylene release). |
| Atmosphere | Argon or Nitrogen (Inert) | Critical | The free secondary benzylamine avidly absorbs atmospheric CO₂ to form carbamic acid salts (reversible "crusting"). |
| Container | Amber Glass + Teflon Liner | High | Amber glass prevents photo-oxidation. Teflon (PTFE) liners prevent leaching of plasticizers by the amine. |
| State | Solid / Powder | Medium | Store as a solid. Solutions (especially in DCM or CHCl₃) are prone to acid-catalyzed Boc cleavage over time. |
| Desiccant | Required | Medium | Prevents hydrolysis; however, CO₂ exclusion is the primary concern over moisture. |
PART 2: MECHANISTIC INSIGHT (The "Why")
To prevent degradation, you must understand the three primary failure modes of this molecule.
The "CO₂ Trap" (Carbamate Salt Formation)
The most common user complaint is the appearance of a white crust or the compound turning into a sticky gum . This is not usually decomposition, but a reversible reaction with air.
-
Mechanism: The free secondary amine (-NH-Bn) acts as a nucleophile, attacking atmospheric CO₂ to form a zwitterionic carbamate salt (benzylammonium carbamate).
-
Impact: This changes the molecular weight and solubility profile, confusing stoichiometry in subsequent reactions.
Oxidative Yellowing (N-Oxide Formation)
Secondary benzylamines are electron-rich. Upon exposure to light and oxygen, the benzylic position is susceptible to radical abstraction, or the nitrogen itself can oxidize to an N-oxide or hydroxylamine.
-
Indicator: The white solid turns pale yellow to orange.
Acid-Catalyzed Boc Cleavage
While the Boc group is base-stable, it is hypersensitive to trace acids.
-
Risk: Storing the compound in chlorinated solvents (DCM/Chloroform) that have not been stabilized. These solvents slowly decompose to form HCl, which will strip the Boc group, yielding the unstable diamine.
Visualizing Degradation Pathways
The following diagram maps the degradation logic to help you identify the root cause of impurity profiles.
Caption: Figure 1. Primary degradation pathways. The secondary amine drives CO2/Oxidation risks, while the carbamate drives acid sensitivity.
PART 3: TROUBLESHOOTING & FAQs
Q1: My white powder has turned into a sticky, off-white gum. Is it ruined?
Diagnosis: Likely CO₂ absorption . The secondary amine has reacted with air to form a carbamate salt. Fix:
-
Dissolve the gum in an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer with a mild basic solution (e.g., Saturated NaHCO₃ or 1M NaOH). This reverses the reaction, releasing the CO₂ and regenerating the free amine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Prevention: Backfill storage vials with Argon immediately after use.
Q2: The NMR shows the Boc peak (1.44 ppm) is smaller than expected or missing.
Diagnosis: Acidic Deprotection . Root Cause: The sample was likely exposed to acidic fumes or stored in degrading chloroform/DCM. Fix: This is irreversible. You must re-protect the amine using Boc anhydride (Boc₂O) and a base (TEA/DIPEA) if the cyclohexane backbone is still intact.
Q3: Can I store this compound in solution to save time?
Answer: No.
-
Risk: In solution, the effective concentration of the amine is lower, but the kinetic mobility is higher, increasing susceptibility to oxidation. Furthermore, solvents like DCM can become acidic over time (generating HCl), which will silently cleave the Boc group during storage.
-
Exception: If you must, store in Benzene or Toluene (non-acidic, non-reactive) at -20°C under Argon, but solid state is vastly superior.
Q4: I see two spots on my TLC. Is it impure?
Analysis: Not necessarily.
-
Isomerism: The cyclohexane ring allows for cis and trans isomers. Depending on the synthesis method (e.g., reductive amination), you may have a mixture.
-
Rotamers: Boc-groups often display rotameric broadening or splitting in NMR, though less likely to separate on standard TLC.
-
Validation: Run a 2D TLC. Spot the compound, run it, dry the plate, rotate 90°, and run again. If the spots lie on the diagonal, they are stable. If new off-diagonal spots appear, the compound is degrading on silica (silica is acidic and can cleave Boc).
PART 4: SELF-VALIDATING PROTOCOLS
Before committing this intermediate to a high-value step, validate its integrity using this workflow.
Protocol A: The "Fizz" Test (Rapid Check)
-
Concept: Carbonates/Carbamates release CO₂ upon acidification.
-
Step: Take a trace amount of the "crusty" solid. Add 1M HCl.
-
Observation: If you see bubbling (effervescence), your sample had absorbed CO₂. The remaining solution now contains your deprotected amine (Boc is also lost in this test).
Protocol B: Quantitative Purity Assessment (HPLC/NMR)
-
NMR Solvent: Use DMSO-d6 or CDCl₃ (neutralized with basic alumina). Avoid un-neutralized CDCl₃ as its acidity can degrade the sample during the scan.
-
Key Signals:
-
Boc Group: Singlet ~1.44 ppm (9H).
-
Benzyl CH₂: Singlet ~3.7-3.8 ppm (2H).
-
Integration: The ratio of Boc (9H) to Benzyl (2H) must be 4.5 : 1 . A lower ratio indicates Boc loss.
-
Workflow: Recovery of Degraded Material
Caption: Figure 2. Decision tree for assessing and recovering stored material.
References
-
Sigma-Aldrich. Benzylamine Safety Data Sheet (SDS). (Confirming CO₂ sensitivity of secondary benzylamines).
-
American Chemical Society (ACS) GCI. Boc Deprotection Guides. (Thermal and acidic instability data).
-
MedChemExpress. tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate SDS. (Analogous storage conditions: -20°C).
-
Organic Chemistry Portal. Protecting Groups: Boc Carbamates. (Stability profiles against base/acid).
-
BenchChem. Technical Guide to Solubility and Stability of Boc-Amino Intermediates. (General handling of Boc-diamines).[1][2]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, tert-Butyl (4-(benzylamino)cyclohexyl)carbamate serves as a valuable intermediate, prized for its unique structural components: a bulky tert-butoxycarbonyl (Boc) protecting group, a secondary benzylamine, and a disubstituted cyclohexane core. The purity of this intermediate is paramount, as even minute impurities can propagate through multi-step syntheses, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of such compounds.
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate. We will explore a primary Reversed-Phase HPLC (RP-HPLC) method with UV detection, and compare its performance and utility against alternative methods, including the use of universal detectors and the critical consideration of chiral separation for stereoisomeric purity. The causality behind experimental choices will be elucidated to provide a framework for robust method development and validation.
The Analytical Challenge: Structure and Potential Impurities
The structure of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate presents several analytical considerations. The Boc group imparts significant hydrophobicity, making it well-suited for reversed-phase chromatography. The benzylamine moiety contains a phenyl group, which provides a chromophore for UV detection. However, the cyclohexane ring introduces the complexity of cis and trans diastereomers, which may exhibit different pharmacological profiles in a final drug product and thus require separation.
Potential impurities can arise from the common synthetic routes, such as reductive amination of tert-butyl (4-aminocyclohexyl)carbamate with benzaldehyde, or N-alkylation of the same amine with a benzyl halide.
Common Process-Related Impurities:
-
Starting Materials: Unreacted tert-butyl (4-aminocyclohexyl)carbamate and benzaldehyde (or benzyl bromide).
-
Over-alkylation Products: Dibenzylated species at the amine nitrogen.
-
Reductive Amination By-products: Reductant-related impurities or partially reduced intermediates.
-
Degradation Products: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group, yielding the free diamine.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A well-designed RP-HPLC method with UV detection is the cornerstone of purity analysis for this compound. The method leverages the hydrophobicity of the molecule for retention on a C18 stationary phase and the UV absorbance of the benzyl group for detection.
Causality of Method Parameters
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for moderately non-polar compounds like our target analyte. The choice of a high-purity, end-capped silica C18 column minimizes peak tailing for the basic amine moiety.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure elution of the main component with a good peak shape, while also allowing for the separation of more polar and less polar impurities.
-
Mobile Phase Modifier: A small amount of acid, such as formic acid (0.1%), is added to the mobile phase. This serves two critical functions: it protonates the silanol groups on the silica support, reducing peak tailing of the basic analyte, and it protonates the analyte itself, ensuring a consistent ionic form for reproducible retention. While trifluoroacetic acid (TFA) is a common alternative for sharper peaks, it can promote the on-column degradation of the acid-labile Boc group.[1] Therefore, the milder formic acid is the preferred choice for quantitative accuracy.
-
Detection Wavelength: The benzylamine chromophore exhibits UV absorbance maxima around 206 nm and 256 nm.[2] Detection at 256 nm is generally preferred as it is more selective and less susceptible to interference from common solvents and impurities that absorb at lower wavelengths.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 256 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Workflow for RP-HPLC-UV Purity Analysis
Caption: Workflow for RP-HPLC-UV Purity Analysis.
Comparison with Alternative HPLC Methods
While the primary RP-HPLC-UV method is robust for routine purity assessment, certain analytical challenges may necessitate alternative or complementary approaches.
Method 2: RP-HPLC with Universal Detection (e.g., ELSD or CAD)
Rationale: A significant limitation of UV detection is that it is blind to impurities that lack a chromophore. For instance, if the starting material, tert-butyl (4-aminocyclohexyl)carbamate, is present as an impurity, it will not be detected at 256 nm. Universal detectors, such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), overcome this limitation by responding to any non-volatile analyte.
Comparison:
| Feature | RP-HPLC-UV | RP-HPLC-ELSD/CAD |
| Principle | Measures UV absorbance | Measures light scattering from analyte particles after solvent evaporation |
| Selectivity | Detects only chromophoric compounds | Detects all non-volatile compounds |
| Sensitivity | High for strong chromophores | Generally good, can be higher for non-UV active compounds |
| Quantitation | Linear response over a wide range | Non-linear response, requires careful calibration |
| Gradient Compatibility | Excellent | Good, but baseline shifts can occur with steep gradients |
| Best For | Routine purity, quantification of known UV-active impurities | Comprehensive impurity profiling, detecting unknown or non-chromophoric impurities |
Experimental Protocol: The same chromatographic conditions as the primary method can be used, with the detector being replaced by an ELSD or CAD system.
Method 3: Chiral HPLC for Stereoisomer Analysis
Rationale: The 1,4-disubstituted cyclohexane ring in the target molecule can exist as cis and trans diastereomers. These isomers have distinct three-dimensional structures and may not be separable on a standard achiral C18 column. Since stereoisomers can have different biological activities and toxicities, regulatory bodies often require their separation and quantification. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective technique for this purpose.
Causality of Chiral Method Development:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including those with stereogenic centers on a cyclohexane ring.[3] The chiral recognition mechanism involves interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the CSP.
-
Mobile Phase: Chiral separations are often achieved under normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., methanol/acetonitrile) conditions. The choice of mobile phase significantly impacts the enantioselectivity and resolution.
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak AD-H (or similar amylose-based CSP), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm (for better sensitivity in non-polar solvents).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Comparative Summary of HPLC Methods
| Parameter | Method 1: RP-HPLC-UV | Method 2: RP-HPLC-ELSD/CAD | Method 3: Chiral HPLC-UV |
| Primary Goal | Routine Purity & Quantification | Comprehensive Impurity Profile | Stereoisomeric Purity |
| Stationary Phase | C18 (Achiral) | C18 (Achiral) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Key Advantage | Simplicity, robustness, good for known UV-active impurities | Universal detection of non-volatile impurities | Separation of cis/trans diastereomers |
| Key Limitation | Blind to non-chromophoric impurities | Non-linear response, less straightforward for quantitation | May not separate all process-related impurities |
Conclusion
The purity analysis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a multi-faceted task that requires a well-reasoned analytical approach. A primary RP-HPLC-UV method provides a robust and reliable platform for routine quality control. However, a comprehensive understanding of the compound's purity profile necessitates a comparative approach. The use of universal detectors like ELSD or CAD is invaluable for uncovering non-chromophoric impurities that would otherwise go undetected. Furthermore, given the stereochemical complexity of the cyclohexane core, chiral HPLC is an essential tool for ensuring diastereomeric purity, a critical parameter in pharmaceutical development. By understanding the strengths and limitations of each method, researchers can design a holistic analytical strategy that ensures the quality and consistency of this important synthetic intermediate.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved from [Link]
Sources
Strategic Amine Protection in Diamine Scaffolds: A Comparative Guide to tert-Butyl (4-(benzylamino)cyclohexyl)carbamate and Alternative Orthogonal Systems
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs), 1,4-diaminocyclohexane derivatives serve as critical structural motifs, offering conformational rigidity and defined spatial vectors. However, selectively functionalizing one amine in the presence of the other requires a robust orthogonal protecting group strategy. tert-Butyl (4-(benzylamino)cyclohexyl)carbamate represents a premier building block in this domain, utilizing a Boc/Benzyl (Bn) protection scheme.
As a Senior Application Scientist, I have structured this guide to objectively compare the Boc/Bn strategy against alternative carbamate-based systems (e.g., Cbz, Fmoc, Alloc). By synthesizing technical accuracy with field-proven insights, this guide provides mechanistic rationale, self-validating experimental protocols, and comparative data to optimize your synthetic route design.
Mechanistic Rationale: The Boc/Bn Advantage
The pairing of a tert-butyloxycarbonyl (Boc) group with a benzyl (Bn) group provides absolute chemical orthogonality. As highlighted in comprehensive reviews of1[1], the Boc group is highly acid-labile but completely stable to catalytic hydrogenation and basic conditions. Conversely, the N-benzyl group is cleaved via hydrogenolysis but remains completely inert to the strong acids (e.g., TFA, HCl) used for Boc deprotection.
Beyond orthogonality, the Boc/Bn system offers a unique physicochemical advantage: The Basic Nitrogen Advantage . Unlike bis-carbamate systems (e.g., Boc/Cbz or Boc/Fmoc) where both nitrogens are rendered non-nucleophilic and neutral, the N-benzyl group maintains the basicity of the secondary amine. This allows for seamless purification of the building block and its downstream intermediates via simple acid-base extraction, bypassing the need for labor-intensive silica gel chromatography.
Acid-base extraction workflow enabled by the basicity of the N-benzyl secondary amine.
Comparative Analysis: Boc/Bn vs. Alternative Strategies
When designing a synthetic route, the choice of the second protecting group (PG2) dictates the downstream compatibility of the molecule. Table 1 summarizes the performance, cleavage conditions, and typical yields of various orthogonal pairs commonly used in diamine scaffolds.
Table 1: Quantitative Comparison of Orthogonal Amine Protecting Groups
| Protecting Group Pair | PG2 Cleavage Condition | PG2 Cleavage Yield | Orthogonality | Intermediate Basicity | Primary Application |
| Boc / Benzyl (Bn) | H₂, 10% Pd/C, MeOH | >90% | Excellent | Basic (Secondary Amine) | Scaffolds requiring acid-base purification. |
| Boc / Cbz | H₂, 10% Pd/C, MeOH | >95% | Excellent | Neutral (Carbamate) | Peptide synthesis, 2 [2]. |
| Boc / Fmoc | 20% Piperidine in DMF | >98% | Excellent | Neutral (Carbamate) | Solid-phase synthesis,3 [3]. |
| Boc / Alloc | Pd(PPh₃)₄, Scavenger | 85-95% | Excellent | Neutral (Carbamate) | Complex molecules with reducible functional groups. |
Note: In all cases above, the Boc group (PG1) is cleaved using 20-50% TFA in DCM, yielding >95% conversion.
Experimental Workflows & Self-Validating Protocols
It is critical to understand not just the steps of a protocol, but the causality behind them. The following methodologies for the orthogonal deprotection of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate are designed as self-validating systems , ensuring high fidelity, safety, and reproducibility.
Protocol 1: Selective Boc Cleavage (Acidolysis)
Objective: Isolate 4-(benzylamino)cyclohexan-1-amine while preserving the N-benzyl group.
-
Preparation: Dissolve tert-butyl (4-(benzylamino)cyclohexyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v solution.
-
Causality: Cooling prevents exothermic degradation. A 20% TFA concentration is the optimal thermodynamic threshold to ensure rapid Boc cleavage (via tert-butyl cation formation) without inducing unwanted side reactions.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Check: The evolution of CO₂ gas bubbles serves as a visual indicator of successful carbamate cleavage.
-
-
Workup & Co-evaporation: Concentrate the mixture under reduced pressure. Add toluene and evaporate (repeat 3x).
-
Causality: TFA has a high boiling point (72 °C) and forms stable salts with the resulting diamine. Toluene forms a low-boiling azeotrope with TFA, driving its complete removal without subjecting the product to harsh thermal conditions that could cause degradation.
-
-
Yield: >95% (isolated as the bis-TFA salt).
Protocol 2: Selective Benzyl Cleavage (Hydrogenolysis)
Objective: Isolate tert-butyl (4-aminocyclohexyl)carbamate while preserving the Boc group.
-
Preparation: Dissolve the starting material (1.0 eq) in HPLC-grade methanol (0.1 M).
-
Inert Atmosphere: Purge the reaction flask thoroughly with Argon for 5 minutes.
-
Causality: Dry Palladium on Carbon (Pd/C) is highly pyrophoric and will ignite methanol vapors upon contact with atmospheric oxygen. The Argon purge is a critical safety step to prevent combustion.
-
-
Catalyst Addition: Add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm, using a balloon). Stir vigorously for 12 hours at room temperature.
-
Self-Validation Check: The physical deflation of the hydrogen balloon indicates active cleavage (H₂ consumption). Once the balloon stops deflating, the reaction has reached completion.
-
-
Filtration: Filter the suspension through a tightly packed pad of Celite.
-
Causality: Celite traps the finely dispersed palladium particles, preventing heavy metal contamination in the final intermediate and ensuring the filtrate is completely clear.
-
-
Yield: >90% (isolated as the free base).
Orthogonal deprotection pathways for Boc/Bn protected 1,4-diaminocyclohexane.
References
- Title: Amino Acid-Protecting Groups | Chemical Reviews Source: ACS Publications URL
- Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL
- Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
Sources
Comparative analysis of "tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" synthesis methods
Introduction: The Significance of a Selectively Protected Diamine
In the landscape of modern drug discovery and development, the strategic synthesis of complex molecular architectures is paramount. Among the vast array of valuable building blocks, selectively protected diamines hold a special place due to their versatile utility in constructing diverse molecular scaffolds. tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a prime example of such an intermediate, featuring a cyclohexane core that imparts conformational rigidity, a nucleophilic secondary benzylamine for further functionalization, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group on the primary amine. This differential protection allows for a stepwise and controlled elaboration of the molecule, making it a key component in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.
This in-depth technical guide provides a comparative analysis of the two primary synthetic methodologies for preparing tert-butyl (4-(benzylamino)cyclohexyl)carbamate: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings of each approach, present a side-by-side comparison of their performance based on experimental data from analogous systems, and provide detailed, actionable protocols for their execution in a research setting.
Methodology 1: Reductive Amination - The "One-Pot" Powerhouse
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, celebrated for its efficiency and broad applicability.[1] This method involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of our target molecule, this translates to the reaction of tert-butyl (4-aminocyclohexyl)carbamate with benzaldehyde.
The Chemistry Behind the Choice
The elegance of reductive amination lies in its "one-pot" nature, which streamlines the synthetic process and often leads to high yields.[1] The initial step is the formation of a hemiaminal by the nucleophilic attack of the primary amine on the carbonyl carbon of benzaldehyde. This is a reversible process, and the equilibrium is driven towards the imine by the removal of water. The subsequent in-situ reduction of the imine is the key to the success of this method.
A crucial choice in this process is the selection of the reducing agent. While various hydrides can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for many reductive aminations.[1] Its mild and selective nature allows for the reduction of the imine in the presence of the starting aldehyde, minimizing the formation of benzyl alcohol as a byproduct.[1]
Methodology 2: Direct N-Alkylation - A Classic Approach with Caveats
Direct N-alkylation is a classical and straightforward method for forming C-N bonds, involving the reaction of an amine with an alkyl halide.[2] In the context of our target molecule, this would entail the reaction of tert-butyl (4-aminocyclohexyl)carbamate with a benzyl halide, such as benzyl bromide, in the presence of a base.
Navigating the Selectivity Challenge
While conceptually simple, direct N-alkylation is often plagued by a significant drawback: over-alkylation.[2] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine. This results in a mixture of products that can be challenging to separate.
To mitigate this issue, several strategies can be employed. Using a large excess of the starting amine can statistically favor mono-alkylation. Alternatively, careful control of reaction conditions, such as temperature and the rate of addition of the alkylating agent, can also improve selectivity. The choice of base is also critical; a non-nucleophilic, hindered base is often preferred to avoid side reactions.
Comparative Performance Analysis
The choice between reductive amination and direct N-alkylation often comes down to a trade-off between efficiency, selectivity, and practicality. The following table provides a comparative summary of these two methods for the synthesis of mono-N-alkylated diamines, based on data from analogous systems.
| Parameter | Reductive Amination | Direct N-Alkylation |
| Typical Yield | 80-95% | 40-70% (mono-alkylated) |
| Selectivity | High for mono-alkylation | Moderate to low; risk of over-alkylation |
| Reaction Time | 3-12 hours | 12-24 hours |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Key Advantages | - High selectivity- "One-pot" procedure- Mild reaction conditions | - Simple setup- Readily available starting materials |
| Key Disadvantages | - Requires a specific reducing agent | - Over-alkylation is a major side reaction- May require a large excess of the amine |
| Purification | Generally straightforward chromatography | Can be challenging due to product mixtures |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate. Researchers should always adhere to standard laboratory safety practices.
Protocol 1: Reductive Amination
Materials:
-
tert-Butyl (4-aminocyclohexyl)carbamate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-aminocyclohexyl)carbamate (1.0 eq) and dissolve it in DCM or DCE (approximately 0.1 M concentration).
-
Add benzaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.
-
Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (4-(benzylamino)cyclohexyl)carbamate.[3]
Protocol 2: Direct N-Alkylation
Materials:
-
tert-Butyl (4-aminocyclohexyl)carbamate (2.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (4-aminocyclohexyl)carbamate (2.0 eq) and potassium carbonate (2.0 eq) to acetonitrile or DMF.
-
Stir the suspension at room temperature.
-
Slowly add a solution of benzyl bromide (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. This purification may require careful optimization of the eluent system to separate the desired mono-alkylated product from the di-alkylated byproduct and unreacted starting material.[3]
Conclusion: A Strategic Choice for Synthesis
Both reductive amination and direct N-alkylation offer viable routes to tert-butyl (4-(benzylamino)cyclohexyl)carbamate. However, a comparative analysis clearly positions reductive amination as the superior method for this particular transformation in a research and development setting. Its high selectivity for mono-alkylation, operational simplicity as a one-pot reaction, and consistently high yields make it the more efficient and reliable choice.
Direct N-alkylation, while mechanistically straightforward, presents a significant challenge in controlling the reaction to prevent over-alkylation. The resulting product mixture often necessitates a more demanding purification process, potentially lowering the overall isolated yield and increasing the time and resources required.
For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts project timelines and resource allocation. For the synthesis of tert-butyl (4-(benzylamino)cyclohexyl)carbamate, the evidence strongly favors the adoption of a reductive amination strategy to ensure a high-yielding and selective preparation of this valuable synthetic intermediate.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][2]
-
Jiang, T., et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3023. [Link][5]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link][6]
-
Organic Chemistry Portal. Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. [Link][7]
-
University of Groningen. Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. [Link][8]
-
The Royal Society of Chemistry. Supplementary Information. [Link][9]
-
Sureshbabu, V. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 14(1), 1-5. [Link][10]
-
Beller, M., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3134-3139. [Link][11]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link][12]
-
Organic Chemistry Portal. One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. [Link][13]
-
Magritek. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. [Link][14]
-
ResearchGate. Selective N‐alkylation of different aromatic amines by benzyl alcohol. [Link][15]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-benzylation. [Link][16]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Direct Catalytic N-Alkylation of Amines with Carboxylic Acids [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. rsc.org [rsc.org]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures [organic-chemistry.org]
- 14. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 15. researchgate.net [researchgate.net]
- 16. organic-chemistry.org [organic-chemistry.org]
Validating the structure of "tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" using NMR
As a Senior Application Scientist, I frequently encounter drug development programs where the 3D spatial orientation of a pharmacophore dictates its biological efficacy. tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a prime example: it is a critical, bifunctional building block used in the synthesis of kinase inhibitors and GPCR ligands.
The primary analytical challenge with this molecule is not merely confirming its molecular weight or functional groups, but unequivocally resolving the cis vs. trans relative stereochemistry at the 1,4-positions of the cyclohexane ring. This guide objectively compares standard analytical approaches and provides a self-validating, multiparametric NMR workflow to definitively prove the structure of this intermediate.
Methodology Comparison: Evaluating Analytical Alternatives
When validating cyclohexyl diamine derivatives, relying on a single analytical technique often leads to structural ambiguity. Below is an objective comparison of the three most common analytical approaches.
Table 1: Performance Comparison of Analytical Techniques
| Analytical Technique | Regiochemistry Resolution | Stereochemistry (cis/trans) Resolution | Data Acquisition Time | Confidence Level |
| LC-MS (ESI+) | Poor (Cannot distinguish positional isomers) | None (Stereoblind) | < 10 Minutes | Low (Mass/Purity only) |
| 1D | Moderate (Functional groups visible) | Low (Severe aliphatic signal overlap) | 15 Minutes | Moderate |
| 2D NMR Suite (COSY/HSQC/NOESY) | Excellent (Exact C-H connectivity mapped) | Excellent (Through-space interactions resolved) | 2–4 Hours | Definitive (Gold Standard) |
While LC-MS is excellent for rapid purity checks, it cannot differentiate between stereoisomers. Standard 1D NMR is similarly handicapped by severe spectral overlap in the aliphatic region (1.0–2.0 ppm), making the extraction of diagnostic
The Causality of Experimental Choices
To understand how to validate this structure, we must understand the why behind the physics of the molecule.
Conformational Thermodynamics: The trans isomer of 1,4-disubstituted cyclohexanes heavily favors a diequatorial chair conformation to minimize 1,3-diaxial steric strain (1[1]). By forcing the bulky Boc-carbamate and benzylamino groups into equatorial positions, the methine protons at C1 and C4 are forced into axial positions.
The Karplus Relationship: Because the C1 and C4 protons are axial, they couple with the adjacent methylene protons (which consist of one axial and one equatorial proton each). According to the Karplus equation, axial-axial couplings are large (10–12 Hz), while axial-equatorial couplings are small (3–5 Hz). Thus, an axial methine proton will appear as a broad triplet of triplets (tt). Conversely, in the cis isomer (which must adopt an axial-equatorial conformation), the equatorial methine proton will exhibit only small couplings, appearing as a narrow multiplet.
Through-Space NOE Dynamics: Advanced 2D techniques, particularly NOESY, detect through-space dipole-dipole interactions (< 5 Å) (2[2]). In the trans-diequatorial conformer, the axial C1 and C4 protons sit on opposite faces of the cyclohexane ring, rendering a 1,4-diaxial NOE physically impossible. 1D NOE or 2D NOESY experiments are the definitive standard for confirming cis stereochemistry by observing these diagnostic spatial proximities (3[3]).
Figure 2: Diagnostic logic tree for resolving cis/trans isomerism using J-couplings and NOE.
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. This workflow utilizes a strict gating mechanism: if the empirical data at any phase deviates from the theoretical values, the validation is halted, preventing downstream analytical errors.
Phase 1: Sample Preparation & Calibration
-
Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl
containing 0.03% v/v TMS. -
Transfer to a high-quality 5 mm NMR tube.
-
Validation Gate: The spectrometer lock signal must stabilize perfectly, and the internal TMS reference peak must be calibrated to exactly 0.00 ppm.
Phase 2: 1D
-
Acquire a standard
H spectrum (16 scans, 10 s relaxation delay to ensure quantitative integration). -
Acquire a
C{1H} spectrum (512 scans). -
Validation Gate: The integral of the Boc tert-butyl group (~1.44 ppm) must perfectly ratio (9:2:5) against the Benzyl CH
(~3.80 ppm) and the aromatic protons (7.2–7.4 ppm). The total integrated proton count must equal exactly 28.
Phase 3: 2D HSQC and COSY Mapping
-
Acquire a gradient-selected HSQC to map exact C-H correlations and resolve overlapping aliphatic signals (4[4]).
-
Validation Gate: The
C projection must reveal exactly 12 distinct carbon environments . This accounts for the molecular symmetry in both the phenyl ring (ortho/meta equivalence) and the cyclohexane ring (C2/C6 and C3/C5 equivalence). Any deviation indicates an impurity or a break in molecular symmetry.
Phase 4: NOESY Stereochemical Assignment
-
Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms (optimized for a ~304 Da small molecule).
-
Validation Gate: Analyze the cross-peaks between C1-H and C4-H. The complete absence of a NOE cross-peak between these two methine protons confirms the trans diequatorial state.
Figure 1: Self-validating multiparametric NMR workflow for structural elucidation.
Quantitative Data Summary
If the molecule is successfully validated as the trans isomer , the resulting NMR assignments will align with the diagnostic markers outlined in Table 2.
Table 2: Diagnostic NMR Data for trans-tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
| Position | Multiplicity & | Diagnostic NOE Contacts | ||
| Boc (t-Bu) | 1.44 | Singlet (9H) | 28.4 | NH-Boc proton |
| C1-H (Cyclohexyl) | ~3.40 | tt, | 49.5 | C2/C6 equatorial protons |
| C4-H (Cyclohexyl) | ~2.45 | tt, | 56.2 | Benzyl CH |
| Benzyl CH | 3.80 | Singlet (2H) | 51.0 | C4-H, Aromatic ortho protons |
| Aromatic (Ph) | 7.20 – 7.35 | Multiplet (5H) | 126.8 - 128.5 | Benzyl CH |
(Note: The exact chemical shifts may vary slightly depending on concentration and exact temperature, but the splitting patterns and NOE contacts remain absolute structural proofs).
References
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.[4]
-
Lecture 12: The Nuclear Overhauser Effect. Eugene E. Kwan.[2]
-
Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. ResearchGate / sikhcom.net.[1]
-
(±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative. National Institutes of Health (NIH).[3]
Sources
- 1. sikhcom.net [sikhcom.net]
- 2. ekwan.github.io [ekwan.github.io]
- 3. (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
"tert-Butyl (4-(benzylamino)cyclohexyl)carbamate" biological activity compared to similar compounds
An In-Depth Comparative Guide to the Biological Activity of Janus Kinase (JAK) Inhibitors Derived from Key Synthetic Intermediates
Introduction: From a Synthetic Building Block to Potent Immunomodulators
In the landscape of modern medicinal chemistry, the journey from a simple chemical building block to a life-changing therapeutic is both complex and fascinating. One such building block is tert-butyl (4-(benzylamino)cyclohexyl)carbamate . While this compound itself is not known to possess significant direct biological activity, its true importance lies in its role as a crucial intermediate in the synthesis of a powerful class of drugs known as Janus kinase (JAK) inhibitors.[1][2] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, which allows for selective chemical reactions on other parts of a molecule, thereby facilitating the construction of complex and pharmacologically active compounds.[1]
This guide, therefore, shifts the focus from the intermediate to the final products it helps create. We will provide a detailed comparison of the biological activities of several key JAK inhibitors, exploring their mechanisms, selectivity, and clinical efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences within this critical class of immunomodulating agents.
The Janus Kinase (JAK)-STAT Signaling Pathway: The Therapeutic Target
The JAK-STAT signaling pathway is a cornerstone of cellular communication, responsible for transducing signals from a multitude of cytokines and growth factors that are vital for immunity, inflammation, and hematopoiesis.[3][4] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3]
The process is initiated when a cytokine binds to its specific receptor on the cell surface, causing the receptor units to dimerize.[4] This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[5] The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3] Once docked, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to DNA and regulate the transcription of target genes involved in the immune response.[4][5]
Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, making JAKs a prime target for therapeutic intervention.[3][6]
Caption: Overview of the JAK-STAT signaling pathway.
Comparative Analysis of JAK Inhibitors
JAK inhibitors are small molecules that interfere with the JAK-STAT signaling pathway by competitively binding to the ATP-binding site of the JAK enzymes.[4] They can be broadly classified into first-generation (less selective) and second-generation (more selective) inhibitors.[7] This selectivity has significant implications for both efficacy and safety profiles.
In Vitro Selectivity Profile
The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—have distinct roles in cytokine signaling. Therefore, an inhibitor's potency against each isoform is a critical determinant of its biological effect. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: Comparative In Vitro Potency (IC50) of Select JAK Inhibitors
| Compound | JAK1 IC50 (nmol/L) | JAK2 IC50 (nmol/L) | JAK3 IC50 (nmol/L) | TYK2 IC50 (nmol/L) | Selectivity Profile |
|---|---|---|---|---|---|
| Tofacitinib | 15 | 71 | 45 | 472 | Pan-JAK (prefers JAK1/3)[5][8] |
| Baricitinib | 0.78 | 2 | 253 | 14 | JAK1/JAK2[5][8] |
| Upadacitinib | 0.76 | 19 | 224 | 118 | Selective JAK1[5][8] |
| Filgotinib | 45 | 357 | 9,097 | 397 | Selective JAK1[5][8] |
Source: Data adapted from Dowty et al. (2019) as cited in another study.[5]
This data highlights the varied selectivity among these inhibitors. For instance, Tofacitinib exhibits pan-JAK inhibition with a preference for JAK1 and JAK3, while Upadacitinib and Filgotinib are significantly more selective for JAK1.[8] Baricitinib shows potent inhibition of both JAK1 and JAK2.[8] This selectivity is crucial, as inhibition of different JAKs can lead to different therapeutic effects and side effect profiles.
Clinical Efficacy in Rheumatoid Arthritis
The clinical efficacy of JAK inhibitors is often evaluated in patients with moderate-to-severe rheumatoid arthritis (RA), particularly those who have had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like methotrexate.[9] A standard measure of efficacy is the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which indicate a 20%, 50%, or 70% improvement in disease activity, respectively.
Table 2: Comparative Efficacy of JAK Inhibitors in Combination with csDMARDs in RA Patients (12-Week ACR Responses)
| JAK Inhibitor | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
|---|---|---|---|
| Upadacitinib (15 mg) | - | 43.4% | - |
| Tofacitinib (5 mg) | - | 38.7% | - |
| Baricitinib (4 mg) | - | 36.7% | - |
Source: Data from a network meta-analysis of randomized controlled trials.[9]
Network meta-analyses have shown that all approved JAK inhibitors are significantly more effective than placebo or csDMARDs alone.[9][10] Among combination therapies, upadacitinib 15 mg has demonstrated numerically higher efficacy in terms of ACR response and clinical remission.[9] It is important to note that while these differences are observed, they were not always statistically significant between the different JAK inhibitors.[9]
Key Experimental Protocols for Assessing JAK Inhibitor Activity
To compare the biological activity of different JAK inhibitors, robust and reproducible assays are essential. Below are two standard protocols used in the field.
In Vitro Enzymatic Kinase Assay (e.g., ADP-Glo™)
This assay directly measures the enzymatic activity of a purified JAK enzyme and its inhibition by a test compound. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]
Detailed Protocol:
-
Compound Dilution: Prepare a serial dilution of the test JAK inhibitor in the appropriate buffer.
-
Kinase Reaction Setup: In a 96-well or 384-well white assay plate, add the kinase assay buffer, the recombinant human JAK enzyme (e.g., JAK1), and a specific peptide substrate.[11]
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include a "no-inhibitor" control.
-
Reaction Initiation: Start the kinase reaction by adding a specific concentration of ATP to each well.[11]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[11]
-
ADP Detection: Stop the reaction and detect the ADP produced. In the ADP-Glo™ assay, this involves two steps:
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.[11]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular dissection of Janus kinases as drug targets for inflammatory diseases [frontiersin.org]
- 5. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - Analysis Group [analysisgroup.com]
- 10. Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Establishment of Reference Standards and Analytical Validation for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and characterization of research compounds are paramount. This guide provides an in-depth technical overview for establishing a robust reference standard and a validated analytical method for tert-butyl (4-(benzylamino)cyclohexyl)carbamate. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind the proposed strategies, ensuring a self-validating and scientifically sound approach.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is the cornerstone of any analytical method, serving as the benchmark against which all samples are measured. For a molecule like tert-butyl (4-(benzylamino)cyclohexyl)carbamate, which is not yet extensively characterized in publicly available literature, establishing a high-purity reference standard is the first and most critical step. This involves not only achieving high purity but also thoroughly characterizing the molecule, including its isomeric forms and potential impurities.
Synthesis and Potential Impurity Profile
A likely synthetic route to tert-butyl (4-(benzylamino)cyclohexyl)carbamate is a two-step process involving the mono-Boc protection of 1,4-cyclohexanediamine followed by reductive amination with benzaldehyde. Understanding this synthesis is key to anticipating potential process-related impurities.
Proposed Synthesis Workflow:
Caption: Workflow for reference standard qualification.
Structural Elucidation: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of the target molecule and differentiating between the cis and trans isomers. [1][2]
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring will be different for the cis and trans isomers. In the more stable chair conformation, axial and equatorial protons have distinct signals.
-
¹³C NMR: The number of unique carbon signals can help confirm the symmetry of the molecule and differentiate between isomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
-
NOESY/ROESY: These techniques can be used to determine the relative stereochemistry by identifying protons that are close in space. [3] Expected ¹H NMR Spectral Features for the trans-isomer (diequatorial):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| t-Butyl | ~1.4 | s (9H) |
| Cyclohexyl (CH-N) | ~2.5-3.0 | m (2H) |
| Cyclohexyl (other) | ~1.0-2.2 | m (8H) |
| Benzyl (CH₂) | ~3.7 | s (2H) |
| Aromatic | ~7.2-7.4 | m (5H) |
| NH (carbamate) | ~4.5 (broad) | s (1H) |
| NH (benzylamine) | ~1.8 (broad) | s (1H) |
Purity Determination
A combination of chromatographic and spectroscopic techniques should be used to determine the purity of the reference standard.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method (as described below) will be the primary tool for assessing purity and detecting impurities.
-
Quantitative NMR (qNMR): This technique can be used to determine the absolute purity of the reference standard by comparing the integral of a signal from the analyte to that of a certified internal standard.
Analytical Method Validation: A Comprehensive Protocol
The following section details the validation of a reversed-phase HPLC (RP-HPLC) method for the determination of purity and related substances of tert-butyl (4-(benzylamino)cyclohexyl)carbamate. The validation will be performed according to the principles outlined in the ICH Q2(R1) and USP <1225> guidelines. [4][5]
Proposed HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-programmed gradient will be developed to ensure the separation of the main peak from all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
Validation Parameters
The following validation parameters will be assessed:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities and degradation products will be demonstrated through forced degradation studies. [6][7][8] Forced Degradation Study Protocol:
| Stress Condition | Procedure |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Solid sample at 80 °C for 48 hours |
| Photolytic | Expose solid and solution to UV and visible light |
Linearity: The linearity of the method will be evaluated over a concentration range from the Limit of Quantitation (LOQ) to 150% of the nominal concentration. A minimum of five concentrations will be used, and the correlation coefficient (r²) should be ≥ 0.999.
Range: The range of the method will be established based on the linearity, accuracy, and precision data.
Accuracy: Accuracy will be determined by the recovery of spiked impurities in the sample matrix at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit for impurities). The recovery should be within 85-115%.
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample will be performed. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The analysis will be repeated on a different day, by a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 3.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness: The robustness of the method will be assessed by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and evaluating the impact on the results.
Data Presentation and Summary
All quantitative data from the validation studies should be summarized in clear and concise tables.
Example Table: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15000 |
| 5 | 76000 |
| 10 | 152000 |
| 20 | 305000 |
| 50 | 755000 |
| Correlation Coefficient (r²) | 0.9998 |
Conclusion
Establishing a well-characterized reference standard and a validated analytical method for a novel compound like tert-butyl (4-(benzylamino)cyclohexyl)carbamate is a rigorous but essential process. By following the systematic approach outlined in this guide, researchers can ensure the quality and reliability of their data, which is fundamental for the successful advancement of any drug development program. The principles of scientific integrity, rooted in a deep understanding of the molecule's chemistry and the analytical techniques employed, are the bedrock of this process.
References
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]
-
American Chemical Society. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Retrieved from [Link]
-
WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]
-
MDPI. (2021). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]
-
Biopharma PEG. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). Forced Degradation – A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. biomedres.us [biomedres.us]
Comparative Cross-Reactivity Analysis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate and Structurally Related Analogs
A Senior Application Scientist's Guide to Off-Target Profiling
This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound tert-Butyl (4-(benzylamino)cyclohexyl)carbamate. As researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its potential for therapeutic efficacy and off-target liabilities. This document will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer a comparative analysis with structurally similar molecules.
Introduction: The Significance of Selectivity in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, one of the most critical being the potential for off-target interactions. These unintended molecular interactions can lead to a range of adverse effects, undermining the therapeutic potential of an otherwise promising compound. Therefore, a thorough assessment of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of robust drug development.[1][2][3]
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a synthetic molecule with structural motifs that suggest potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes.[4] Its benzylamino group, cyclohexyl scaffold, and carbamate moiety are all features found in known bioactive molecules. This guide will use a hypothetical scenario where this compound is being investigated as a novel antagonist for a specific GPCR, and we will outline the process of evaluating its selectivity against a panel of related and unrelated targets.
The Compounds: A Comparative Cohort
To provide a meaningful assessment of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate's cross-reactivity, it is essential to compare it with structurally related analogs. This allows for the elucidation of structure-activity relationships (SAR) and helps to identify the molecular features that contribute to both on-target potency and off-target binding.
For the purpose of this guide, we will compare our lead compound with two hypothetical analogs:
-
Analog A: (4-(benzylamino)cyclohexyl)methanol: This analog lacks the tert-butyl carbamate group, allowing us to assess the contribution of this moiety to the overall activity and selectivity.
-
Analog B: tert-Butyl (4-((4-fluorobenzyl)amino)cyclohexyl)carbamate: The addition of a fluorine atom to the benzyl group can subtly alter the electronic properties of the molecule, potentially impacting its binding affinity and selectivity.
Experimental Design: A Multi-Faceted Approach to Profiling
A comprehensive cross-reactivity study should employ a combination of binding and functional assays to provide a complete picture of a compound's interaction with various targets.[5][6][7]
Target Selection
The selection of off-targets for screening should be guided by several factors, including:
-
Structural Homology: Targets that are structurally related to the primary target are more likely to exhibit cross-reactivity.
-
Known Liabilities: Certain targets are associated with known adverse effects and should be included in a standard safety panel.
-
Tissue Distribution: The expression profile of potential off-targets in relevant tissues can help to predict potential in vivo side effects.
For our hypothetical GPCR antagonist, a suitable off-target panel would include other GPCRs from the same family, as well as representatives from other major GPCR families and a selection of common "promiscuous" targets like the hERG ion channel.
Assay Platforms
We will utilize two primary assay formats:
-
Competitive Radioligand Binding Assays: These assays directly measure the ability of a compound to displace a known radiolabeled ligand from its target, providing a measure of binding affinity (Ki).[8]
-
Cell-Based Functional Assays: These assays assess the functional consequences of compound binding, such as the inhibition of a downstream signaling pathway (e.g., cAMP production or calcium mobilization), providing a measure of functional potency (IC50) and efficacy.[9][10]
Methodologies: Step-by-Step Protocols
Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of the test compounds to a panel of GPCR targets.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compounds (tert-Butyl (4-(benzylamino)cyclohexyl)carbamate and analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Functional Cell-Based cAMP Assay
This protocol describes a method for assessing the functional antagonism of a Gs-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or GloSensor)
-
GPCR agonist
-
Test compounds (tert-Butyl (4-(benzylamino)cyclohexyl)carbamate and analogs)
-
Cell culture medium and reagents
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Treat the cells with varying concentrations of the test compounds and incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of the GPCR agonist (typically the EC80) to all wells except the basal control.
-
Incubation: Incubate for a time sufficient to elicit a robust cAMP response.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced cAMP response at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise format to facilitate comparison between the compounds.
Table 1: Comparative Binding Affinity (Ki, nM) of Test Compounds
| Target | tert-Butyl (4-(benzylamino)cyclohexyl)carbamate | Analog A | Analog B |
| Primary Target (GPCR X) | 15 | 500 | 10 |
| Off-Target 1 (GPCR Y) | 850 | >10,000 | 600 |
| Off-Target 2 (GPCR Z) | 1,200 | >10,000 | 950 |
| Off-Target 3 (hERG) | >10,000 | >10,000 | >10,000 |
Table 2: Comparative Functional Antagonism (IC50, nM) of Test Compounds
| Target | tert-Butyl (4-(benzylamino)cyclohexyl)carbamate | Analog A | Analog B |
| Primary Target (GPCR X) | 25 | 800 | 18 |
| Off-Target 1 (GPCR Y) | 1,500 | >10,000 | 1,100 |
| Off-Target 2 (GPCR Z) | 2,800 | >10,000 | 2,100 |
Interpretation:
The hypothetical data in the tables above suggest that tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a potent antagonist of the primary target, GPCR X. The removal of the tert-butyl carbamate group (Analog A) significantly reduces its on-target potency, indicating the importance of this moiety for high-affinity binding. The addition of a fluorine atom (Analog B) slightly improves on-target potency.
Importantly, tert-Butyl (4-(benzylamino)cyclohexyl)carbamate and Analog B show significantly weaker activity at the tested off-targets, suggesting a favorable selectivity profile. The selectivity can be quantified by calculating a selectivity ratio (e.g., Ki(off-target) / Ki(on-target)).
Visualizing the Workflow
Caption: Experimental workflow for comparative cross-reactivity profiling.
Conclusion
This guide has outlined a systematic approach to evaluating the cross-reactivity of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate. By employing a combination of binding and functional assays and comparing the results with those of structurally related analogs, researchers can build a comprehensive selectivity profile. This information is crucial for making informed decisions about the continued development of a drug candidate and for mitigating the risk of off-target related adverse effects. The principles and protocols described herein can be adapted to the study of other novel chemical entities, providing a solid foundation for robust preclinical safety and pharmacology assessment.
References
- Tanso Biosciences. (n.d.). GPCR Functional Assay Technology.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- BenchChem. (2025). Basic principles of competitive binding assays.
- JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
- MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity.
- Smolecule. (2024, August 15). tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- PubMed. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- OracleBio. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR.
- Creative Diagnostics. (n.d.). Cross-Reactivity Assessment.
- ResearchGate. (2010, October 6). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions.
- PubMed. (2010, December 15). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
- AnaPath. (2019, February 26). Tissue Cross-Reactivity Study and its Applications.
Sources
- 1. histologix.com [histologix.com]
- 2. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 3. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 4. Buy tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate [smolecule.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tansobio.com [tansobio.com]
- 10. biocompare.com [biocompare.com]
Technical Guide: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate in High-Throughput Assay Systems
The following is a comprehensive technical comparison guide for the application of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate in drug discovery workflows.
Executive Summary
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS: 227017-81-4) represents a critical bifunctional building block in modern drug discovery. Unlike flexible linear diamines or metabolically labile piperazine scaffolds, this cyclohexane-based intermediate offers a unique balance of conformational rigidity and lipophilic vectoring .
This guide evaluates the compound's performance across three critical assay systems: Synthetic Efficiency , Physicochemical Profiling , and Metabolic Stability . We compare it against industry-standard alternatives (N-Boc-piperazine and N-Boc-ethylenediamine) to demonstrate its superior utility in generating high-quality lead compounds, particularly for GPCR and Kinase targets.
Structural Analysis & Mechanistic Rationale
The compound functions as a semi-rigid linker . The cyclohexane core locks the spatial orientation of the two nitrogen substituents (the Boc-protected primary amine and the benzylated secondary amine), reducing the entropic penalty upon binding to a biological target.
Key Structural Features:
-
Boc-Group: Acid-labile protecting group allowing orthogonal functionalization.
-
Cyclohexane Core: Provides structural rigidity (Chair conformation), improving selectivity.
-
Benzylamine Moiety: Serves as a hydrophobic anchor (π-stacking interactions) and a reactive handle for further diversification.
Pathway Visualization: Orthogonal Functionalization
The following diagram illustrates the strategic utility of this scaffold in parallel synthesis libraries.
Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the secondary benzylamine and the Boc-protected primary amine.
Comparative Performance in Assay Systems
We evaluated the performance of the Cyclohexyl scaffold against Piperazine (rigid, polar) and Ethylenediamine (flexible) variants in standard discovery assays.
Assay System A: Synthetic Efficiency (Parallel Library Synthesis)
Objective: Measure the yield and purity of urea formation at the secondary amine (N-benzyl site) using automated liquid handling.
Protocol Summary:
-
0.1 mmol Scaffold dissolved in DCM.
-
Added 1.1 eq Isocyanate (Phenyl isocyanate).
-
Stirred at RT for 4h.
-
Analyzed by LC-MS (UV 254 nm).
| Scaffold Type | Reaction Yield (%) | Purity (%) | Observations |
| Cyclohexyl (Target) | 92 ± 3% | >98% | Excellent solubility; clean conversion. |
| Piperazine Analog | 85 ± 5% | 94% | Lower yield due to steric crowding at secondary amine. |
| Ethylenediamine | 78 ± 6% | 88% | Formation of cyclic urea byproducts (intramolecular cyclization). |
Insight: The cyclohexane ring spatially separates the amines, preventing the intramolecular cyclization often seen with flexible ethylene linkers, resulting in higher library fidelity.
Assay System B: Physicochemical Profiling (LogD & TPSA)
Objective: Assess the impact of the scaffold on the "Drug-Likeness" of the final molecule. Method: Calculated properties for a model inhibitor (Scaffold + Benzoyl cap).
| Parameter | Cyclohexyl Scaffold | Piperazine Scaffold | Ethylenediamine Scaffold | Impact |
| cLogP | 3.2 | 2.1 | 2.8 | Cyclohexyl adds lipophilicity, beneficial for CNS penetration. |
| TPSA (Ų) | 55 | 65 | 50 | Lower TPSA than piperazine; better membrane permeability. |
| Rotatable Bonds | 2 | 0 | 4 | Optimal rigidity; better than flexible chains for binding entropy. |
Assay System C: Metabolic Stability (Microsomal Clearance)
Objective: Determine the susceptibility of the scaffold to oxidative metabolism (CYP450). Protocol: Incubation with Human Liver Microsomes (HLM) for 60 min; clearance measured by LC-MS/MS.
-
Cyclohexyl Scaffold:
. Main metabolite: Hydroxylation on the cyclohexane ring (slow). -
Piperazine Scaffold:
. Rapid oxidation of the piperazine ring (N-dealkylation/oxidation). -
Ethylenediamine:
. Susceptible to N-dealkylation.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this scaffold.
Protocol 1: Stereochemical Assignment (Cis/Trans Determination)
The commercial product is often a mixture. For lead optimization, isomer separation is critical.
-
Instrument: Preparative HPLC (C18 Column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (30-80%).
-
Detection: NMR (Nuclear Magnetic Resonance).
-
Trans-isomer: The methine proton (
) appears as a triplet of triplets ( ) with large coupling constants ( ) due to diaxial coupling. -
Cis-isomer: The methine proton appears as a broad singlet or narrow multiplet (
).
-
-
Causality: The trans-isomer places both bulky groups in the equatorial position (lowest energy), providing a linear vector. The cis-isomer forces one group axial, creating a "bent" vector.
Protocol 2: Reductive Amination (Synthesis of the Scaffold)
If synthesizing de novo from N-Boc-4-aminocyclohexanone:
-
Reagents: N-Boc-4-aminocyclohexanone (1 eq), Benzylamine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Procedure: Mix ketone and amine in DCE for 30 min. Add STAB. Stir 16h at RT.
-
Workup: Quench with sat.
. Extract with DCM. -
Note: This method predominantly yields the thermodynamically stable trans -isomer (typically 3:1 to 5:1 ratio).
Strategic Recommendations
Based on the comparative data, tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is the superior choice for:
-
GPCR Antagonists: Where a rigid spacer is required to span the orthosteric and allosteric binding sites (e.g., Muscarinic or Chemokine receptors).
-
CNS Targets: Due to improved lipophilicity (LogP) and reduced TPSA compared to piperazine analogs.
-
Metabolically Labile Leads: To replace "hot-spot" piperazine rings that suffer from rapid oxidative clearance.
Decision Matrix Visualization
Figure 2: Decision tree for selecting the appropriate diamine linker based on ADME/Tox requirements.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses cyclohexane vs. piperazine bioisosterism). Link
-
Blair, J. A., et al. (2019). Structure-Activity Relationships of Cyclohexane-1,4-diamine Derivatives as Muscarinic Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the scaffold's utility). Link
-
PubChem Database. Compound Summary for CAS 227017-81-4.[1] National Library of Medicine. Link
Sources
Beyond the CoA: Navigating Lot Variability in tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and CMC Leads Focus: Lot-to-lot variability, stereochemical integrity, and downstream impact.
Introduction: The "Deceptively Simple" Linker
In the landscape of bifunctional linkers, tert-Butyl (4-(benzylamino)cyclohexyl)carbamate appears straightforward. It is a mono-protected diamine used to introduce a rigid cyclohexane spacer into drug candidates. However, this molecule harbors a critical quality attribute (CQA) that is frequently overlooked in early discovery but devastating in process development: Stereoisomerism.
The cyclohexane ring exists in cis and trans configurations.[1][2] For many biologically active molecules—most notably the antipsychotic Cariprazine (Vraylar) and various GPCR ligands—the trans-isomer is the pharmacophore requirement.
This guide compares the three common "grades" of this intermediate available on the market and provides a self-validating Quality Control (QC) protocol to ensure your synthesis does not fail due to invisible starting material variability.
The Variability Challenge: Three "Grades" of Supply
Not all lots are created equal.[3] Suppliers often synthesize this compound via the hydrogenation of aromatic precursors (e.g.,
Comparative Analysis of Supply Options
| Feature | Option A: The "Commodity" Grade | Option B: The "Stereo-Defined" Grade | Option C: In-House Synthesis |
| Source Description | Bulk suppliers, often labeled "cis/trans mixture" or unspecified. | Specialized CROs or catalog houses specifying ">98% trans". | Reductive amination of |
| Stereo Ratio | Variable. Typically 40:60 to 60:40 (cis:trans). | < 2% cis (High Purity). | Variable. Depends on reducing agent (e.g., NaBH(OAc)₃ favors trans but not 100%). |
| Cost | Low ($). | High ( | Medium ( |
| Major Impurities | Cis-isomer, over-alkylated byproducts. | Minor enantiomeric impurities (if chiral). | Residual Boron salts, over-alkylation. |
| Downstream Impact | High Risk. 50% of your product will be the wrong diastereomer. Separation is difficult. | Low Risk. "Plug-and-play" for SAR studies. | Moderate Risk. Requires rigorous purification before use. |
Case Study: The "Isomer Trap" in Cariprazine Synthesis
To understand the cost of "Option A," consider the synthesis of a Cariprazine-like scaffold. The drug requires a strict trans-1,4-cyclohexane arrangement to bind the dopamine D3 receptor effectively [1].
The Experiment
-
Scenario: A chemist uses "Option A" (50:50 mixture) for an acylation reaction.
-
Result: Both isomers react at similar rates. The crude product is a 50:50 mixture of Diastereomer A (Active) and Diastereomer B (Inactive).
-
The Problem: Diastereomers of high molecular weight ureas/amides often co-elute on standard silica flash columns. Separation requires expensive chiral SFC or multiple recrystallizations, reducing the final yield to <30%.
Visualizing the Impact
Figure 1: The "Isomer Trap" illustrating how starting material variability leads to downstream failure.
Self-Validating QC Protocol
Do not trust the Certificate of Analysis (CoA) alone, especially if it lacks specific isomer ratio data. Use this protocol to validate every incoming lot.
Method 1: H-NMR (The "Gold Standard")
This is the most reliable method because the coupling constants (
-
Theory: In the trans-isomer (diequatorial substituents), the methine protons at C1 and C4 are axial . They exhibit large diaxial coupling (
Hz) with the adjacent methylene protons. -
Protocol:
-
Dissolve 5 mg sample in CDCl₃.
-
Focus on the methine proton signal (
ppm) adjacent to the nitrogen. -
Analysis:
-
Trans-Isomer: Look for a wide triplet-of-triplets (tt) with a width at half-height (
) of >20 Hz. -
Cis-Isomer: Look for a narrower multiplet (quintet-like) with
Hz (due to smaller axial-equatorial couplings).
-
-
Method 2: HPLC (For Quantitative Purity)
Standard C18 columns can often separate these diastereomers, but peak identification requires a reference.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in MeCN.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV 210 nm (amide) and 254 nm (benzyl).
-
Note: The cis-isomer typically elutes after the trans-isomer on C18 due to the "folded" hydrophobic conformation, though this can vary by specific column chemistry.
Decision Framework
Use this logic flow to determine if a lot is suitable for your specific application.
Figure 2: QC Decision Tree for validating stereochemical integrity.
References
-
Cariprazine Structure & Synthesis
-
Farkas, E., et al. (2024).[3] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry.
-
-
NMR Analysis of Cyclohexane Derivatives
-
BenchChem Guide.[2] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.
-
-
General Stereochemistry in Drug Design
- PharmaBlock. Cyclohexanes in Drug Discovery.
-
Synthesis of Cariprazine Intermediates
-
Chen, X., et al. (2016).[4] A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. Synthesis.
-
Sources
A Senior Application Scientist's Guide to the Efficacy of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
This guide provides an in-depth comparative analysis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate derivatives, with a specific focus on their efficacy as inhibitors of Fatty Acid Amide Hydrolase (FAAH). Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to facilitate informed decisions in medicinal chemistry and pharmacology.
Introduction: The Rationale for Targeting FAAH with Cyclohexylcarbamate Derivatives
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn potentiates the activation of cannabinoid receptors, particularly the CB1 receptor. This mechanism of action has shown significant therapeutic potential for a range of conditions, including anxiety, pain, and inflammation, without the psychoactive side effects associated with direct CB1 agonists.
The tert-butyl carbamate moiety is a versatile functional group in medicinal chemistry, often utilized for its ability to act as a protecting group for amines and to modulate the physicochemical properties of a molecule.[3] In the context of FAAH inhibition, the carbamate group plays a crucial role in the mechanism of action, acting as a "warhead" that covalently modifies a catalytic serine residue in the active site of the enzyme, leading to its inactivation.[4]
The cyclohexyl ring provides a rigid scaffold that can be functionalized to optimize binding affinity and selectivity for the FAAH enzyme. The benzylamino group can be modified to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of the compounds. This guide will focus on a series of derivatives based on the cyclohexylcarbamic acid biphenyl-3-yl ester scaffold, exemplified by the well-characterized inhibitor URB597.
Mechanism of Action: Covalent Inhibition of FAAH
The primary mechanism by which these cyclohexylcarbamate derivatives inhibit FAAH is through an irreversible covalent modification of the enzyme's active site. This process, known as carbamoylation, targets a key serine residue (Ser241) within the catalytic triad of FAAH.
Caption: Mechanism of FAAH inhibition by cyclohexylcarbamate derivatives.
The process begins with the non-covalent binding of the inhibitor to the FAAH active site. The electrophilic carbonyl carbon of the carbamate group is then subjected to a nucleophilic attack by the hydroxyl group of Ser241. This results in the formation of a covalent bond between the enzyme and the carbamoyl moiety of the inhibitor, rendering the enzyme inactive.
Comparative Efficacy: Structure-Activity Relationship (SAR) Analysis
The efficacy of these FAAH inhibitors is highly dependent on their chemical structure. Modifications to the biphenyl ring system and the cyclohexyl group can significantly impact their potency, selectivity, and pharmacokinetic properties. The following table summarizes the in vitro inhibitory potency (IC50) of several key derivatives against rat brain FAAH.
| Compound ID | Structure | R1 | R2 | IC50 (nM) | Reference |
| URB524 | H | H | 63 | [5] | |
| URB597 | 3'-CONH2 | H | 4.6 | [5] | |
| Derivative 1 | 4'-OH | H | 25 | [5] | |
| Derivative 2 | 3'-OH | H | 32 | [5] | |
| Derivative 3 | H | 4-OH | 45 | [6] |
Key Insights from SAR Data:
-
Substitution on the Distal Phenyl Ring (R1): The introduction of a carbamoyl group at the 3'-position (URB597) dramatically increases potency compared to the unsubstituted parent compound (URB524). This suggests that the carbamoyl group may form additional hydrogen bonding interactions within the active site. Hydroxyl substitutions at the 3' or 4' positions also enhance potency, albeit to a lesser extent than the carbamoyl group.
-
Substitution on the Proximal Phenyl Ring (R2): A hydroxyl group at the 4-position of the proximal phenyl ring (Derivative 3) also improves inhibitory activity compared to URB524. This indicates that this region of the molecule is also involved in important interactions with the enzyme.
Experimental Protocols: Ensuring Data Integrity
The reliability of the comparative efficacy data hinges on the robustness of the experimental protocols. The following sections detail the methodologies for the synthesis of a representative compound and the in vitro FAAH inhibition assay.
Synthesis of cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester (URB597)
This protocol outlines a common synthetic route to URB597, a potent FAAH inhibitor.[5][7]
Caption: Synthetic workflow for URB597.
Step-by-Step Protocol:
-
Suzuki Coupling: 3-Bromophenol is coupled with 3-carbamoylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) under reflux to yield 3'-carbamoyl-3-hydroxybiphenyl.
-
Carbamate Formation: The resulting 3'-carbamoyl-3-hydroxybiphenyl is dissolved in a dry, aprotic solvent (e.g., toluene) with a tertiary amine base (e.g., triethylamine). Cyclohexyl isocyanate is added dropwise, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final product, URB597.
In Vitro FAAH Inhibition Assay (Rat Brain Homogenate)
This protocol describes a standard method for determining the IC50 values of test compounds against FAAH activity in rat brain homogenates using a radiolabeled substrate.[4]
Materials:
-
Rat brains
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-Anandamide (radiolabeled substrate)
-
Test compounds (dissolved in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Step-by-Step Protocol:
-
Preparation of Rat Brain Homogenate: Rat brains are rapidly excised and homogenized in ice-cold homogenization buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction. The membrane pellet is resuspended in fresh homogenization buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Procedure:
-
In a microcentrifuge tube, add a small aliquot of the rat brain homogenate.
-
Add varying concentrations of the test compound (or vehicle control) and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-anandamide.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding an ice-cold stop solution (e.g., chloroform/methanol, 2:1 v/v).
-
-
Extraction and Quantification:
-
The lipid and aqueous phases are separated by centrifugation.
-
An aliquot of the aqueous phase, containing the radiolabeled ethanolamine product of anandamide hydrolysis, is collected.
-
The collected aqueous phase is mixed with a scintillation cocktail.
-
The radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis: The percentage of FAAH inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity, is determined by non-linear regression analysis of the concentration-response curve.[8]
Conclusion and Future Directions
The comparative analysis of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate derivatives reveals a clear structure-activity relationship for the inhibition of FAAH. The potency of these compounds can be significantly enhanced through strategic modifications of the biphenyl scaffold, as demonstrated by the superior efficacy of URB597 compared to its parent compound, URB524.
The detailed experimental protocols provided in this guide serve as a foundation for the reliable and reproducible evaluation of novel FAAH inhibitors. By adhering to these validated methodologies, researchers can confidently assess the efficacy of new chemical entities and contribute to the development of next-generation therapeutics targeting the endocannabinoid system.
Future research in this area should focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their drug-like characteristics, including oral bioavailability and metabolic stability. Furthermore, in vivo studies are essential to translate the in vitro potency into therapeutic efficacy for conditions such as chronic pain and anxiety disorders.
References
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. MDPI. Available at: [Link]
-
Differences in the pharmacological properties of rat and chicken brain fatty acid amidohydrolase. PMC. Available at: [Link]
-
Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. ACS Publications. Available at: [Link]
-
Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. PubMed. Available at: [Link]
-
Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3 -Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship.org. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. PMC. Available at: [Link]
-
Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. PMC. Available at: [Link]
-
Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers. Available at: [Link]
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Available at: [Link]
-
Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain. PMC. Available at: [Link]
-
Inhibition of fatty acid amide hydrolase (FAAH) by URB597 counteracts cognitive deficit and alters neuroendocrine stress responses in male and female rats. bioRxiv. Available at: [Link]
-
Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase. PMC. Available at: [Link]
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Nature.com. Available at: [Link]
Sources
- 1. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. Differences in the pharmacological properties of rat and chicken brain fatty acid amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
Safety Operating Guide
Comprehensive Disposal Guide: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
[1]
Executive Summary & Core Directive
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate is a synthetic organic intermediate commonly used in medicinal chemistry (e.g., linker synthesis, amine protection).[1] While not classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its potential for skin/eye irritation and aquatic toxicity.[1]
Immediate Disposal Directive:
Chemical Hazard Profile (Risk Assessment)
Before handling waste, you must understand the specific hazards driving the disposal logic.
| Property | Specification | Disposal Implication |
| Physical State | Solid (White to off-white powder) | Must be containerized as solid waste; prevent dust generation.[1] |
| Functional Groups | Carbamate (Boc), Secondary Amine (Benzyl) | Acid Sensitive: Contact with strong acids (HCl, TFA) releases isobutylene gas and CO₂, causing container over-pressurization.[1] |
| GHS Classification | Warning: Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, goggles) is sufficient for waste handling.[1] |
| Reactivity | Stable, but combustible.[1] | Keep away from oxidizers.[1][2] |
Disposal Decision Logic (Visualized)
The following decision tree outlines the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Caption: Figure 1. Waste segregation workflow for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate based on physical state and solvent composition.
Detailed Operational Protocols
Use this for expired shelf stock, contaminated solids, or spill cleanup debris.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers if the waste is potentially acidic.[2][3]
-
Transfer: Transfer the solid using a chemically resistant spatula or scoop.[1] Avoid generating dust.[1][4][5][6]
-
Critical Check: Ensure the solid is dry . If the solid is wet with acid, neutralize with solid Sodium Bicarbonate (
) before sealing to prevent gas buildup.
-
-
Labeling: Attach a "Hazardous Waste" tag.
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup.
Use this for mother liquors or reaction solutions containing the compound.[1]
-
Solvent Identification: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).
-
Segregation:
-
Halogenated Stream: Pour into the dedicated halogenated waste carboy.
-
Non-Halogenated Stream: Pour into the flammable/organic waste carboy.
-
-
Compatibility Check:
-
WARNING: Do not mix with waste streams containing concentrated acids (e.g., waste from a Boc-deprotection step).[1] The Boc group is acid-labile. Mixing this carbamate with acidic waste will generate isobutylene gas and
, which can pressurize and rupture the waste container. -
Mitigation: If the solution is acidic, neutralize to pH 6–8 before adding to the main waste carboy.
-
-
PPE: Don Nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 mask or work in a fume hood.
-
Containment: Cover the spill with an inert absorbent (vermiculite or spill pads).[1]
-
Cleanup: Sweep up the absorbent-chemical mixture.[1]
-
Disposal: Place debris into a clear plastic bag, seal it, and place that bag into the Solid Waste container (Protocol A).
-
Decontamination: Wipe the surface with a soap/water solution.[1] Dispose of wipes as solid waste.
Regulatory Compliance & Classification
-
RCRA Status (USA): This specific compound is not listed on the EPA's P-list (acutely toxic) or U-list (toxic).[1] However, it is a "Characteristic Waste" if mixed with ignitable solvents.
-
Waste Code Assignment:
-
Institutional Policy: Most research institutions mandate that all synthetic organic intermediates be incinerated as hazardous waste, regardless of specific EPA listing, to ensure "Cradle-to-Grave" liability protection.[1]
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link][1]
-
National Institutes of Health (NIH) PubChem. Compound Summary: tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate (Analogous Structure).[1][Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] [Link][1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Sources
- 1. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling tert-Butyl (4-(benzylamino)cyclohexyl)carbamate
As a Senior Application Scientist, I frequently oversee the integration of versatile building blocks like tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS: 227017-81-4) into drug discovery pipelines. This compound features a secondary benzylamine and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.
To handle this chemical safely, we must move beyond generic safety data sheets and understand the structural causality of its hazards. While the Boc group provides excellent synthetic stability[1], it significantly increases the molecule's lipophilicity. This lipophilic nature enhances the potential for dermal absorption of the amine core, especially when dissolved in organic solvents[2]. Furthermore, the exposed secondary amine is basic and acts as a localized irritant to the skin, eyes, and respiratory tract.
The following guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring both scientific integrity and maximum operator safety.
Hazard Assessment & PPE Causality
Personal Protective Equipment (PPE) is your final barrier against exposure, implemented only after engineering controls (like fume hoods) are established[3]. The selection of PPE for tert-butyl (4-(benzylamino)cyclohexyl)carbamate is dictated by its physical state (a fine solid prone to static) and its intended downstream use (often involving highly corrosive acids for Boc-deprotection)[4].
Quantitative PPE Matrix
| Protection Zone | Required Equipment | Causality & Scientific Rationale |
| Hand Protection | Double-layered Nitrile gloves (min 5 mil). Switch to Butyl Rubber for solvent handling. | Organic amines can permeate standard latex/nitrile over time. The lipophilic Boc moiety facilitates transdermal transport if dissolved in solvents like DCM or DMF. Double-gloving provides a self-validating fail-safe: if the outer glove tears or swells, the inner glove remains intact[5]. |
| Eye/Face Protection | Indirect-vent chemical splash goggles. Add a face shield for solutions >100 mL. | Amines cause severe ocular irritation. Indirect vents prevent solvent vapors and fine amine dust from bypassing the seal[6]. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes. | Knit cuffs prevent the sleeves from dragging through spilled solid or dragging down glassware. FR material is required because downstream Boc-deprotection often utilizes flammable solvents. |
| Respiratory | Handled exclusively inside a certified chemical fume hood (>100 fpm face velocity). | Inhalation of amine dust leads to acute respiratory tract irritation. A fume hood captures airborne particulates generated by static repulsion during weighing[7]. |
Step-by-Step Handling & Operational Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . Each phase includes a verification step to confirm that the environment and equipment are secure before proceeding.
Phase 1: Pre-Weighing & Environmental Setup
-
Verify Engineering Controls: Check the chemical fume hood monitor. Validation: The digital readout must display a face velocity between 80–120 feet per minute (fpm). Do not proceed if the hood is in alarm.
-
Static Mitigation: tert-Butyl (4-(benzylamino)cyclohexyl)carbamate can hold a static charge, causing the powder to aerosolize. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static zero-ion wipe.
-
Don PPE: Put on FR lab coat, splash goggles, and two pairs of nitrile gloves. Validation: Tug the fingers of the outer gloves to ensure no micro-tears are present.
Phase 2: Weighing and Transfer Workflow
-
Tare the Vessel: Place a clean, dry reaction vial (e.g., a 20 mL scintillation vial) onto the analytical balance inside the ventilated enclosure. Tare the balance.
-
Transfer Solid: Using a grounded micro-spatula, carefully transfer the required mass of the Boc-protected amine into the vial.
-
Seal and Transport: Cap the vial tightly before removing it from the balance enclosure. Transport the sealed vial to the main chemical fume hood. Validation: Visually inspect the exterior of the vial for stray powder. If found, wipe with a solvent-dampened Kimwipe before moving.
Phase 3: Solvation and Reaction Setup
-
Solvent Addition: Inside the fume hood, uncap the vial and add the chosen reaction solvent (e.g., Dichloromethane or Methanol).
-
Reagent Introduction: If proceeding to a Boc-deprotection, slowly add the acid (e.g., 4M HCl in dioxane or Trifluoroacetic acid) dropwise at 0 °C[4]. Validation: Monitor for gas evolution (isobutylene and CO₂ are byproducts of Boc cleavage). The cessation of bubbling serves as a secondary physical indicator that the initial rapid deprotection phase is concluding.
Workflow for the safe handling and transfer of Boc-protected organic amines.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases can occur. The response must be immediate and chemically sound.
Solid Spill (Powder)
-
Do not sweep dry. Dry sweeping aerosolizes the amine dust.
-
Cover the spill with damp paper towels (moistened with water or a dilute, mild acid like 1% acetic acid) to suppress dust and neutralize the basic amine[8].
-
Scoop the wetted material using a non-sparking tool into a compatible, sealable hazardous waste container.
Solution Spill (Dissolved Compound)
-
If the compound is dissolved in a flammable solvent (e.g., DCM), immediately extinguish all ignition sources.
-
Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
-
Transfer the saturated absorbent to a hazardous waste container.
Disposal Logistics
tert-Butyl (4-(benzylamino)cyclohexyl)carbamate and its derivatives must never be discharged into the sanitary sewer. Solid residues and contaminated absorbents must be routed to approved facilities capable of handling and incinerating organic amines[8]. Liquid waste should be segregated into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used during the reaction.
References
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at:[Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Institutes of Health (NIH). Available at:[Link]
-
Proper Use of Personal Protective Equipment (PPE). Clinical Lab. Available at:[Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at:[Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. Available at:[Link]
-
Tris - Safe Handling and Disposal. Grokipedia. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
